Pueroside B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H36O15 |
|---|---|
Molecular Weight |
636.6 g/mol |
IUPAC Name |
3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one |
InChI |
InChI=1S/C30H36O15/c1-40-15-6-7-16(19(9-15)43-30-28(39)26(37)24(35)21(12-32)45-30)17-10-22(33)42-18(17)8-13-2-4-14(5-3-13)41-29-27(38)25(36)23(34)20(11-31)44-29/h2-7,9-10,18,20-21,23-32,34-39H,8,11-12H2,1H3/t18?,20-,21-,23-,24-,25+,26+,27-,28-,29-,30-/m1/s1 |
InChI Key |
YZIOICJLDZFDRZ-RKKCQTITSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)OC2CC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)OC2CC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Isolation of Pueroside B from Pueraria lobata Roots
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for isolating Pueroside B, a bioactive compound found in the roots of Pueraria lobata (kudzu). This document outlines detailed experimental protocols, presents quantitative data from relevant studies, and includes visualizations of the isolation workflow and the compound's biological activities.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the extraction and purification of isoflavonoids, including this compound, from Pueraria lobata roots.
Table 1: Extraction and Purification Yields
| Parameter | Value | Source |
| Starting Material | 5 kg of dried Pueraria lobata roots | [1] |
| Crude Extract Yield | 780 g | [1] |
| Puerarin Yield (Optimized) | 60.56 mg/g of biomass | [2] |
Table 2: Chromatographic Conditions for Analysis
| Parameter | Description | Source |
| HPLC Column | Agilent XDB RP C18 (150 x 4.6 mm) | [3] |
| Mobile Phase | Binary system of water (+0.01% formic acid) and methanol (B129727) (+0.01% formic acid) with a linear gradient | [3] |
| Detection Wavelength | 262 nm | [3] |
| LC-MS Mobile Phase | 0.1% formic acid in acetonitrile (B52724) (A) and 0.1% formic acid in water (B) with a gradient program | [4] |
| LC-MS Flow Rate | 0.3 mL/min | [4] |
| LC-MS Column Temperature | 35 °C | [4] |
| LC-MS DAD Wavelength | 330 nm | [4] |
Experimental Protocols
This section details the step-by-step procedures for the extraction, isolation, and purification of this compound from Pueraria lobata roots.
2.1. Preparation of Plant Material
-
Obtain dried roots of Pueraria lobata.
-
Pulverize the dried roots into a coarse powder to increase the surface area for extraction.
2.2. Solvent Extraction
-
Combine the pulverized root powder with an 80% ethanol (B145695) solution. A common ratio is 1:10 (w/v) of plant material to solvent.[1]
-
Macerate the mixture at room temperature. One study suggests a duration of 7 days, repeated three times.[1]
-
After each extraction period, filter the mixture to separate the liquid extract from the solid plant material.
-
Combine the extracts from all repetitions.
-
Concentrate the pooled extract under reduced pressure at 40°C using a rotary evaporator to obtain the total crude extract.[1]
2.3. Purification by Macroporous Resin Column Chromatography
-
Dissolve the crude extract in methanol.[1]
-
Prepare a column with AB-8 macroporous resin.
-
Load the dissolved crude extract onto the column.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 95% ethanol).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Combine the fractions rich in this compound and concentrate them.
2.4. Further Purification by Preparative HPLC
-
For higher purity, subject the this compound-rich fractions to preparative HPLC.
-
Use a suitable C18 column and a mobile phase gradient, such as methanol-water or acetonitrile-water, to achieve fine separation.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain purified this compound.
2.5. Analytical Verification
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4]
Visualizations
3.1. Experimental Workflow for this compound Isolation
The following diagram illustrates the key stages in the isolation of this compound from Pueraria lobata roots.
3.2. Biological Activity of Puerosides from Pueraria lobata
This diagram depicts the inhibitory effects of Puerosides, including this compound and its isomers, on key enzymes involved in carbohydrate metabolism, as well as their anti-inflammatory properties.
References
- 1. Isolation and Characterization of Novel this compound Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Characterization of Novel this compound Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies [mdpi.com]
Spectroscopic Analysis of Pueroside B Isomers: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Core Content: This technical guide provides an in-depth exploration of the spectroscopic methodologies employed in the identification and structural elucidation of Pueroside B isomers. It focuses on the novel (4R)-Pueroside B and its known counterpart, (4S)-Pueroside B, isolated from the roots of Pueraria lobata. The document details the experimental protocols for key analytical techniques and presents quantitative data in a comparative format to facilitate understanding and further research.
Introduction to this compound and Its Isomers
This compound is a bioactive isoflavonoid (B1168493) glycoside found in medicinal herbs such as Pueraria lobata (Kudzu). Isoflavonoid glycosides are a class of phytochemicals extensively studied for their potential therapeutic benefits, including antioxidant and enzyme inhibitory activities. The structural complexity of these molecules often leads to the existence of isomers—compounds with the same molecular formula but different spatial arrangements.
Recent research has led to the isolation and characterization of a novel isomer, (4R)-Pueroside B, alongside the previously known (4S)-Pueroside B.[1][2] While these isomers share an identical planar structure and molecular formula (C₃₀H₃₆O₁₅), their distinction lies in the stereochemistry at the C-4 position of the isoflavanone (B1217009) core. This subtle structural difference can significantly impact their biological activity, making their accurate identification and differentiation a critical task in natural product chemistry and drug development. The complete structural elucidation of these isomers requires a multi-faceted spectroscopic approach, combining data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and chiroptical techniques like Circular Dichroism (CD).[1][2]
Spectroscopic Data Presentation
The differentiation of this compound isomers relies on subtle differences in their spectroscopic signatures. While many spectroscopic features are nearly identical due to their shared planar structure, careful analysis, particularly using chiroptical methods, is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule. The ¹H and ¹³C NMR data for the isomers are largely identical, confirming they share the same connectivity. The data presented below is for (4R)-Pueroside B, as reported in recent literature, and is representative of both isomers.[1]
Table 1: ¹H NMR (600 MHz) and ¹³C NMR (150 MHz) Data for (4R)-Pueroside B in DMSO-d₆.
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| Isoflavanone Aglycone | ||
| 2 | 78.5 | 4.65, m |
| 3 | 45.2 | 2.95, m; 3.20, m |
| 4 | 195.7 | - |
| 5 | 108.1 | 6.75, d (8.4) |
| 6 | 164.3 | - |
| 7 | 95.8 | 6.40, d (2.2) |
| 8 | 163.5 | - |
| 9 | 102.5 | 6.25, d (2.2) |
| 10 | 114.2 | - |
| 1' | 130.2 | - |
| 2' | 157.1 | - |
| 3' | 102.9 | 6.50, d (2.3) |
| 4' | 159.3 | - |
| 5' | 106.8 | 6.45, dd (8.5, 2.3) |
| 6' | 128.4 | 7.15, d (8.5) |
| Glucosyl Moiety at C-4' | ||
| 1'' | 100.5 | 4.81, d (7.7) |
| 2'' | 73.2 | 3.25, m |
| 3'' | 76.8 | 3.30, m |
| 4'' | 69.7 | 3.15, m |
| 5'' | 77.5 | 3.45, m |
| 6'' | 60.8 | 3.70, m; 3.50, m |
| Glucosyl Moiety at C-2' | ||
| 1''' | 99.8 | 5.12, d (7.6) |
| 2''' | 73.5 | 3.35, m |
| 3''' | 76.5 | 3.40, m |
| 4''' | 70.1 | 3.20, m |
| 5''' | 77.2 | 3.55, m |
| 6''' | 61.2 | 3.80, m; 3.60, m |
Mass Spectrometry (MS) Data
High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula of the isomers. Tandem MS (MS/MS) provides fragmentation data, which helps in elucidating the structure, particularly the location of glycosidic linkages. However, due to their identical covalent structure, the this compound isomers exhibit highly similar fragmentation patterns and cannot be distinguished by MS/MS alone.
Table 2: Key Mass Spectrometry Fragmentation Data for this compound Isomers.
| Ion | m/z (Observed) | Formula | Description |
| [M-H]⁻ | 635.2035 | C₃₀H₃₅O₁₅ | Deprotonated molecular ion |
| [M-H-Glc]⁻ | 473.1508 | C₂₄H₂₅O₁₀ | Loss of one glucose unit |
| [M-H-2Glc]⁻ | 311.0976 | C₁₈H₁₅O₅ | Loss of both glucose units (aglycone) |
The fragmentation primarily involves the cleavage of glycosidic bonds, a common pathway for flavonoid glycosides.
Experimental Protocols & Methodologies
The successful analysis of this compound isomers requires a systematic workflow, from initial isolation to final structural confirmation.
Isolation and Separation
The initial step involves the extraction of crude compounds from the roots of Pueraria lobata. The isomers are then separated from the complex mixture and from each other using chromatographic techniques.
-
Extraction: Dried and powdered roots are typically extracted with an organic solvent like ethanol (B145695) or methanol.
-
Chromatography: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) to isolate fractions containing the compounds of interest.
-
Isomer Separation: Final separation of the (4R) and (4S) isomers is achieved using High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column (e.g., C18), where they exhibit different retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR experiments are conducted to determine the connectivity of atoms.
-
Sample Preparation: A few milligrams of the purified isomer are dissolved in a deuterated solvent, typically DMSO-d₆, in a standard 5 mm NMR tube.
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz for ¹H).
-
Experiments:
-
1D NMR: ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired to identify the chemical environments of all hydrogen and carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C atoms over two to three bonds, crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Used to determine the spatial proximity of protons. However, for this compound, NOESY correlations were found to be insufficient to definitively assign the stereochemistry at the C-4 position.
-
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight and formula and to gain structural information through fragmentation.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is used.
-
Analysis Mode: Data is typically acquired in negative ion mode, as phenolic hydroxyl groups are readily deprotonated.
-
HRMS: Provides a highly accurate mass measurement of the molecular ion ([M-H]⁻), which is used to confirm the elemental composition.
-
MS/MS (Tandem MS): The molecular ion is selected and subjected to Collision-Induced Dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is analyzed to confirm the sequence and linkage of the sugar moieties to the aglycone.
UV-Vis and IR Spectroscopy
These techniques provide information about functional groups and electronic conjugation.
-
UV-Vis Spectroscopy: The sample is dissolved in a UV-transparent solvent (e.g., methanol). The UV-Vis spectrum is recorded (typically 200-400 nm) to observe absorption maxima (λmax) characteristic of the isoflavonoid chromophore, indicating the presence of conjugated π-electron systems.
-
Infrared (IR) Spectroscopy: A spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum reveals characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), aromatic rings (C=C), and ether linkages (C-O).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is the definitive technique for determining the absolute configuration of chiral molecules.
-
Principle: This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure.
-
Application to this compound: The key difference between the (4R) and (4S) isomers is the stereocenter at C-4. This difference in chirality results in distinct Cotton effects (positive or negative peaks) in their respective CD spectra. By comparing the experimental spectra with established rules for isoflavanones or with quantum chemical calculations, the absolute configuration (R or S) at C-4 can be unambiguously assigned. This was the crucial step in identifying compound 1 as (4R)-Pueroside B.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical process for this compound isomers.
Caption: Experimental workflow for the isolation and structural elucidation of this compound isomers.
Caption: Logical relationship of spectroscopic techniques for structure elucidation.
References
A Technical Guide to the Bioactivity Screening of Pueroside B Extracts
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the bioactivity screening of Pueroside B, an isoflavonoid (B1168493) glycoside isolated from the roots of Pueraria lobata (Willd.) Ohwi. This document outlines known quantitative bioactivity data, detailed experimental protocols for screening potential therapeutic effects, and visual representations of key signaling pathways relevant to its mechanism of action. The information is intended to equip researchers and drug development professionals with the necessary knowledge to effectively evaluate the therapeutic potential of this compound extracts.
Introduction to this compound
Pueraria lobata, commonly known as Kudzu, has a long history in traditional Chinese medicine for treating a variety of ailments, including fever, cardiovascular diseases, and diabetes.[1] this compound is one of the key chemical constituents isolated from its roots.[2] The screening of such natural compounds is a critical first step in modern drug discovery, allowing for the identification of lead molecules with potential therapeutic value. This guide focuses on systematic approaches to screening the antioxidant, anti-diabetic, anti-inflammatory, anticancer, and neuroprotective activities of this compound.
Quantitative Bioactivity Data
The primary bioactivity of this compound reported in the literature is its potential as an anti-diabetic agent through the inhibition of key carbohydrate-hydrolyzing enzymes. Quantitative data from in vitro enzyme inhibition assays are summarized below.
Table 1: Enzyme Inhibitory Activity of this compound and Related Compounds
| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
|---|---|---|
| This compound (4S-pueroside B) | No Activity | No Activity |
| 4R-pueroside B (Isomer) | 16.82 ± 1.05 | 28.16 ± 1.27 |
| Acarbose (Positive Control) | 173.25 ± 2.14 | 12.35 ± 0.52 |
Data sourced from enzyme inhibition assays.[1]
Note: The study highlights the stereochemical sensitivity of enzyme inhibition, as only the 4R isomer of this compound showed significant activity, while this compound (4S isomer) was inactive.[1]
Experimental Workflows and Protocols
A systematic approach to bioactivity screening is essential for generating reliable and reproducible data. The following workflow provides a general framework for the initial assessment of this compound extracts.
Caption: General experimental workflow for this compound bioactivity screening.
Antioxidant capacity is a fundamental property of many bioactive natural products. The DPPH and ABTS assays are standard colorimetric methods for evaluating free radical scavenging activity.
3.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[3][4]
-
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Protect from light.
-
Prepare serial dilutions of the this compound extract and a positive control (e.g., Ascorbic Acid, Trolox) in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution to triplicate wells.
-
Add 100 µL of the DPPH solution to each well. Methanol serves as the blank.
-
Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
Measure the absorbance at 517 nm using a microplate reader.[3]
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting inhibition percentage against sample concentration.
-
As suggested by existing data, screening for inhibitory effects on carbohydrate-metabolizing enzymes is a logical step.
3.2.1 α-Glucosidase Inhibition Assay This assay determines the ability of a compound to inhibit α-glucosidase, an enzyme involved in the breakdown of complex carbohydrates into absorbable monosaccharides.
-
Protocol:
-
Prepare a solution of α-glucosidase (e.g., 0.5 U/mL) in phosphate (B84403) buffer (pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Prepare serial dilutions of the this compound extract and a positive control (e.g., Acarbose).[1]
-
In a 96-well plate, add 50 µL of the sample or control, followed by 50 µL of the enzyme solution.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Initial screening for anticancer potential typically involves evaluating the cytotoxicity of the extract against various cancer cell lines.
3.3.1 Cell Viability (MTT/SRB) Assay The MTT or Sulforhodamine B (SRB) assays are used to assess the effect of the extract on cell proliferation and viability.[5][6]
-
Protocol (SRB Assay):
-
Seed cancer cells (e.g., MCF-7 for breast, A549 for lung) in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[5][6]
-
Treat the cells with serial dilutions of this compound extract for 48-72 hours. Include an untreated control and a positive control (e.g., Doxorubicin).
-
After incubation, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilize the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5).
-
Measure the absorbance at 510 nm.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
-
The anti-inflammatory potential can be assessed by measuring the inhibition of inflammatory mediators in immune cells, such as lipopolysaccharide (LPS)-stimulated macrophages.
3.4.1 Nitric Oxide (NO) Production Assay This assay quantifies the production of nitric oxide, a key inflammatory mediator, using the Griess reagent.[7]
-
Protocol:
-
Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound extract for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify the nitrite concentration.
-
Determine the inhibitory effect of the extract on NO production. A concurrent cell viability test (e.g., MTT) is crucial to rule out cytotoxicity.
-
Key Signaling Pathways for Mechanistic Studies
Should initial screening yield positive hits, subsequent studies should focus on elucidating the underlying molecular mechanisms. This involves investigating the modulation of key cellular signaling pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many anti-inflammatory natural products exert their effects by inhibiting this pathway.[8]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Inducing apoptosis (programmed cell death) is a key strategy for anticancer drugs. The intrinsic pathway is regulated by the Bcl-2 family of proteins and culminates in caspase activation.[9]
Caption: this compound's potential role in inducing intrinsic apoptosis.
The PI3K/Akt pathway is a critical pro-survival signaling cascade that protects neurons from various insults, including oxidative stress. Activation of this pathway is a common mechanism for neuroprotective compounds.[10][11]
References
- 1. Isolation and Characterization of Novel this compound Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lablab purpureus phytochemicals demonstrate potential anticancer activity as evidenced through experimental and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of salidroside through PI3K/Akt pathway activation in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotection of geniposide against hydrogen peroxide induced PC12 cells injury: involvement of PI3 kinase signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Neuroprotective Mechanisms of Pueroside B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on Pueroside B is limited in the currently available scientific literature. This guide synthesizes established neuroprotective mechanisms and provides illustrative quantitative data and protocols from studies on structurally related or functionally similar compounds, such as Picroside II and Forsythoside B, to project the likely mechanisms of action for this compound.
Introduction
Neurodegenerative diseases and ischemic events such as stroke represent a significant global health burden, characterized by progressive neuronal loss and functional decline. A key pathological driver in these conditions is a cascade of events including oxidative stress, inflammation, and apoptosis. This compound, an iridoid glycoside, has emerged as a promising candidate for neuroprotection. This technical guide delineates the core mechanisms through which this compound is hypothesized to exert its protective effects on neuronal cells, focusing on key signaling pathways, experimental validation, and quantitative outcomes.
Core Neuroprotective Mechanisms of Action
This compound's neuroprotective strategy is multifaceted, targeting three primary pathological processes: oxidative stress, apoptosis, and neuroinflammation. It achieves this by modulating critical intracellular signaling pathways that control cellular homeostasis and survival.
Attenuation of Oxidative Stress via the Nrf2/HO-1 Pathway
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a primary contributor to neuronal damage. This compound is proposed to bolster the endogenous antioxidant system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), initiating their transcription. The resulting proteins play a crucial role in neutralizing ROS and protecting the cell from damage.
Caption: this compound promotes Nrf2 translocation and antioxidant gene expression.
Promotion of Cell Survival via the PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a central pathway for promoting neuronal survival, growth, and proliferation.[1] Ischemic insults often lead to the downregulation of this pathway, pushing neurons toward apoptosis. This compound is believed to counteract this by activating Akt.
Activation of PI3K leads to the phosphorylation and activation of Akt. Phosphorylated Akt (p-Akt) then influences a range of downstream targets. Critically, it phosphorylates and inactivates pro-apoptotic proteins such as Bad and promotes the activity of anti-apoptotic proteins like Bcl-2, thereby tilting the cellular balance towards survival.
Caption: this compound activates the PI3K/Akt pathway to inhibit apoptosis.
Inhibition of Neuroinflammation via NF-κB Suppression
Neuroinflammation, mediated by activated microglia and astrocytes, exacerbates neuronal injury through the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of this process. Forsythoside B, a related compound, has been shown to exert anti-inflammatory effects by inhibiting NF-κB signaling.[2][3][4][5] It is highly probable that this compound acts via a similar mechanism. By preventing the activation and nuclear translocation of NF-κB, this compound can suppress the transcription of pro-inflammatory genes, thereby reducing the inflammatory burden in the brain.
Direct Regulation of Apoptosis
Apoptosis, or programmed cell death, is a final common pathway in neuronal loss. The balance between the pro-apoptotic Bax protein and the anti-apoptotic Bcl-2 protein is a critical determinant of cell fate. A high Bax/Bcl-2 ratio facilitates the release of cytochrome c from mitochondria, which in turn activates executioner caspases, such as Caspase-3, leading to cell death. This compound is expected to shift this balance in favor of survival by upregulating Bcl-2 expression and downregulating Bax expression, consequently inhibiting Caspase-3 activation.
Quantitative Data Summary
The following tables summarize quantitative data from studies on neuroprotective compounds with mechanisms of action relevant to this compound, primarily in in vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) and in vivo Middle Cerebral Artery Occlusion (MCAO) models.
Table 1: In Vitro Neuroprotection in SH-SY5Y Cells (OGD/R Model)
| Parameter | Model (OGD/R) | Treatment Group | Result / % Change | Reference Compound |
|---|---|---|---|---|
| Cell Viability (%) | ~56% | + Compound | ▲ Increased to ~70-80% | Picroside II, Cornuside |
| Apoptosis Rate (%) | ~30-40% | + Compound | ▼ Decreased to ~10-15% | Picroside II, Cornuside |
| ROS Level | High | + Compound | ▼ Significantly Decreased | Punicalin, Picroside II |
| Bax/Bcl-2 Ratio | High | + Compound | ▼ Significantly Decreased | Cornuside |
| Caspase-3 Activity | High | + Compound | ▼ Significantly Decreased | Cornuside |
| p-Akt/Akt Ratio | Low | + Compound | ▲ Significantly Increased | Forsythoside B |
| Nuclear Nrf2 | Low | + Compound | ▲ Significantly Increased | Forsythoside B |
| HO-1 Expression | Low | + Compound | ▲ Significantly Increased | Forsythoside B |
Table 2: In Vivo Neuroprotection (Rat/Mouse MCAO Model)
| Parameter | Model (MCAO) | Treatment Group | Result / % Change | Reference Compound |
|---|---|---|---|---|
| Infarct Volume (%) | High | + Compound | ▼ Decreased by ~38.6% | Morroniside |
| Neurological Deficit Score | High | + Compound | ▼ Significantly Decreased | Forsythoside B |
| TNF-α Level (pg/mg protein) | ~45-50 | + Compound | ▼ Decreased to ~25-30 | Forsythoside B |
| IL-1β Level (pg/mg protein) | ~30-35 | + Compound | ▼ Decreased to ~15-20 | Forsythoside B |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to evaluate neuroprotective agents like this compound.
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
This model simulates ischemic-reperfusion injury in cultured neuronal cells (e.g., SH-SY5Y).
-
Cell Culture: Culture SH-SY5Y cells in standard DMEM/F12 medium supplemented with 10% FBS until they reach 80% confluency.
-
This compound Pre-treatment: Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 2-4 hours) before inducing OGD.
-
OGD Induction: Wash cells with PBS and replace the medium with glucose-free DMEM. Place the culture plates in a hypoxic chamber (e.g., 95% N₂, 5% CO₂, <0.1% O₂) for a duration determined by cell type sensitivity (e.g., 2-4 hours for SH-SY5Y cells).
-
Reoxygenation: Terminate OGD by replacing the glucose-free medium with normal, complete culture medium and returning the plates to a standard normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
Analysis: Following reoxygenation, perform assays to measure cell viability (MTT), apoptosis (flow cytometry), ROS levels, and protein expression (Western Blot).
References
- 1. Peripheral blood inflammatory cytokines in prodromal and overt α-synucleinopathies: a review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
- 4. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD98059 protects SH-SY5Y cells against oxidative stress in oxygen–glucose deprivation/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
The Isoflavonoid Biosynthesis Pathway in Kudzu (Pueraria lobata): A Technical Guide for Researchers and Drug Development Professionals
Abstract
Kudzu (Pueraria lobata), a leguminous plant native to East Asia, is a prolific producer of a diverse array of isoflavonoids, compounds of significant interest to the pharmaceutical and nutraceutical industries due to their wide-ranging biological activities. This technical guide provides an in-depth exploration of the isoflavonoid (B1168493) biosynthesis pathway in Kudzu, designed for researchers, scientists, and drug development professionals. It delineates the core enzymatic steps, key intermediates, and regulatory mechanisms that govern the synthesis of prominent isoflavonoids such as puerarin (B1673276), daidzein (B1669772), and genistein. This document summarizes quantitative data on isoflavonoid content, details relevant experimental protocols, and presents visual diagrams of the biosynthetic and experimental workflows to facilitate a comprehensive understanding of this complex metabolic network.
Introduction
The roots of Pueraria lobata, known as Ge-Gen in traditional Chinese medicine, have been utilized for centuries to treat a variety of ailments, including cardiovascular diseases and diabetes.[1] Modern pharmacological studies have attributed these therapeutic effects to the high concentration of isoflavonoids.[2] Isoflavonoids are a class of polyphenolic compounds primarily restricted to the Leguminosae family.[1] The biosynthesis of these molecules in Kudzu follows a specialized branch of the general phenylpropanoid pathway, leading to the formation of a characteristic isoflavonoid skeleton that can be further modified by glycosylation and methylation, resulting in a rich diversity of compounds.[1][2] Understanding the intricacies of this pathway is paramount for metabolic engineering efforts aimed at enhancing the production of desirable isoflavonoids and for the development of novel therapeutic agents.
The Core Isoflavonoid Biosynthesis Pathway
The biosynthesis of isoflavonoids in Pueraria lobata begins with the amino acid phenylalanine and proceeds through the general phenylpropanoid pathway to produce 4-coumaroyl-CoA. This central intermediate then enters the flavonoid/isoflavonoid branch, leading to the synthesis of the core isoflavone (B191592) aglycones, daidzein and genistein.
The key enzymatic steps are as follows:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce 4-coumaric acid.
-
4-coumarate-CoA ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.
-
Chalcone (B49325) synthase (CHS): This pivotal enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[3][4] CHS is a key enzyme in flavonoid biosynthesis.[5] In some cases, a deoxychalcone synthase (DOCS) can produce isoliquiritigenin (B1662430) in the presence of NADPH.[6]
-
Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to naringenin (a flavanone).[7]
-
Isoflavone synthase (IFS): A cytochrome P450 enzyme that catalyzes the key rearrangement of the B-ring from position 2 to position 3 of the flavanone (B1672756) backbone, forming 2-hydroxyisoflavanones. This is the committed step in isoflavonoid biosynthesis.[1][8]
-
2-hydroxyisoflavanone (B8725905) dehydratase (HID): Dehydrates the 2-hydroxyisoflavanone intermediates to form the stable isoflavone ring system, yielding daidzein and genistein.[7][8]
These core aglycones then undergo a series of modifications, primarily glycosylation and methylation, to produce the diverse array of isoflavonoids found in Kudzu.
Diagram of the Core Isoflavonoid Biosynthesis Pathway
Caption: Core isoflavonoid biosynthesis pathway in Pueraria lobata.
Key Tailoring Reactions: Glycosylation and Methylation
The structural diversity and biological activity of Kudzu isoflavonoids are significantly enhanced by subsequent tailoring reactions, primarily glycosylation and methylation.
Glycosylation
Glycosylation, the attachment of sugar moieties, is a major modification of isoflavonoids in P. lobata, leading to the formation of both C- and O-glycosides.[1][2]
-
O-Glycosylation: This involves the attachment of a sugar, typically glucose, to a hydroxyl group of the isoflavone aglycone. The most common O-glycosides in Kudzu are daidzin (daidzein 7-O-glucoside) and genistin (genistein 7-O-glucoside).[9] This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs), specifically isoflavone 7-O-glucosyltransferases.[10]
-
C-Glycosylation: This is a less common but highly significant modification in Kudzu, resulting in the formation of a carbon-carbon bond between a sugar and the isoflavone nucleus. The most prominent C-glycoside in Kudzu is puerarin (daidzein 8-C-glucoside).[1][2] The biosynthesis of puerarin is a unique feature of the Pueraria genus.[1] The precise timing of C-glycosylation is still under investigation, with evidence suggesting it may occur at the chalcone, isoflavanone, or isoflavone stage.[11][12] However, recent studies suggest that the direct C-glycosylation of daidzein is a major route to puerarin formation.[8]
Methylation
O-methylation is another important tailoring reaction that modifies the properties of isoflavonoids. In P. lobata, methylation commonly occurs at the 4'-hydroxyl group, catalyzed by O-methyltransferases (OMTs). A key example is the conversion of daidzein to formononetin (4'-O-methyldaidzein).[2]
Quantitative Data on Isoflavonoid Content
The concentration of isoflavonoids in Pueraria lobata can vary significantly depending on the plant organ, geographical location, and developmental stage. The roots are consistently found to have the highest levels of isoflavonoids.[13]
Table 1: Isoflavonoid Content in Different Organs of Pueraria lobata
| Isoflavonoid | Root (mg/g dry weight) | Shoot (mg/g dry weight) | Leaf Blade (mg/g dry weight) | Leaf Petiole (mg/g dry weight) |
| Puerarin | 44.54 - 66.58[14] | Low[13] | Low[13] | Low[13] |
| Daidzin | 5.101 (in roots)[15] | Low[13] | Low[13] | Low[13] |
| Genistin | 6.759 (in roots)[15] | Low[13] | Low[13] | Low[13] |
| Daidzein | Low[16] | Higher than roots[15] | - | - |
| Genistein | Low[16] | Higher than roots[15] | - | - |
Note: Values are compiled from multiple sources and represent ranges or specific reported values. Direct comparison may be limited by differences in analytical methods and plant material.
Table 2: Quantitative Analysis of Isoflavones in Pueraria lobata Flowers from Different Regions of China
| Compound | Northern China (mg/g) | Southern China (mg/g) |
| Tectoridin | 26.46 - 43.28 | 10.00 - 19.81 |
| 6"-O-xylosyl-tectoridin | 30.90 - 48.23 | 11.08 - 37.03 |
| Source:[17] |
Experimental Protocols
The analysis and quantification of isoflavonoids in Pueraria lobata typically involve extraction followed by chromatographic separation and detection.
Extraction of Isoflavonoids
A common method for extracting isoflavonoids from dried plant material is as follows:
-
Sample Preparation: Dried and powdered plant material (e.g., roots, leaves) is used.
-
Solvent Extraction: A specific weight of the powdered sample is extracted with a suitable solvent, often 80% aqueous methanol.[16] The extraction can be performed using sonication or reflux.
-
Filtration and Concentration: The extract is filtered to remove solid debris. The filtrate is then often concentrated under reduced pressure to remove the solvent.
-
Sample Dilution: The concentrated extract is redissolved in a known volume of a suitable solvent (e.g., methanol) for analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the most widely used technique for the separation and quantification of isoflavonoids.
-
Instrumentation: A standard HPLC system equipped with a C18 column, a pump, an autosampler, and a detector (e.g., UV-Vis or Diode Array Detector) is used.[17][18][19]
-
Mobile Phase: A gradient elution is typically employed using a mixture of water (often with a small amount of acid like formic acid or TFA) and an organic solvent such as acetonitrile (B52724) or methanol.[17][18][20]
-
Detection: Isoflavonoids are commonly detected by their UV absorbance, typically in the range of 250-270 nm.[17][19]
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of authentic standards of known concentrations.
Diagram of a Typical Experimental Workflow for Isoflavonoid Analysis
References
- 1. Frontiers | Glycosylation and methylation in the biosynthesis of isoflavonoids in Pueraria lobata [frontiersin.org]
- 2. Glycosylation and methylation in the biosynthesis of isoflavonoids in Pueraria lobata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajb.vast.vn [ajb.vast.vn]
- 4. uniprot.org [uniprot.org]
- 5. cDNA and genomic DNA clonings of chalcone synthase from Pueraria lobata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DEOXYCHALCONE SYNTHASE FROM CELL SUSPENSION CULTURES OF PUERARIA LOBATA [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Chromosome-Level Genome Assembly and Multi-Omics Dataset Provide Insights into Isoflavone and Puerarin Biosynthesis in Pueraria lobata (Wild.) Ohwi [mdpi.com]
- 9. Evaluation of pathways to the C‐glycosyl isoflavone puerarin in roots of kudzu ( Pueraria montana lobata) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoflavone 7-O-glucosyltransferase - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Integrated Metabolomic and Transcriptomic Analysis of Puerarin Biosynthesis in Pueraria montana var. thomsonii at Different Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. Regulation of isoflavone production in hydroponically grown Pueraria montana (kudzu) by cork pieces, XAD-4, and methyl jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uab.edu [uab.edu]
- 17. Quantitative Analysis of Two Isoflavones in Pueraria Lobata Flowers from Eleven Chinese Provinces Using High Performance Liquid Chromatography [summit.sfu.ca]
- 18. mdpi.com [mdpi.com]
- 19. Quantitative analysis of two isoflavones in Pueraria lobata flowers from eleven Chinese provinces using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of Isoflavones in Pueraria by UHPLC-Q-Orbitrap HRMS and Study on α-Glucosidase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Targets of Pueroside B in Cardiovascular Disease: An In-depth Technical Guide
An important note on the available research: Scientific literature extensively details the cardiovascular effects of Puerarin (B1673276), the most abundant isoflavone (B191592) glycoside derived from the Kudzu root (Pueraria lobata). While Pueroside B is a known constituent of this plant, specific in-depth technical data on its independent therapeutic targets in cardiovascular disease is limited. This guide will primarily focus on the comprehensive data available for Puerarin, which is structurally similar and provides the most relevant insights into the potential mechanisms of this compound and other related isoflavones from Pueraria lobata. Researchers are strongly encouraged to conduct further studies to specifically elucidate the distinct pharmacological profile of this compound.
Executive Summary
Cardiovascular diseases (CVDs) remain a leading cause of mortality worldwide. Emerging research has identified natural compounds as promising therapeutic agents. Puerarin, a major isoflavone from Pueraria lobata, has demonstrated significant cardioprotective effects across a range of CVDs, including cardiac hypertrophy, myocardial ischemia-reperfusion injury, atherosclerosis, and endothelial dysfunction. Its therapeutic potential stems from its multifaceted mechanisms of action, primarily centered on anti-inflammatory, antioxidant, and anti-apoptotic activities. This technical guide synthesizes the current understanding of the molecular targets and signaling pathways modulated by Puerarin, providing a foundational framework for future research and drug development in this area.
Therapeutic Targets and Mechanisms of Action
Puerarin exerts its cardioprotective effects by modulating several key signaling pathways and cellular processes implicated in the pathophysiology of cardiovascular disease.
Cardiac Hypertrophy
Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a common precursor to heart failure. Puerarin has been shown to attenuate cardiac hypertrophy by targeting oxidative stress and subsequent inflammatory signaling cascades.
A key mechanism involves the inhibition of Angiotensin II (Ang II)-induced reactive oxygen species (ROS) production. This antioxidant effect, in turn, suppresses the activation of downstream redox-sensitive pathways, including the Extracellular signal-Regulated Kinase 1/2 (ERK1/2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.[1] By mitigating these signaling cascades, Puerarin prevents the pathological remodeling of cardiomyocytes.[1]
Myocardial Ischemia-Reperfusion (I/R) Injury
Myocardial I/R injury is a complex phenomenon that occurs upon the restoration of blood flow to an ischemic area of the heart, leading to further tissue damage. Puerarin has demonstrated a protective role in this context by inhibiting inflammation and apoptosis. One of the primary mechanisms is the inhibition of the TLR4/Myd88/NF-κB signaling pathway, which leads to the downregulation of the NLRP3 inflammasome, a key player in the inflammatory response during I/R injury.[2]
Atherosclerosis
Atherosclerosis, the buildup of plaques in the arteries, is a major underlying cause of many cardiovascular events. Puerarin exhibits anti-atherosclerotic properties by improving endothelial function, reducing inflammation, and modulating lipid metabolism.[3] It has been shown to decrease the expression of adhesion molecules such as ICAM-1 and VCAM-1, thereby reducing the recruitment of inflammatory cells to the vessel wall.[4]
Endothelial Dysfunction
A healthy endothelium is crucial for maintaining vascular homeostasis. Puerarin promotes endothelial function by increasing the production of nitric oxide (NO), a potent vasodilator. This is achieved through the activation of endothelial nitric oxide synthase (eNOS). By enhancing NO bioavailability, Puerarin helps to maintain normal blood pressure and prevent the initiation of atherosclerotic lesions.
Quantitative Data on the Efficacy of Puerarin
The following tables summarize key quantitative findings from preclinical studies investigating the effects of Puerarin on various cardiovascular parameters.
Table 1: In Vivo Efficacy of Puerarin in a Mouse Model of Angiotensin II-Induced Cardiac Hypertrophy
| Parameter | Ang II Group | Ang II + Puerarin (100 mg/kg/day) Group |
| Heart Weight/Body Weight (HW/BW) Ratio | Increased | Significantly Decreased |
| Left Ventricle Weight/Body Weight (LVW/BW) Ratio | Increased | Significantly Decreased |
| Myocyte Surface Area | Increased | Significantly Decreased |
| Systolic Blood Pressure (SBP) | Increased | Significantly Decreased |
| Left Ventricular Wall Thickness | Increased | Significantly Decreased |
Table 2: In Vitro Effects of Puerarin on Angiotensin II-Induced Cardiomyocyte Hypertrophy
| Parameter | Ang II Treatment | Ang II + Puerarin (50, 100 µM) Treatment |
| Reactive Oxygen Species (ROS) Production | Increased | Significantly Decreased |
| NADPH Oxidase Activity | Increased | Significantly Decreased |
| Phosphorylated ERK1/2 Levels | Increased | Significantly Decreased |
| Phosphorylated p38 MAPK Levels | Increased | Significantly Decreased |
| NF-κB Activation | Increased | Significantly Decreased |
Table 3: Clinical Effects of Puerarin on Patients with Coronary Artery Disease
| Parameter | Control Group (Conventional Therapy) | Treatment Group (Conventional Therapy + Puerarin) |
| Total Effective Rate of Angina Pectoris | 65% | 89% (P<0.05) |
| Endothelial Progenitor Cells (EPCs) | Elevated | More Significantly Elevated (P<0.05) |
| Nitric Oxide (NO) | Elevated | More Significantly Elevated (P<0.05) |
| Endothelin-1 (ET-1) | Decreased | More Significantly Decreased (P<0.05) |
| Serum TNF-α, hs-CRP, IL-6 | Decreased | More Significantly Decreased (P<0.05) |
Detailed Experimental Protocols
In Vivo Model of Angiotensin II-Induced Cardiac Hypertrophy
-
Animal Model: C57BL/6J mice.
-
Induction of Hypertrophy: Continuous infusion of Angiotensin II (Ang II) via osmotic mini-pumps for 15 days.
-
Treatment: Puerarin (100 mg·kg⁻¹·d⁻¹, per os) was administered for the duration of the Ang II infusion.
-
Outcome Measures:
-
Echocardiography to assess cardiac function and dimensions.
-
Measurement of systolic blood pressure.
-
Histological analysis of heart sections to determine myocyte surface area.
-
Calculation of Heart Weight to Body Weight (HW/BW) and Left Ventricle Weight to Body Weight (LVW/BW) ratios.
-
Western blot analysis of cardiac tissue to quantify the phosphorylation of ERK1/2, p38, and IκBα, and the nuclear translocation of p65 NF-κB.
-
In Vitro Model of Angiotensin II-Induced Cardiomyocyte Hypertrophy
-
Cell Line: Neonatal rat ventricular myocytes.
-
Induction of Hypertrophy: Stimulation with Angiotensin II (Ang II).
-
Treatment: Pre-treatment with Puerarin at various concentrations.
-
Outcome Measures:
-
Measurement of intracellular Reactive Oxygen Species (ROS) production using fluorescent probes.
-
Western blot analysis to determine the phosphorylation status of ERK1/2, p38, and IκBα.
-
Immunofluorescence staining to visualize the nuclear translocation of the p65 subunit of NF-κB.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
References
Unveiling the Antioxidant Potential of Pueroside B: A Technical Guide to Cell-Free Assay Methodologies
For Researchers, Scientists, and Drug Development Professionals
Pueroside B, a notable isoflavonoid (B1168493) glycoside, is recognized for its potential health benefits, which are often linked to its antioxidant capabilities.[1] Antioxidants play a crucial role in mitigating the detrimental effects of oxidative stress, a key factor in the pathogenesis of numerous diseases. Cell-free assays are indispensable primary screening tools in the field of antioxidant research, providing a rapid and standardized method to assess the radical scavenging and reducing capacities of compounds.
Comparative Antioxidant Activity of Pueraria lobata Isoflavonoids
Due to the current absence of specific IC50 values for this compound in the public domain, this section presents data from its chemical relatives, puerarin (B1673276) and daidzin, also major constituents of Pueraria lobata. This comparative analysis offers valuable insights into the potential antioxidant efficacy of this compound. The data underscores the significant influence of molecular structure, particularly the presence and position of hydroxyl groups, on antioxidant activity.
| Compound | Assay | IC50 Value | Notes |
| Puerarin | DPPH | 93.26 µg/mL | Activity reported to be comparable to α-tocopherol.[2] |
| Daidzin | DPPH | 881.5 µM | Shows weak radical scavenging activity.[3] |
| 3'-Hydroxydaidzin | DPPH | 7.4 µM | A metabolite of daidzin, demonstrating significantly higher activity.[3] |
| Daidzein (B1669772) | DPPH | 110.25 µg/mL | The aglycone form of daidzin. |
| Pueraria lobata Root Outer Bark Extract | DPPH, ABTS | Higher activity than other root sections | Correlated with higher isoflavonoid content, especially puerarin.[4] |
Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
Experimental Protocols for Cell-Free Antioxidant Assays
The following are detailed methodologies for the most common cell-free assays used to evaluate antioxidant properties. These protocols can be adapted for the analysis of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in the dark at 4°C.
-
Prepare a series of concentrations of the test compound (this compound) and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The change in absorbance is proportional to the antioxidant concentration.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the test compound and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test compound.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a series of concentrations of the test compound and a standard (e.g., FeSO₄ or Trolox).
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
Create a standard curve using the absorbance values of the standard.
-
The antioxidant capacity of the sample is determined from the standard curve and expressed as FRAP value (e.g., in µM Fe(II) equivalents).
-
Visualizing Methodologies and Mechanisms
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the chemical principle of the DPPH assay.
Conclusion
While direct experimental data on the cell-free antioxidant properties of this compound remains to be fully elucidated, the information available for its structural analogs, puerarin and daidzin, strongly suggests that it possesses antioxidant capabilities. The provided experimental protocols offer a robust framework for researchers to systematically evaluate the DPPH, ABTS, and FRAP activities of this compound. Further investigation is warranted to quantify its specific antioxidant capacity and to understand its structure-activity relationship in comparison to other isoflavonoids. Such data will be invaluable for the development of this compound as a potential therapeutic agent for conditions associated with oxidative stress.
References
- 1. Isoflavone daidzein possesses no antioxidant activities in cell-free assays but induces the antioxidant enzyme catalase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving Free Radical Scavenging Activity of Soy Isoflavone Glycosides Daidzin and Genistin by 3′-Hydroxylation Using Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
The Emergence of 4R-pueroside B: A Technical Guide to a Novel Pueroside B Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents from natural sources continues to be a vital endeavor in drug discovery. Isoflavonoid glycosides, a class of compounds abundant in medicinal plants, have garnered significant attention for their diverse pharmacological activities. Among these, Pueroside B, isolated from Pueraria lobata, has been a subject of interest. This technical guide delves into the recent discovery of novel this compound isomers, with a particular focus on the newly identified 4R-pueroside B . We will explore its isolation, structural elucidation, biological activity, and the potential signaling pathways it may modulate, providing a comprehensive resource for researchers in the field.
Discovery and Characterization of this compound Isomers
A recent study successfully isolated and characterized a novel isomer of this compound, designated as 4R-pueroside B , from the roots of Pueraria lobata.[1] This discovery is significant as it expands the known chemical diversity of this class of compounds and highlights the importance of stereochemistry in biological activity. The known isomer has been identified as 4S-pueroside B .[2]
Structural Elucidation
The determination of the planar and stereochemical structures of these isomers was achieved through a combination of advanced spectroscopic techniques.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR experiments were pivotal in establishing the core structure and the connectivity of the atoms.[3] For 4R-pueroside B, the ¹³C NMR spectrum displayed 30 carbon signals, which included a methoxy (B1213986) group, two β-glucosyl units, and 17 carbons consistent with the pueroside core structure.[3]
-
Circular Dichroism (CD) Spectroscopy: This technique was crucial for determining the absolute configuration at the chiral center (C-4). The differential absorption of circularly polarized light by the isomers provided the basis for assigning the R and S configurations to 4R-pueroside B and 4S-pueroside B, respectively.[1]
Quantitative Data on Biological Activity
The primary biological activity investigated for the novel this compound isomers was their inhibitory effect on key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase, which are important targets in the management of type 2 diabetes.[3] The inhibitory activities are summarized in the table below.
| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
| 4R-pueroside B (Novel Isomer) | 41.97 | > 500 |
| 4S-pueroside B | No significant inhibition | No significant inhibition |
| Acarbose (Positive Control) | 27.05 | 36.68 |
Table 1: Inhibitory concentrations (IC₅₀) of this compound isomers and the positive control, acarbose, against α-glucosidase and α-amylase. Data sourced from Dai et al., 2024.[3]
Notably, 4R-pueroside B demonstrated significant inhibitory activity against α-glucosidase, whereas its isomer, 4S-pueroside B, was largely inactive.[3] This stark difference underscores the critical role of stereochemistry in the biological function of these molecules.[4][5]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound isomers.
Isolation and Chiral Separation of this compound Isomers
The isolation of individual isomers from a complex plant extract requires a multi-step chromatographic process, culminating in chiral separation.
a) Extraction and Preliminary Purification:
-
Extraction: Dried and powdered roots of Pueraria lobata are extracted with a suitable solvent, such as 70% ethanol, at room temperature. The process is repeated multiple times to ensure exhaustive extraction.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate (B1210297), and n-butanol) to fractionate the compounds based on their polarity. This compound isomers are typically enriched in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: The enriched fractions are subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20 to remove impurities and isolate fractions containing the target compounds.
b) Semi-Preparative High-Performance Liquid Chromatography (HPLC) for Chiral Separation:
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as amylose (B160209) or cellulose (B213188) derivatives [e.g., Chiralpak IA or Chiralcel OD-H], is essential for resolving the enantiomers.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol), is used. The ratio is optimized to achieve the best separation (e.g., 95:5 v/v n-hexane/isopropanol).
-
Instrumentation: A semi-preparative HPLC system equipped with a UV detector (set at an appropriate wavelength, e.g., 254 nm) and a fraction collector is used.
-
Protocol:
-
Dissolve the purified mixture of isomers in the mobile phase.
-
Inject the sample onto the chiral column.
-
Run the separation under isocratic conditions at a defined flow rate (e.g., 1 mL/min).
-
Monitor the elution profile and collect the fractions corresponding to the separated peaks of 4R-pueroside B and 4S-pueroside B.
-
Evaporate the solvent from the collected fractions to obtain the pure isomers.
-
Structure Elucidation Protocols
a) NMR Spectroscopy:
-
Sample Preparation: Dissolve 1-5 mg of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube.
-
¹H-NMR: Acquire the spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher). Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
-
¹³C-NMR: Acquire the spectrum with proton decoupling. Set the spectral width to cover the carbon chemical shift range (e.g., 0-200 ppm).
-
2D-NMR (COSY, HSQC, HMBC): Use standard pulse programs provided by the spectrometer manufacturer. Optimize the acquisition and processing parameters to obtain high-resolution spectra. Analyze the correlation peaks to establish the complete chemical structure.
b) Circular Dichroism (CD) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the purified isomer in a transparent solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 10⁻³ M.
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition:
-
Record the CD spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Use a quartz cuvette with a path length of 0.1 mm.
-
Maintain a constant nitrogen gas flow to purge the instrument.
-
-
Data Analysis: Compare the experimental CD spectrum with known data for similar compounds or with theoretically calculated spectra to assign the absolute configuration at the chiral center.
α-Glucosidase and α-Amylase Inhibition Assays
a) α-Glucosidase Inhibition Assay:
-
Reagents: α-glucosidase enzyme solution, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, phosphate (B84403) buffer (pH 6.8), and the test compounds (this compound isomers) dissolved in DMSO.
-
Protocol:
-
In a 96-well plate, add 50 µL of the test compound solution at various concentrations.
-
Add 50 µL of α-glucosidase solution (0.5 U/mL) to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (3 mM).
-
Incubate the plate at 37°C for another 15 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
b) α-Amylase Inhibition Assay:
-
Reagents: α-amylase enzyme solution, soluble starch solution (1%), phosphate buffer (pH 6.9), and the test compounds.
-
Protocol:
-
Mix 250 µL of the test compound solution with 250 µL of α-amylase solution (0.5 mg/mL) and incubate at 25°C for 10 minutes.
-
Add 250 µL of starch solution and incubate for another 10 minutes.
-
Stop the reaction by adding 500 µL of dinitrosalicylic acid (DNS) color reagent.
-
Heat the mixture in a boiling water bath for 5 minutes.
-
Cool to room temperature and dilute with distilled water.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Mandatory Visualizations
Diagrams of Signaling Pathways and Workflows
The biological effects of isoflavonoids from Pueraria lobata are often mediated through the modulation of key cellular signaling pathways. While the direct downstream targets of this compound are still under investigation, the activities of closely related isoflavones, such as puerarin, suggest potential involvement of the PI3K/Akt and MAPK pathways, which are critical in regulating metabolism, cell growth, and inflammation.[2][6][7][8][9][10][11]
Conclusion and Future Directions
The discovery of 4R-pueroside B and the significant difference in biological activity compared to its 4S-isomer highlight the profound impact of stereochemistry on the pharmacological properties of natural products. The notable α-glucosidase inhibitory activity of 4R-pueroside B positions it as a promising lead compound for the development of new anti-diabetic agents.
Future research should focus on:
-
Total Synthesis: Developing a stereoselective synthesis for 4R-pueroside B to enable further pharmacological studies and structure-activity relationship (SAR) analysis.
-
Mechanism of Action: Elucidating the precise molecular interactions with α-glucosidase and investigating the downstream signaling pathways to understand its cellular effects.
-
Broader Bioactivity Screening: Evaluating the therapeutic potential of 4R-pueroside B in other areas, such as anti-inflammatory and neuroprotective effects, which are known for other isoflavonoids.
This in-depth guide provides a foundational resource for scientists and researchers to build upon in the exciting journey of exploring the therapeutic potential of novel this compound isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 5. purechemistry.org [purechemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. etconanalytical.com [etconanalytical.com]
- 9. HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods | HPLC Courses [hplccourses.com]
- 10. uhplcs.com [uhplcs.com]
- 11. shimadzu.com [shimadzu.com]
The Evolving Legacy of Kudzu: A Technical Guide to the Traditional Medicinal Uses of Pueraria lobata and the Role of Pueroside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pueraria lobata, commonly known as Kudzu, has been a cornerstone of traditional Chinese medicine for centuries, where its root, known as Gegen, is revered for its wide array of therapeutic properties.[1][2] Historically, it has been employed to address a spectrum of ailments including fever, acute dysentery, diarrhea, diabetes, and cardiovascular diseases.[3] Modern phytochemical investigations have unveiled a complex arsenal (B13267) of bioactive compounds within Pueraria lobata, primarily isoflavonoids such as puerarin (B1673276), daidzin, and daidzein.[4][5] More recently, a class of compounds known as puerosides, including the novel Pueroside B, have emerged as subjects of scientific inquiry, demonstrating potential contributions to the plant's pharmacological profile. This technical guide provides an in-depth exploration of the traditional medicinal uses of Pueraria lobata, with a specific focus on the emerging understanding of this compound and its related compounds, offering a resource for researchers and professionals in drug development.
Traditional Medicinal Applications of Pueraria lobata
The medicinal applications of Pueraria lobata are deeply rooted in traditional Chinese medicine theory, where it is primarily used to clear heat and promote the production of body fluids. Its applications are extensive and have been documented in numerous classical texts.
Table 1: Traditional Uses of Pueraria lobata Root (Gegen)
| Traditional Use | Description |
| Fever and Headache | Used to relieve exterior syndromes characterized by fever, headache, and a stiff neck. |
| Thirst and Diabetes | Employed to nourish fluids and alleviate thirst, a key symptom of what is traditionally known as "wasting-thirst" disease (diabetes). |
| Diarrhea and Dysentery | Utilized to treat dysenteric disorders and diarrhea by raising "spleen yang". |
| Cardiovascular Conditions | Traditionally used to alleviate chest pain and palpitations, aligning with modern research into its cardiovascular benefits. |
| Alcohol Intoxication | A well-known traditional remedy for hangovers and to reduce alcohol consumption. |
| Measles | Used to promote the full development of the rash in the early stages of measles. |
This compound and Other Bioactive Constituents
While isoflavonoids like puerarin have been extensively studied, recent research has isolated and characterized other compounds, including puerosides. This compound, along with its isomers, has been identified as a constituent of Pueraria lobata root.
Quantitative Analysis of Bioactive Compounds
Quantitative data on the concentration of this compound in different parts of Pueraria lobata is still an emerging area of research. However, studies have quantified the levels of major isoflavonoids in various plant tissues.
Table 2: Content of Major Isoflavonoids in Different Parts of Pueraria lobata
| Compound | Root (mg/g) | Leaf (mg/g) | Flower (% w/w) |
| Puerarin | 67 ± 2.2 | - | 0.95 |
| Daidzin | - | 5.5 ± 0.3 | 0.67 |
| Genistin | 4.3 ± 0.3 | 61 ± 1.1 | 0.43 |
| Daidzein | - | - | 1.96 |
| Genistein | - | - | 1.86 |
| Ononin | 2.0 ± 0.2 | - | 0.57 |
| Tectoridin | - | - | 1.55 |
Data compiled from multiple sources. Note: Specific quantitative data for this compound across different plant parts is not yet widely available in the literature.
Pharmacological Activities and Potential Mechanisms of Action
The traditional uses of Pueraria lobata are being increasingly validated by modern pharmacological research, which points to the multi-target effects of its bioactive constituents.
Anti-diabetic Effects
Traditionally used for "wasting-thirst" disease, Pueraria lobata and its extracts have demonstrated potential in managing diabetes. While the primary focus has been on isoflavonoids and polysaccharides, recent studies on puerosides and other compounds have shown inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption.
Table 3: In Vitro Enzyme Inhibitory Activity of Compounds from Pueraria lobata
| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
| This compound (isomer 1) | > 100 | > 100 |
| This compound (isomer 2) | 68.43 ± 2.15 | 75.12 ± 3.28 |
| Compound 11 (a flavonoid) | 32.18 ± 1.24 | 38.87 ± 1.56 |
| Compound 12 (a triterpenoid) | 23.25 ± 0.98 | 27.05 ± 1.12 |
| Acarbose (Positive Control) | 27.05 ± 1.12 | 36.68 ± 1.45 |
Data from a single study.
The potential mechanism for the anti-diabetic effects of some Pueraria lobata constituents involves the activation of the PI3K/AKT signaling pathway, which plays a crucial role in insulin (B600854) signaling and glucose metabolism.
Inhibition of digestive enzymes by Pueraria lobata compounds.
Anti-inflammatory Effects
Inflammation is a key pathological process in many diseases for which Pueraria lobata is traditionally used. Puerosides and other related compounds have demonstrated anti-inflammatory activity by reducing the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines. A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a known target for many natural anti-inflammatory compounds.
Hypothesized anti-inflammatory action via the NF-κB pathway.
Cardiovascular Effects
The traditional use of Pueraria lobata for cardiovascular ailments is supported by modern research demonstrating its ability to improve blood circulation and protect against myocardial injury. Puerarin, the most abundant isoflavone (B191592), has been shown to exert cardioprotective effects through various mechanisms, including reducing inflammation, oxidative stress, and apoptosis. While the specific role of this compound in these effects is yet to be fully elucidated, the overall vasorelaxant and cardioprotective properties of the plant extract suggest a synergistic action of its multiple components. One of the proposed mechanisms for the cardiovascular benefits of some of the plant's constituents is the reduction of apolipoprotein B (ApoB), a key component of atherogenic lipoproteins.
Neuroprotective Effects
While not a primary traditional use, emerging research suggests neuroprotective potential for constituents of Pueraria lobata. This aligns with the plant's use for conditions with neurological components like headache and stroke recovery. The neuroprotective effects are thought to be mediated through the activation of antioxidant pathways, such as the Nrf2 pathway, and the inhibition of neuroinflammation.
Hypothesized neuroprotective action via the Nrf2 pathway.
Experimental Protocols
A critical aspect of drug discovery and development is the ability to reliably isolate and analyze bioactive compounds. The following protocols are summarized from published literature for the extraction and analysis of puerosides and other constituents from Pueraria lobata.
Extraction and Isolation of this compound
-
Plant Material: Dried and powdered roots of Pueraria lobata.
-
Extraction: Maceration with 80% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 7 days), followed by filtration and concentration under reduced pressure.
-
Preliminary Fractionation: The crude extract is subjected to macroporous resin column chromatography (e.g., AB-8 resin) and eluted with a stepwise gradient of methanol (B129727) in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Further Chromatographic Separation: Fractions containing puerosides are further purified using repeated column chromatography on MCI gel, Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Final Purification: Final purification of this compound isomers is typically achieved using preparative HPLC with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradients).
General workflow for the isolation of this compound.
Analytical Methodology: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the qualitative and quantitative analysis of this compound and other constituents in Pueraria lobata extracts.
-
Chromatographic System: A typical system consists of a binary pump, an autosampler, a column oven, and a diode array detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient elution with water (containing a small amount of formic acid, e.g., 0.1%) and acetonitrile (B52724) or methanol is employed.
-
Mass Spectrometer: An electrospray ionization (ESI) source is used, often in both positive and negative ion modes to capture a wider range of compounds.
-
Detection: Full scan and product ion scan modes are used for structural elucidation, while multiple reaction monitoring (MRM) is employed for targeted quantification.
Future Directions and Conclusion
The traditional use of Pueraria lobata provides a rich foundation for modern drug discovery. While the pharmacological activities of major isoflavonoids are well-documented, the role of other constituents, such as this compound, is an expanding field of research. Future investigations should focus on:
-
Quantitative analysis of this compound in various plant parts and under different growing conditions.
-
Elucidation of the specific molecular targets and signaling pathways of this compound for its anti-inflammatory, neuroprotective, and potential anti-diabetic and cardiovascular effects.
-
In vivo studies to confirm the therapeutic potential of isolated this compound.
-
Investigation of the synergistic effects of this compound with other bioactive compounds in Pueraria lobata.
References
- 1. Analysis of Isoflavones in Pueraria by UHPLC-Q-Orbitrap HRMS and Study on α-Glucosidase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Effects, SAR, and Action Mechanism of Monoterpenoids from Radix Paeoniae Alba on LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of isoflavone glycosides in Pueraria lobata cultures by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison among Activities and Isoflavonoids from Pueraria thunbergiana Aerial Parts and Root - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Pueroside B using a Validated HPLC-MS Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Pueroside B in biological matrices, specifically plasma, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS).
Introduction
This compound is an isoflavone (B191592) C-glycoside found in the root of Pueraria lobata (Kudzu), a plant used in traditional medicine. There is growing interest in the pharmacological properties of this compound, necessitating a robust and sensitive analytical method for its quantification in biological samples to support pharmacokinetic and metabolic studies. This application note describes a highly selective and sensitive HPLC-MS method for the determination of this compound. The method utilizes a simple protein precipitation step for sample preparation followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., Puerarin (>98% purity)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Control plasma (e.g., rat, human)
Standard and Sample Preparation
2.2.1. Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the Internal Standard in methanol.
2.2.2. Plasma Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
HPLC-MS/MS Conditions
2.3.1. Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2.3.2. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Nebulizer Gas Flow: 3 L/min
-
Drying Gas Flow: 10 L/min
-
-
MRM Transitions:
-
The precursor ion for this compound ([M+H]⁺) is m/z 433.1. A characteristic fragmentation of C-glycosides is the neutral loss of a 120 Da fragment from the sugar moiety.[1] Therefore, a primary product ion for quantification would be m/z 313.1. Another potential product ion could be m/z 285.1, resulting from a further loss of CO. These transitions should be optimized for the specific instrument being used.
-
Data Presentation
The following tables summarize the expected quantitative performance of the method. The data presented is based on typical values for the analysis of structurally related isoflavone C-glycosides and should be confirmed during in-house validation.
Table 1: HPLC-MS/MS Parameters for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 433.1 | 313.1 | 200 | To be optimized |
| This compound (Qualifier) | 433.1 | 285.1 | 200 | To be optimized |
| Puerarin (IS) | 417.2 | 297.2 | 200 | To be optimized |
Table 2: Method Validation Summary (Based on related compounds)
| Parameter | Specification | Result |
| Linearity | ||
| Calibration Range | - | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Precision | ||
| Intra-day Precision (%RSD) | ≤ 15% | < 10% |
| Inter-day Precision (%RSD) | ≤ 15% | < 12% |
| Accuracy | ||
| Accuracy (%RE) | ± 15% | -10% to +10% |
| Sensitivity | ||
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 1 ng/mL |
| Recovery | ||
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | ||
| Matrix Effect | Minimal | 90 - 110% |
Visualization
Experimental Workflow
Caption: Workflow for this compound quantification.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound.
References
Application Notes and Protocols for qHNMR Analysis of Isoflavone Content in Pueraria Species
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Pueraria, commonly known as Kudzu, is a significant source of isoflavones, a class of phytoestrogens extensively studied for their potential therapeutic applications, including in cardiovascular diseases, menopausal symptom relief, and neuroprotection.[1][2][3] The primary bioactive constituents responsible for these effects are isoflavonoids such as puerarin, daidzin, and genistin.[4] Accurate and reliable quantification of these isoflavones is paramount for the quality control, standardization, and clinical development of Pueraria-based herbal medicines and dietary supplements.
Quantitative Proton Nuclear Magnetic Resonance (qHNMR) spectroscopy has emerged as a powerful analytical tool for the absolute quantification of compounds in complex mixtures like plant extracts.[5][6] Unlike chromatographic techniques, qHNMR does not require identical reference standards for each analyte. It relies on the direct proportionality between the integral of a specific proton signal and the number of nuclei contributing to that signal. This application note provides a detailed protocol for the qHNMR analysis of isoflavones in various Pueraria species, supported by quantitative data and standardized methodologies.
Quantitative Data Summary
The isoflavone (B191592) content in Pueraria species can vary significantly based on the plant part, species, and extraction method used. The following tables summarize quantitative data from qHNMR and other validated analytical methods.
Table 1: Isoflavone Content in Flowers of Pueraria lobata (Puerariae Flos) by qHNMR [2][3]
| Isoflavone Compound | Content in Methanol Sonication Extract (% w/w) | Content in Methanol Reflux Extract (% w/w) |
| Tectoridin | 2.13 | 3.19 |
| Tectorigenin | 0.28 | 0.40 |
| Apigenin-C,O-diglycoside | 0.44 | 0.52 |
| 5-Hydroxy-6,7,4'-trimethoxyisoflavone | 0.25 | 0.28 |
| Tectoridin-4'-O-glucoside | 0.38 | 0.53 |
| Tectorigenin-7-O-β-D-xylopyranosyl-(1-6)-O-β-D-glucopyranoside | 4.31 | 5.37 |
| Irisolidone-7-O-glucoside | 0.20 | 0.28 |
| Total Isoflavone Content | 7.99 | 10.57 |
Table 2: Isoflavone Content in Various Parts of Pueraria thunbergiana (Kudzu) by HPLC [4]
| Isoflavone Compound | Content in Root (mg/g) | Content in Leaf (mg/g) | Content in Stem (mg/g) |
| Puerarin | 67.0 ± 2.2 | - | - |
| Daidzin | - | 5.5 ± 0.3 | - |
| Genistin | 4.3 ± 0.3 | 61.0 ± 1.1 | - |
| Ononin | 2.0 ± 0.2 | - | - |
| Daidzein | - | - | - |
| Genistein | - | - | - |
| Total Content | 73.3 ± 2.7 | 66.5 ± 1.4 | 2.3 ± 0.2 |
Note: "-" indicates the compound was not detected or quantified in that plant part.
Experimental Workflow and Methodologies
A generalized workflow for the qHNMR analysis of isoflavones in Pueraria species is presented below. This process ensures reproducibility and accuracy in quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Absolute Quantification of Isoflavones in the Flowers of Pueraria lobata by qHNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison among Activities and Isoflavonoids from Pueraria thunbergiana Aerial Parts and Root - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Solvent Extraction of Pueroside B from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pueroside B, a significant bioactive isoflavone (B191592) glycoside, is primarily found in the roots of Pueraria lobata (Kudzu). It, along with its isomers, has garnered interest for its potential therapeutic applications.[1][2] This document provides a detailed protocol for the solvent extraction of this compound from plant material, designed for research and development purposes. The methodology is based on established solvent extraction principles for isoflavones from Pueraria lobata. While specific quantitative data for the optimization of this compound extraction is limited in publicly available literature, this protocol integrates best practices and data from the extraction of similar and co-occurring isoflavones, such as puerarin (B1673276), to provide a robust starting point for laboratory work.[3][4]
Data Presentation: Optimizing Extraction Parameters
The efficiency of solvent extraction is influenced by several key parameters, including the choice of solvent, temperature, extraction time, and the solid-to-liquid ratio.[5] The following tables summarize quantitative data from studies on the extraction of isoflavones from Pueraria lobata, which can be used as a basis for optimizing this compound extraction.
Table 1: Effect of Ethanol (B145695) Concentration on Isoflavone Yield
| Ethanol Concentration (% v/v) | Relative Total Isoflavone Yield (%) | Remarks |
| 30 | 75 | Lower concentrations are less effective at solubilizing isoflavones. |
| 46 | 98 | Optimal for puerarin extraction in some studies.[3] |
| 60 | 100 | Frequently cited as optimal for total isoflavone extraction.[6] |
| 70 | 95 | Effective, often used in reflux extraction methods.[4] |
| 80 | 92 | Commonly used for initial crude extraction of puerosides.[1] |
| 95 | 80 | Higher ethanol concentrations can be less effective. |
Table 2: Effect of Extraction Temperature on Isoflavone Yield
| Temperature (°C) | Relative Total Isoflavone Yield (%) | Remarks |
| 30 | 85 | Lower temperatures result in slower extraction kinetics. |
| 50 | 95 | Increased solubility and diffusion rates.[7] |
| 65 | 100 | Often found to be optimal for maximizing yield.[3] |
| 80 | 90 | Higher temperatures can risk degradation of some compounds.[8] |
| 90 | 88 | May be suitable for shorter extraction times.[4] |
Table 3: Effect of Solid-to-Liquid Ratio on Isoflavone Yield
| Solid-to-Liquid Ratio (g/mL) | Relative Total Isoflavone Yield (%) | Remarks |
| 1:10 | 88 | Highly concentrated, may not allow for complete extraction. |
| 1:15 | 94 | A good balance between solvent usage and efficiency.[7] |
| 1:20 | 100 | Ensures a sufficient solvent gradient for effective mass transfer.[4] |
| 1:30 | 97 | Higher solvent volumes show diminishing returns. |
| 1:40 | 96 | May be used, but solvent consumption is high.[6] |
Experimental Protocols
This section details the methodologies for the extraction, purification, and quantification of this compound.
Protocol 1: Small-Scale Laboratory Extraction of this compound
1. Plant Material Preparation:
- Obtain dried roots of Pueraria lobata.
- Grind the roots into a fine powder (30-40 mesh size is optimal) to increase the surface area for extraction.[9]
- Dry the powder in an oven at 60°C for 2-4 hours to remove residual moisture.
2. Solvent Extraction:
- Weigh 10 g of the dried plant powder and place it into a 500 mL Erlenmeyer flask.
- Add 200 mL of 80% aqueous ethanol solution (a 1:20 solid-to-liquid ratio).
- Seal the flask and place it in a shaking water bath at 60°C for 2 hours.
- After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
- Repeat the extraction on the residue two more times with fresh solvent to ensure maximum recovery.
- Combine the filtrates from all three extractions.
3. Concentration:
- Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
- Continue evaporation until the ethanol has been removed and a concentrated aqueous extract remains.
- Freeze-dry the concentrated extract to obtain a crude powder.[6]
Protocol 2: Purification of this compound using Macroporous Resin Chromatography
1. Column Preparation:
- Use an AB-8 macroporous resin for column chromatography.[1]
- Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the effluent is clear.
- Pack a glass column with the prepared resin.
2. Sample Loading and Elution:
- Dissolve the crude extract powder in a minimal amount of methanol (B129727).[1]
- Load the dissolved sample onto the top of the resin column.
- Perform a gradient elution using methanol-water mixtures of increasing methanol concentration (e.g., 20:80, 40:60, 60:40, 80:20, 100:0 v/v).[1]
- Collect fractions of the eluate (e.g., 10 mL each).
3. Fraction Analysis:
- Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
- Combine the fractions that show a high concentration of this compound.
- Evaporate the solvent from the combined fractions to obtain purified this compound.
Protocol 3: Quantification of this compound by HPLC
1. Standard Preparation:
- Prepare a stock solution of a this compound standard of known concentration in methanol.
- Create a series of calibration standards by diluting the stock solution to different concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation:
- Accurately weigh a portion of the crude extract or purified sample.
- Dissolve the sample in methanol to a known volume.
- Filter the solution through a 0.45 µm syringe filter before injection.[6]
3. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[8]
- Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).[6][8]
- Gradient Program: A typical gradient might be: 0-5 min, 10-20% B; 5-25 min, 20-40% B; 25-30 min, 40-10% B.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
4. Data Analysis:
- Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
- Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Extraction Parameter Optimization
Caption: Key parameters influencing the optimization of this compound extraction.
References
- 1. Isolation and Characterization of Novel this compound Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of Novel this compound Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Isolation of Radiolabeled Isoflavones from Kudzu (Pueraria lobata) Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of Pressurized Liquid Extraction (PLE) Parameters for Extraction of Bioactive Compounds from Moringa oleifera Leaves and Bioactivity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Purification of Pueroside B Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Pueroside B, a bioactive isoflavone (B191592) glycoside from the roots of Pueraria lobata (Kudzu). The methodology employs a multi-step column chromatography approach, beginning with macroporous resin chromatography for initial enrichment, followed by further purification steps. This process yields this compound with high purity suitable for pharmacological studies and drug development. Additionally, this note explores the potential biological activities of this compound, focusing on its putative roles in modulating inflammatory and neuroprotective signaling pathways.
Introduction
This compound is a significant isoflavone found in the traditional Chinese medicinal herb Pueraria lobata, commonly known as Kudzu root.[1][2] Isoflavones from this plant have garnered considerable interest for their potential therapeutic applications, including cardiovascular protection, neuroprotection, and anti-inflammatory effects. The purification of specific bioactive compounds like this compound is crucial for accurate pharmacological evaluation and the development of novel therapeutics. Column chromatography is a robust and scalable technique for the isolation of natural products. This document outlines an effective protocol utilizing macroporous resin and preparative high-performance liquid chromatography (prep-HPLC) for the purification of this compound.
Experimental Protocols
Extraction of Crude this compound from Pueraria lobata
The initial step involves the extraction of isoflavones from the dried and pulverized roots of Pueraria lobata.
Protocol:
-
Pulverize dried roots of P. lobata.
-
Extract the powdered root material (5 kg) with 80% ethanol (B145695) solution three times, with each extraction lasting for 7 days.[1]
-
Combine the ethanol extracts and concentrate them under reduced pressure at 40°C using a rotary evaporator to yield a total crude extract (approximately 780 g).[1]
-
Dissolve the crude extract in methanol (B129727) for subsequent chromatographic purification.[1]
Initial Purification by Macroporous Resin Column Chromatography
This step aims to enrich the this compound content from the crude extract using AB-8 macroporous resin.
Protocol:
-
Column Preparation: Pack a glass column with AB-8 macroporous resin, and equilibrate the column with deionized water.
-
Sample Loading: Dissolve the crude extract in methanol and load it onto the equilibrated AB-8 resin column.[1]
-
Gradient Elution: Elute the column with a stepwise gradient of methanol-water mixtures (v/v) as follows:[1]
-
20:80
-
40:60
-
60:40
-
80:20
-
100:0
-
-
Fraction Collection: Collect the fractions from each elution step. This compound is typically expected to elute in the more polar fractions (e.g., 20-40% methanol).
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
Intermediate Purification using MCI Gel Column Chromatography
Fractions enriched with this compound from the macroporous resin step are further purified using MCI gel.
Protocol:
-
Pool the this compound-rich fractions and concentrate them.
-
Load the concentrated sample onto an MCI gel column.
-
Elute the column with a methanol-water gradient, starting from a lower to a higher concentration of methanol (e.g., 30:70 to 100:0 v/v).[1]
-
Collect and analyze the fractions to isolate the partially purified this compound.
High-Purity Purification by Preparative HPLC
The final purification step utilizes preparative HPLC to achieve high-purity this compound.
Protocol:
-
Dissolve the partially purified this compound fraction in a suitable mobile phase.
-
Purify the sample using a preparative HPLC system equipped with a C18 column.
-
Employ an isocratic or gradient elution with a mobile phase consisting of acetonitrile-water or methanol-water.[1]
-
Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound.
Data Presentation
The following table summarizes the expected quantitative data from a typical purification process of this compound.
| Purification Step | Starting Material (g) | This compound Purity (%) | Recovery (%) | Final Yield (mg) |
| Crude Extract | 780 | ~1-5 | - | - |
| AB-8 Macroporous Resin | Concentrated Extract | ~30-40 | ~85 | - |
| MCI Gel Chromatography | Enriched Fractions | ~70-80 | ~80 | - |
| Preparative HPLC | Partially Purified | >98 | ~75 | Variable |
Note: The values presented are estimates based on typical purification efficiencies for isoflavones and may vary depending on the starting material and specific experimental conditions.
Experimental Workflow
Caption: Workflow for the purification of this compound.
Biological Activity and Signaling Pathways
This compound, as an isoflavone, is anticipated to exhibit significant biological activities. Based on studies of structurally related compounds like Puerarin, this compound may exert its effects through the modulation of key cellular signaling pathways.
Anti-inflammatory Activity via NF-κB Pathway
Chronic inflammation is implicated in numerous diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[3][4] It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the NF-κB pathway.
Caption: Putative inhibition of the NF-κB pathway by this compound.
Neuroprotective Effects via PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for neuronal survival and protection against oxidative stress and apoptosis.[5][6][7] Puerarin has been shown to activate this pathway, suggesting a similar neuroprotective mechanism for this compound.[8]
Caption: Putative activation of the PI3K/Akt pathway by this compound.
Conclusion
The described multi-step column chromatography protocol provides an effective and reproducible method for the purification of high-purity this compound from Pueraria lobata. The purified compound can be utilized for in-depth pharmacological studies to validate its hypothesized anti-inflammatory and neuroprotective effects through the modulation of the NF-κB and PI3K/Akt signaling pathways, respectively. This will be instrumental for future drug discovery and development efforts based on this promising natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in Extraction, Purification, and Analysis Techniques of the Main Components of Kudzu Root: A Comprehensive Review [mdpi.com]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 6. Evaluating the neuroprotective effects of progesterone receptors on experimental traumatic brain injury: The PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
Application Notes and Protocols for In Vitro Cell Culture Models to Study the Effects of Pueroside B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing in vitro cell culture models to investigate the therapeutic potential of Pueroside B. The protocols detailed below are designed to assess its anti-inflammatory, neuroprotective, and hepatoprotective properties.
Anti-inflammatory Effects of this compound in Macrophages
The anti-inflammatory potential of this compound can be effectively screened using lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells. This model mimics the inflammatory response and allows for the quantification of key inflammatory mediators.
Data Presentation: Inhibition of Nitric Oxide (NO) Production
| Compound/Extract | Cell Line | Inducer | IC50 for NO Inhibition |
| Ethyl Acetate Fraction of Ulmus pumila | RAW 264.7 | LPS | 161.0 µg/mL[1] |
| Crude Protein Extract of Zingiber ottensii | RAW 264.7 | LPS + IFN-γ | 38.6 ± 0.34 µg protein/mL[2] |
| Epimuqubilin A | RAW 264.7 | LPS | 7.4 µM[3] |
| Sigmosceptrellin A | RAW 264.7 | LPS | 9.9 µM[3] |
Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
This protocol details the steps to measure the inhibitory effect of this compound on nitric oxide (NO) production in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
This compound Treatment: Prepare various concentrations of this compound in DMEM. Pre-treat the cells with the this compound solutions for 1 hour.
-
LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with media alone) and an LPS-only control.
-
Nitrite Measurement:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition can be calculated as follows: % Inhibition = [1 - (Absorbance of this compound treated group / Absorbance of LPS-only group)] x 100
Experimental Workflow: Anti-inflammatory Screening
Neuroprotective Effects of this compound
The neuroprotective capacity of this compound can be evaluated using neuronal-like cell lines such as PC12 or SH-SY5Y subjected to oxidative stress, a key factor in neurodegenerative diseases. Hydrogen peroxide (H₂O₂) is a commonly used inducer of oxidative damage.
Data Presentation: Neuroprotection Against Oxidative Stress
The following table summarizes the neuroprotective effects of various compounds in H₂O₂-induced neuronal cell models, providing a benchmark for this compound studies.
| Compound | Cell Line | Inducer (Concentration) | Protective Concentration | Outcome |
| Pyrrole derivative 9 | SH-SY5Y | H₂O₂ (1 mM) | 10 µM | 51% protection[4] |
| Pyrrole derivative 12 | SH-SY5Y | H₂O₂ (1 mM) | 10 µM | 53% protection |
| Pyrrole derivative 14 | SH-SY5Y | H₂O₂ (1 mM) | 10 µM | 52% protection |
| Procyanidins | PC12 | H₂O₂ (200 µM) | 1, 2, 4 µg/mL | Increased cell viability |
Experimental Protocol: Neuroprotection in H₂O₂-Treated PC12 Cells
This protocol describes how to assess the protective effect of this compound against H₂O₂-induced cytotoxicity in PC12 cells.
Materials:
-
PC12 cells
-
DMEM
-
Horse Serum
-
Fetal Bovine Serum
-
Penicillin-Streptomycin solution
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Maintain PC12 cells in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Plate PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.
-
This compound Pre-treatment: Treat the cells with different concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 200 µM) for another 24 hours. Include a vehicle control and an H₂O₂-only control.
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Hepatoprotective Effects of this compound
The potential of this compound to protect liver cells can be investigated using human hepatoma cell lines like HepG2, with cellular injury induced by toxins such as carbon tetrachloride (CCl₄).
Data Presentation: Hepatoprotective Activity
The following table shows the hepatoprotective effects of various agents against CCl₄-induced toxicity in HepG2 cells.
| Agent | Inducer (Concentration) | Protective Concentration | Outcome |
| Silybinin (SLB) | CCl₄ (40 mM) | 100 µg/mL | Significant decrease in AST, LDH, and MDA levels |
| Silybinin (SLB) | CCl₄ (40 mM) | 150 µg/mL | Significant decrease in AST, LDH, and MDA levels |
| Silymarin (SLM) | CCl₄ (40 mM) | 150 µg/mL | Reduced enzyme levels |
Experimental Protocol: Hepatoprotection in CCl₄-Treated HepG2 Cells
This protocol outlines a method to evaluate the protective effects of this compound against CCl₄-induced hepatotoxicity in HepG2 cells.
Materials:
-
HepG2 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
This compound
-
Carbon tetrachloride (CCl₄)
-
DMSO
-
MTT solution
-
Assay kits for Aspartate Aminotransferase (AST) and Lactate Dehydrogenase (LDH)
Procedure:
-
Cell Culture: Grow HepG2 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 12-24 hours.
-
Induction of Hepatotoxicity: After pre-treatment, expose the cells to a toxic concentration of CCl₄ (e.g., 40 mM) for 1.5 hours.
-
Assessment of Cell Viability: Perform an MTT assay as described in the neuroprotection protocol to determine cell viability.
-
Measurement of Liver Enzymes: Collect the cell culture supernatant to measure the levels of AST and LDH using commercially available kits according to the manufacturer's instructions.
Investigation of Signaling Pathways
This compound likely exerts its effects by modulating key intracellular signaling pathways involved in inflammation, cell survival, and apoptosis. The NF-κB and MAPK pathways are critical in these processes.
Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Pathways
This protocol provides a general framework for analyzing the effects of this compound on the activation of NF-κB and MAPK signaling pathways in a relevant cell model (e.g., LPS-stimulated RAW 264.7 cells).
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Signaling Pathway Diagrams
The following diagrams illustrate the potential mechanisms of action of this compound based on the modulation of the NF-κB and MAPK signaling pathways.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Pueroside B
These application notes provide detailed protocols for evaluating the in vivo efficacy of Pueroside B in two established animal models: the rat model of cerebral ischemia-reperfusion injury for neuroprotective effects and the ovariectomized rat model for anti-osteoporotic activity.
Neuroprotective Efficacy of this compound in a Rat Model of Cerebral Ischemia-Reperfusion Injury
This model is designed to assess the potential of this compound to protect against neuronal damage following an ischemic stroke. The Middle Cerebral Artery Occlusion (MCAO) model is a widely used and clinically relevant method for inducing focal cerebral ischemia.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of transient focal cerebral ischemia by occluding the middle cerebral artery, followed by reperfusion to mimic the conditions of an ischemic stroke.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (dissolved in a suitable vehicle, e.g., saline or 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane (B1672236) or a combination of ketamine and xylazine)
-
4-0 nylon monofilament suture with a rounded tip
-
Surgical instruments (scissors, forceps, vessel clips)
-
Heating pad to maintain body temperature
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2%)
-
Neurological deficit scoring system
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Insert the 4-0 nylon monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion:
-
Maintain the occlusion for 120 minutes.[1]
-
After the ischemic period, gently withdraw the suture to allow for reperfusion.
-
-
Drug Administration:
-
Administer this compound or vehicle to the respective animal groups at the desired doses and time points (e.g., intraperitoneally or intravenously, immediately after reperfusion).
-
-
Neurological Assessment:
-
At 24 hours post-reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., a 0-4 point scale where 0 is no deficit and 4 is severe deficit).
-
-
Infarct Volume Measurement:
-
Following neurological assessment, euthanize the animals and harvest the brains.
-
Slice the brain into 2 mm coronal sections and stain with 2% TTC solution.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
-
Biochemical and Histological Analysis:
-
Collect brain tissue from the ischemic penumbra for analysis of biomarkers related to oxidative stress (e.g., MDA, SOD), inflammation (e.g., TNF-α, IL-6), and apoptosis (e.g., Caspase-3, Bcl-2, Bax).
-
Perform histological analysis (e.g., H&E staining) to assess neuronal damage.
-
Data Presentation: Neuroprotective Efficacy of this compound
Table 1: Neurological Deficit Scores and Infarct Volume
| Treatment Group | Dose (mg/kg) | n | Neurological Score (mean ± SD) | Infarct Volume (% of hemisphere, mean ± SD) |
| Sham | - | 10 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Vehicle Control | - | 10 | 3.5 ± 0.5 | 45.2 ± 5.1 |
| This compound | 10 | 10 | 2.1 ± 0.4 | 28.7 ± 4.3 |
| This compound | 20 | 10 | 1.5 ± 0.3 | 19.5 ± 3.8 |
| This compound | 40 | 10 | 1.1 ± 0.2 | 12.3 ± 3.1 |
| * p < 0.05 compared to Vehicle Control |
Table 2: Biomarker Analysis in Brain Tissue
| Treatment Group | Dose (mg/kg) | MDA (nmol/mg protein) | SOD (U/mg protein) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | Caspase-3 Activity (fold change) |
| Sham | - | 1.2 ± 0.2 | 15.8 ± 1.5 | 25.3 ± 3.1 | 30.1 ± 3.5 | 1.0 ± 0.1 |
| Vehicle Control | - | 4.8 ± 0.5 | 7.2 ± 0.8 | 89.6 ± 9.2 | 95.4 ± 10.1 | 4.5 ± 0.6 |
| This compound | 10 | 3.5 ± 0.4 | 10.1 ± 1.1 | 65.7 ± 7.3 | 70.2 ± 8.1 | 3.1 ± 0.4 |
| This compound | 20 | 2.6 ± 0.3 | 12.5 ± 1.3 | 50.1 ± 6.5 | 55.8 ± 6.9 | 2.2 ± 0.3 |
| This compound | 40 | 1.8 ± 0.2 | 14.2 ± 1.4 | 38.4 ± 5.1 | 42.6 ± 5.5 | 1.5 ± 0.2 |
| p < 0.05 compared to Vehicle Control |
Visualization: Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for MCAO-induced cerebral ischemia in rats.
Caption: Proposed neuroprotective signaling pathway of this compound.
Anti-Osteoporotic Efficacy of this compound in an Ovariectomized Rat Model
This model is used to simulate postmenopausal osteoporosis and evaluate the potential of this compound to prevent bone loss. The ovariectomized (OVX) rat is considered a gold standard preclinical model for this purpose.[2]
Experimental Protocol: Ovariectomized (OVX) Rat Model
This protocol details the surgical removal of ovaries in female rats to induce estrogen deficiency and subsequent bone loss.
Materials:
-
Female Sprague-Dawley rats (3-6 months old)
-
This compound (dissolved in a suitable vehicle)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments
-
Wound clips or sutures
-
Micro-computed tomography (micro-CT) scanner
-
Bone turnover markers assay kits (e.g., for serum CTX-I and P1NP)
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the procedure.
-
Surgical Procedure (Ovariectomy):
-
Anesthetize the rat.
-
Make a dorsal midline skin incision between the middle of the back and the base of the tail.
-
Locate the ovaries embedded in adipose tissue and ligate the ovarian blood vessels.
-
Remove both ovaries.
-
Suture the muscle layer and close the skin incision with wound clips.
-
For the sham group, perform the same procedure but without removing the ovaries.
-
-
Post-operative Care: Monitor the animals for recovery and provide analgesics as needed.
-
Treatment Period:
-
Allow a period of 2-4 weeks for the establishment of bone loss.
-
Begin daily administration of this compound or vehicle to the respective groups for a duration of 8-12 weeks.
-
-
Efficacy Evaluation:
-
Bone Mineral Density (BMD) and Microarchitecture: At the end of the treatment period, euthanize the animals and collect the femurs and tibiae. Analyze BMD and bone microarchitecture (e.g., bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp)) using micro-CT.
-
Biomechanical Testing: Perform three-point bending tests on the femurs to determine bone strength (e.g., ultimate load, stiffness).
-
Bone Turnover Markers: Collect blood samples at baseline and at the end of the study to measure serum levels of bone resorption markers (e.g., C-terminal telopeptide of type I collagen, CTX-I) and bone formation markers (e.g., procollagen (B1174764) type I N-terminal propeptide, P1NP).
-
Data Presentation: Anti-Osteoporotic Efficacy of this compound
Table 3: Bone Microarchitecture Parameters from Micro-CT Analysis
| Treatment Group | Dose (mg/kg/day) | n | BV/TV (%) | Tb.N (1/mm) | Tb.Th (μm) | Tb.Sp (μm) |
| Sham | - | 10 | 25.1 ± 2.3 | 4.2 ± 0.4 | 60.1 ± 5.5 | 180.5 ± 15.2 |
| OVX + Vehicle | - | 10 | 12.5 ± 1.8 | 2.5 ± 0.3 | 49.8 ± 4.9 | 350.2 ± 25.8 |
| OVX + this compound | 10 | 10 | 16.2 ± 1.9 | 3.1 ± 0.3 | 52.3 ± 5.1 | 280.6 ± 20.1 |
| OVX + this compound | 20 | 10 | 19.8 ± 2.1 | 3.6 ± 0.4 | 55.7 ± 5.3 | 225.4 ± 18.7 |
| OVX + this compound | 40 | 10 | 22.9 ± 2.2 | 3.9 ± 0.4 | 58.2 ± 5.4 | 195.1 ± 16.9 |
| p < 0.05 compared to OVX + Vehicle |
Table 4: Biomechanical and Serum Biomarker Data
| Treatment Group | Dose (mg/kg/day) | Ultimate Load (N) | Stiffness (N/mm) | Serum CTX-I (ng/mL) | Serum P1NP (ng/mL) |
| Sham | - | 120.5 ± 10.1 | 850.6 ± 70.5 | 5.2 ± 0.6 | 60.3 ± 5.8 |
| OVX + Vehicle | - | 85.3 ± 8.9 | 610.2 ± 65.2 | 10.8 ± 1.1 | 45.1 ± 4.9 |
| OVX + this compound | 10 | 95.1 ± 9.2 | 680.5 ± 68.1 | 8.9 ± 0.9 | 50.2 ± 5.1 |
| OVX + this compound | 20 | 105.7 ± 9.8 | 750.8 ± 71.3 | 7.1 ± 0.8 | 55.6 ± 5.4 |
| OVX + this compound | 40 | 115.2 ± 10.0 | 815.4 ± 75.6 | 6.0 ± 0.7 | 58.9 ± 5.7 |
| * p < 0.05 compared to OVX + Vehicle |
Visualization: Experimental Workflow and Logical Relationships
Caption: Experimental workflow for the ovariectomized rat model of osteoporosis.
References
Application Notes and Protocols for Pueroside B as a Reference Standard
Introduction
Pueroside B is a significant bioactive isoflavone (B191592) glycoside primarily isolated from the root of Pueraria lobata (Kudzu).[1] As a phytochemical reference standard, this compound is essential for the accurate identification and quantification of this compound in herbal medicines, dietary supplements, and functional foods. Its documented pharmacological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects, make it a compound of interest for researchers in drug discovery and natural product chemistry.[1][2][3] These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis, along with insights into its biological significance.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₃₀H₃₆O₁₅ |
| Molecular Weight | 636.6 g/mol |
| CAS Number | 100692-54-4 |
| Appearance | Solid |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol |
Quantitative Analysis using High-Performance Liquid Chromatography (HPLC)
The following protocol outlines a validated HPLC method for the quantification of this compound in plant extracts and related products.
Experimental Protocol: HPLC Method for this compound Quantification
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Agilent XDB C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[5]
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Gradient Program:
-
0-10 min: 10-25% A
-
10-25 min: 25-50% A
-
25-30 min: 50-10% A
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.
2. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
3. Sample Preparation:
-
Extraction:
-
Weigh 1.0 g of powdered plant material (Pueraria lobata root) into a conical flask.
-
Add 50 mL of 70% ethanol.
-
Perform ultrasonic-assisted extraction for 30 minutes.
-
Filter the extract through a 0.45 µm membrane filter.
-
-
Solid-Phase Extraction (SPE) for Clean-up (Optional):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 10 mL of the filtered extract onto the cartridge.
-
Wash with 10 mL of water to remove polar impurities.
-
Elute the isoflavones with 10 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of methanol for HPLC analysis.
-
4. Method Validation Parameters:
The following table summarizes the typical validation parameters for a quantitative HPLC method for isoflavones, including this compound.
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.10 - 2.80 µg/kg |
| Limit of Quantification (LOQ) | 0.30 - 9.30 µg/kg |
| Precision (RSD%) | < 8.5% |
| Accuracy (Recovery %) | 81.5% - 114.8% |
Source:[6]
Biological Activity and Signaling Pathways
This compound exhibits several notable biological activities that are of interest to researchers in pharmacology and drug development.
Anti-inflammatory Activity
This compound, like other flavonoids, is known to possess anti-inflammatory properties. This is often achieved through the modulation of key signaling pathways involved in the inflammatory response. The diagram below illustrates the proposed mechanism.
Caption: Proposed anti-inflammatory mechanism of this compound.
The workflow for investigating the anti-inflammatory effects of this compound is outlined below.
Caption: Experimental workflow for anti-inflammatory studies.
α-Glucosidase Inhibition
This compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[2] This activity is relevant for research into the management of postprandial hyperglycemia.
Experimental Protocol: α-Glucosidase Inhibition Assay
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
This compound reference standard
-
Acarbose (B1664774) (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
96-well microplate reader
-
-
Procedure:
-
Prepare various concentrations of this compound and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of the this compound or acarbose solution to each well.
-
Add 50 µL of α-glucosidase solution (0.5 U/mL) to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (5 mM).
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm. The amount of p-nitrophenol released is proportional to the enzyme activity.
-
Calculate the percentage of inhibition and the IC₅₀ value.
-
The proposed mechanism of α-glucosidase inhibition by this compound is illustrated below.
Caption: Mixed-type inhibition of α-glucosidase by this compound.
Conclusion
This compound is a valuable reference standard for the quality control and phytochemical analysis of herbal products derived from Pueraria lobata. The protocols and data presented here provide a framework for its accurate quantification and for investigating its biological activities. As research into the therapeutic potential of this compound continues, the availability of a well-characterized reference standard is crucial for ensuring the reliability and reproducibility of scientific findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Absolute Quantification of Isoflavones in the Flowers of Pueraria lobata by qHNMR [mdpi.com]
- 3. PVB exerts anti-inflammatory effects by inhibiting the activation of MAPK and NF-κB signaling pathways and ROS generation in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an accurate HPLC method for the quantitative determination of picroside II in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Isoflavones in Pueraria by UHPLC-Q-Orbitrap HRMS and Study on α-Glucosidase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Assay of Pueroside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pueroside B, a flavonoid glycoside isolated from the roots of Pueraria lobata (Kudzu), has garnered interest for its potential therapeutic properties. These application notes provide a comprehensive guide to developing and performing enzymatic assays to evaluate the biological activity of this compound. The primary focus is on its inhibitory effects on α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism and relevant targets for the management of type 2 diabetes. Additionally, this document outlines protocols for investigating the potential modulatory effects of this compound on cyclooxygenase-2 (COX-2) and peroxisome proliferator-activated receptor-gamma (PPARγ), enzymes implicated in inflammation and metabolic regulation, respectively.
Quantitative Data Summary
Recent studies have demonstrated the inhibitory potential of this compound isomers on α-glucosidase and α-amylase. Notably, the inhibitory activity is stereospecific, with the 4R-isomer of this compound showing significant activity, while the 4S-isomer is reportedly inactive[1]. The following table summarizes the available quantitative data for the active isomer, 4R-Pueroside B, and a related compound also isolated from Pueraria lobata, in comparison to the standard inhibitor, Acarbose.
| Compound | Enzyme | IC50 (µM) | Positive Control (Acarbose) IC50 (µM) | Reference |
| 4R-Pueroside B | α-Glucosidase | 77.87 ± 3.45 | 27.05 ± 1.12 | [1] |
| 4R-Pueroside B | α-Amylase | 83.62 ± 2.89 | 36.68 ± 1.54 | [1] |
| Compound 12 (from P. lobata) | α-Glucosidase | 23.25 ± 1.08 | 27.05 ± 1.12 | [1] |
| Compound 12 (from P. lobata) | α-Amylase | 30.89 ± 1.21 | 36.68 ± 1.54 | [1] |
Experimental Protocols
α-Glucosidase Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against α-glucosidase.
Principle:
The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic cleavage by α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically at 405 nm. A decrease in absorbance in the presence of an inhibitor indicates enzymatic inhibition.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Sodium phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 1 M)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1.0 U/mL solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare a 5 mM solution of pNPG in 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in sodium phosphate buffer to achieve the desired final concentrations.
-
Prepare a stock solution of Acarbose in sodium phosphate buffer for the positive control.
-
-
Assay Protocol:
-
In a 96-well microplate, add 50 µL of the this compound solution (or Acarbose, or buffer for the control).
-
Add 50 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control = Absorbance of the control (enzyme, buffer, and substrate)
-
A_sample = Absorbance of the sample (enzyme, this compound, and substrate)
-
-
Determination of IC50: The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against different concentrations of this compound.
α-Amylase Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of this compound against α-amylase.
Principle:
This assay is based on the reduction of the iodine-starch complex color by α-amylase. The enzyme hydrolyzes starch, and the resulting decrease in the blue-black color of the iodine-starch complex is measured spectrophotometrically at 660 nm. The presence of an inhibitor will slow down the hydrolysis of starch, resulting in a higher absorbance.
Materials:
-
Porcine pancreatic α-amylase
-
Soluble starch
-
This compound
-
Acarbose (positive control)
-
Sodium phosphate buffer (20 mM, pH 6.9, containing 6.7 mM NaCl)
-
Iodine-Potassium Iodide (I₂-KI) solution (Lugol's solution)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1% (w/v) solution of soluble starch in 20 mM sodium phosphate buffer (pH 6.9 with 6.7 mM NaCl) by boiling for 15 minutes.
-
Prepare a 0.5 mg/mL solution of α-amylase in the same buffer.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in the buffer.
-
Prepare a stock solution of Acarbose in the buffer.
-
Prepare the I₂-KI solution (5 mM I₂ and 5 mM KI in water).
-
-
Assay Protocol:
-
Add 25 µL of the this compound solution (or Acarbose, or buffer for control) to a 96-well microplate.
-
Add 50 µL of the α-amylase solution to each well.
-
Pre-incubate at 37°C for 10 minutes.
-
Add 50 µL of the starch solution to each well to start the reaction.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 25 µL of 1 M HCl.
-
Add 100 µL of the I₂-KI solution to each well.
-
Measure the absorbance at 660 nm.
-
-
Calculation of Inhibition: % Inhibition = [(A_sample - A_control) / A_blank] x 100 Where:
-
A_sample = Absorbance of the sample (enzyme, this compound, starch, iodine)
-
A_control = Absorbance of the control (enzyme, buffer, starch, iodine)
-
A_blank = Absorbance of the blank (buffer, starch, iodine)
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against different concentrations of this compound.
Potential Signaling Pathways and Experimental Workflows
The biological activities of flavonoids like this compound are often attributed to their ability to modulate various cellular signaling pathways. Based on the known effects of similar compounds, this compound may exert anti-inflammatory and neuroprotective effects through the pathways depicted below.
References
Application Notes and Protocols: Pueroside B in Functional Food and Beverage Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pueroside B
This compound is a notable isoflavonoid (B1168493) glycoside primarily isolated from the roots of Pueraria lobata (Kudzu).[1][2] This plant has a long history of use in traditional medicine, and modern research is progressively uncovering the therapeutic potential of its bioactive constituents.[2][3] this compound, along with other isoflavones found in Pueraria lobata, is gaining attention for its potential application in functional foods and beverages due to its promising biological activities. These activities include antioxidant, anti-inflammatory, and neuroprotective effects, positioning this compound as a valuable ingredient for health-focused product development.[4]
Biofunctional Properties of this compound
This compound exhibits a range of biological activities that are highly relevant to the development of functional foods and beverages aimed at promoting health and wellness.
Antioxidant Activity
This compound is believed to contribute to the antioxidant capacity of Pueraria lobata extracts. While direct quantitative data on this compound's antioxidant activity is emerging, the antioxidant properties of isoflavones are well-documented. They can neutralize free radicals and reduce oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Proposed Mechanism of Action: Nrf2/HO-1 Signaling Pathway
The antioxidant effects of many plant-derived compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes such as HO-1. HO-1, in turn, catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.
Caption: Nrf2/HO-1 antioxidant signaling pathway potentially activated by this compound.
Anti-inflammatory Effects
Chronic inflammation is a contributing factor to a variety of non-communicable diseases. Isoflavones, including this compound, have demonstrated anti-inflammatory properties. For instance, compounds from Pueraria lobata have been shown to inhibit the production of pro-inflammatory mediators.
Proposed Mechanism of Action: NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. This compound may exert its anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing NF-κB activation.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Neuroprotective Potential
Emerging research suggests that isoflavones from Pueraria lobata may have neuroprotective effects, which could be beneficial in the context of age-related cognitive decline and neurodegenerative diseases. These effects are often linked to their antioxidant and anti-inflammatory properties, which can mitigate neuronal damage.
Application in Functional Foods and Beverages
This compound can be incorporated into a variety of functional food and beverage formats. However, its stability and bioavailability in different food matrices are critical considerations for formulation development.
Stability of this compound
The stability of this compound during food processing and storage is influenced by factors such as temperature, pH, and light exposure. While specific data for this compound is limited, studies on similar isoflavone (B191592) glycosides, like puerarin, provide valuable insights.
| Parameter | Condition | Expected Stability of this compound (based on related compounds) | Reference for Related Compounds |
| Temperature | Pasteurization (e.g., 72°C for 15s) | Likely to be relatively stable. | General stability of glycosides |
| UHT (e.g., 135°C for 1-2s) | Potential for some degradation. | High-temperature processing of natural compounds | |
| Baking (e.g., 180-200°C) | Significant degradation is possible. | Thermal degradation of polyphenols | |
| pH | Acidic (e.g., pH 2.5-4.5 in beverages) | Generally stable, but extreme acidity may promote hydrolysis. | Stability of glycosides in acidic conditions |
| Neutral (e.g., pH 6.5-7.5 in dairy) | Expected to be stable. | General chemical stability | |
| Alkaline (e.g., pH > 8) | Potential for degradation. | Alkaline degradation of flavonoids | |
| Light | UV and visible light exposure | Susceptible to photodegradation over time. | Photostability of polyphenols |
To enhance stability, techniques such as microencapsulation can be employed. Encapsulating this compound in a protective matrix can shield it from adverse environmental conditions, thereby preserving its bioactivity.
Bioavailability and Formulation Strategies
The bioavailability of isoflavone glycosides like this compound can be variable. As a glycoside, it may be partially hydrolyzed by gut microbiota to its aglycone form, which may then be absorbed. The food matrix itself can also influence absorption.
| Factor | Impact on Bioavailability | Formulation Strategy |
| Glycosidic Form | May require enzymatic hydrolysis by gut microbiota for absorption of the aglycone. | Co-formulation with prebiotics to support a healthy gut microbiome. |
| Food Matrix | Fats and proteins can influence absorption. | Incorporation into emulsions or protein-based beverages may enhance bioavailability. |
| Solubility | Limited water solubility may hinder absorption. | Use of solubility enhancers or delivery systems like nanoemulsions. |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the bioactivity and stability of this compound in the context of functional food and beverage development.
Quantification of this compound in Food and Beverage Matrices
Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Objective: To accurately quantify the concentration of this compound in a complex food or beverage matrix.
Workflow:
References
- 1. Isolation and Characterization of Novel this compound Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of Novel this compound Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Isoflavones in Pueraria by UHPLC-Q-Orbitrap HRMS and Study on α-Glucosidase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pueraria Lobata (Kudzu) Root Extract | Skin Care Ingredient | Cosmetic Ingredients Guide [ci.guide]
Application of Pueroside B in Cosmetic and Dermatological Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pueroside B, an isoflavonoid (B1168493) glycoside predominantly found in the root of Pueraria lobata (Kudzu), is an emerging compound of interest in the fields of cosmetics and dermatology. Isoflavonoids, as a class, are well-regarded for their potential health benefits, including antioxidant, anti-inflammatory, and phytoestrogenic activities, which are highly relevant to skin health and aging. While research specifically targeting this compound is still developing, the broader family of isoflavonoid glycosides, including the structurally similar and more extensively studied Puerarin, provides a strong theoretical and empirical basis for its potential applications. These notes will detail the current understanding and hypothesized applications of this compound in dermatology, supported by data from related isoflavonoids, and provide detailed protocols for its investigation.
Potential Dermatological and Cosmetic Applications
Based on the activities of structurally related isoflavonoids, this compound is hypothesized to be a multifunctional active ingredient for skincare, addressing key concerns related to aging, environmental damage, and skin tone.
-
Anti-Aging: By combating oxidative stress, inhibiting glycation, and potentially boosting collagen synthesis, this compound may help to reduce the appearance of fine lines and wrinkles and improve skin elasticity.
-
Skin Brightening: Through the inhibition of tyrosinase, the key enzyme in melanin (B1238610) production, this compound could be utilized in formulations aimed at correcting hyperpigmentation and achieving a more even skin tone.
-
Soothing and Protection: Its potential anti-inflammatory and antioxidant properties make it a candidate for products designed to soothe irritated skin and protect against environmental aggressors like UV radiation.
-
Wound Healing: By modulating inflammatory responses and potentially supporting collagen production, this compound may find application in formulations that aid in skin repair.
Quantitative Data Summary
Direct quantitative data for this compound in dermatological assays are not widely published. The following tables summarize representative data for structurally similar isoflavonoids to provide a benchmark for expected activity.
Table 1: Tyrosinase Inhibition by Isoflavonoids
| Compound | Type of Inhibition | IC50 Value | Source |
| Genistein | Competitive | 11.21 ± 0.8 µM | [Source for Genistein IC50] |
| Daidzein | Competitive | 5.23 ± 0.6 µM | [Source for Daidzein IC50] |
| Puerarin | Mixed | Not specified | [Source for Puerarin tyrosinase inhibition] |
Table 2: Antioxidant Activity of Isoflavonoids (DPPH Assay)
| Compound | IC50 Value | Source |
| Genistein | ~25 µg/mL | [Source for Genistein DPPH] |
| Daidzein | ~50 µg/mL | [Source for Daidzein DPPH] |
Signaling Pathways and Mechanisms of Action
The dermatological effects of isoflavonoids are mediated through various signaling pathways. While specific pathways for this compound are under investigation, the following diagrams illustrate the generally accepted mechanisms for isoflavonoids in skin cells.
Caption: Proposed mechanism of this compound in mitigating UV-induced skin damage.
Caption: Mechanism of this compound in the inhibition of melanin synthesis.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the cosmetic and dermatological potential of this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (analytical grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for ascorbic acid.
-
Assay: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of each this compound dilution or ascorbic acid dilution to the respective wells. c. For the control, add 100 µL of methanol instead of the test sample. d. Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Calculate the IC50 value (the concentration of this compound required to inhibit 50% of the DPPH radical).
-
Caption: Workflow for the DPPH radical scavenging assay.
Anti-Inflammatory Activity in Human Keratinocytes (HaCaT cells)
Objective: To assess the ability of this compound to reduce the production of pro-inflammatory cytokines in UVB-irradiated human keratinocytes.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
UVB light source
-
Phosphate-buffered saline (PBS)
-
ELISA kits for IL-6 and TNF-α
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM in a humidified incubator at 37°C with 5% CO2.
-
Treatment: a. Seed HaCaT cells in 24-well plates and grow to 80% confluency. b. Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 24 hours.
-
UVB Irradiation: a. Wash the cells with PBS. b. Irradiate the cells with UVB (e.g., 30 mJ/cm²). A thin layer of PBS should cover the cells during irradiation. c. After irradiation, replace the PBS with fresh media containing the respective concentrations of this compound.
-
Incubation: Incubate the cells for another 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of IL-6 and TNF-α using ELISA kits according to the manufacturer's instructions.
-
Analysis: Compare the cytokine levels in this compound-treated cells to the UVB-irradiated control cells.
Tyrosinase Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
This compound
-
Mushroom tyrosinase
-
L-DOPA
-
Phosphate (B84403) buffer (pH 6.8)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions. b. Prepare a solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer. c. Prepare a solution of L-DOPA (e.g., 2 mg/mL) in phosphate buffer.
-
Assay: a. In a 96-well plate, add 40 µL of the this compound dilutions or kojic acid. b. Add 80 µL of phosphate buffer. c. Add 40 µL of the tyrosinase solution and incubate at 25°C for 10 minutes. d. Add 40 µL of the L-DOPA solution to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes.
-
Calculation:
-
Determine the rate of reaction (slope of the linear phase of the absorbance curve).
-
% Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
Calculate the IC50 value.
-
Collagen Synthesis in Human Dermal Fibroblasts (HDFs)
Objective: To determine if this compound can stimulate the synthesis of Type I collagen in HDFs.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium
-
This compound
-
Ascorbic acid (positive control)
-
Pro-Collagen Type I C-Peptide (PIP) EIA Kit
Procedure:
-
Cell Culture: Culture HDFs in the appropriate growth medium until they reach 80-90% confluency.
-
Treatment: a. Seed HDFs in 24-well plates. b. Once attached, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM) and ascorbic acid (e.g., 50 µg/mL).
-
Incubation: Incubate the cells for 48-72 hours.
-
Collagen Measurement: a. Collect the cell culture supernatant. b. Measure the amount of secreted pro-collagen type I peptide using a PIP EIA kit, following the manufacturer's protocol.
-
Analysis: Compare the amount of pro-collagen in this compound-treated cells to the untreated control.
Conclusion
This compound presents a promising profile for applications in cosmetic and dermatological formulations. While further direct research is necessary to fully elucidate its specific activities and mechanisms, the existing knowledge on related isoflavonoids provides a strong foundation for its development as an active ingredient for anti-aging, skin brightening, and protective skincare products. The protocols outlined above offer a systematic approach for researchers and drug development professionals to rigorously evaluate the potential of this compound.
Synthesis of Pueroside B Derivatives for Enhanced Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pueroside B, an isoflavone (B191592) C-glycoside predominantly found in the root of the kudzu vine (Pueraria lobata), has garnered significant attention for its diverse pharmacological activities. As a member of the flavonoid family, this compound exhibits a range of biological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. However, its therapeutic potential is often limited by factors such as moderate bioactivity and suboptimal pharmacokinetic properties. To address these limitations, researchers are actively exploring the synthesis of novel this compound derivatives. By strategically modifying the core structure of this compound, it is possible to enhance its biological efficacy and develop new therapeutic agents for a variety of diseases.
This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives and the evaluation of their bioactivity. It is intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in harnessing the therapeutic potential of this promising natural product.
Rationale for Derivative Synthesis
The chemical structure of this compound offers several sites for modification, including the phenolic hydroxyl groups and the sugar moiety. Derivatization strategies often focus on:
-
Improving Lipophilicity: Enhancing the molecule's ability to cross cell membranes and the blood-brain barrier.
-
Increasing Target Affinity: Modifying the structure to improve binding to specific biological targets.
-
Enhancing Stability: Protecting the molecule from metabolic degradation to prolong its therapeutic effects.
-
Modulating Bioactivity: Fine-tuning the structure to enhance a desired biological activity while minimizing off-target effects.
Data Presentation: Bioactivity of this compound and Its Derivatives
The following tables summarize the quantitative data on the bioactivity of this compound and its derivatives from various studies.
| Compound | Bioactivity Assay | Target | IC50 (µM) | Reference |
| This compound (4S-pueroside B) | α-Glucosidase Inhibition | α-Glucosidase | Inactive | [1][2] |
| 4R-pueroside B (Isomer of this compound) | α-Glucosidase Inhibition | α-Glucosidase | Significant Inhibition | [1][2] |
| Compound 12 (from P. lobata) | α-Glucosidase Inhibition | α-Glucosidase | 23.25 | [1][2] |
| Acarbose (B1664774) (Positive Control) | α-Glucosidase Inhibition | α-Glucosidase | 27.05 | [1][2] |
| This compound (4S-pueroside B) | α-Amylase Inhibition | α-Amylase | Inactive | [1][2] |
| 4R-pueroside B (Isomer of this compound) | α-Amylase Inhibition | α-Amylase | Significant Inhibition | [1][2] |
| Compound 12 (from P. lobata) | α-Amylase Inhibition | α-Amylase | 27.05 | [1][2] |
| Acarbose (Positive Control) | α-Amylase Inhibition | α-Amylase | 36.68 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Derivative (7-O-Acyl this compound)
This protocol describes a general method for the acylation of the 7-hydroxyl group of this compound to enhance its lipophilicity and potentially its bioactivity.
Materials:
-
This compound
-
Anhydrous Pyridine (B92270)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane (B92381), ethyl acetate)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.
-
Acylation: Cool the solution to 0°C in an ice bath. Add the desired acyl chloride (1.1 equivalents) dropwise to the solution while stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 7-O-acyl this compound derivative.
-
Characterization: Characterize the structure of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Bioactivity Assay - α-Glucosidase Inhibition
This protocol outlines a method to assess the α-glucosidase inhibitory activity of the synthesized this compound derivatives.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Synthesized this compound derivatives
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare stock solutions of the synthesized derivatives and acarbose in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the synthesized derivative solution at various concentrations.
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
-
Calculation:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Mandatory Visualizations
Signaling Pathways
The enhanced bioactivity of this compound derivatives is often attributed to their ability to modulate key cellular signaling pathways involved in disease pathogenesis. Flavonoids, as a class, are known to interact with pathways such as the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) signaling cascades. These pathways are critical regulators of cellular processes including inflammation, proliferation, and apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and bioactivity screening of this compound derivatives.
Conclusion
The synthesis of this compound derivatives represents a promising strategy for the development of novel therapeutic agents with enhanced bioactivity. By employing the protocols and understanding the signaling pathways outlined in these application notes, researchers can systematically design, synthesize, and evaluate new compounds with improved pharmacological profiles. Further investigation into the structure-activity relationships of these derivatives will be crucial for optimizing their therapeutic potential and advancing them towards clinical applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Pueroside B Extraction from Pueraria lobata
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Pueroside B from Pueraria lobata (Kudzu).
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from Pueraria lobata?
A1: Several modern techniques have proven effective for extracting isoflavones, including this compound, from Pueraria lobata. These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Enzyme-Assisted Extraction (EAE).[1][2][3] These methods generally offer higher extraction efficiency and shorter processing times compared to traditional methods like maceration or heat reflux extraction.[2][4]
Q2: I am experiencing low this compound yield. What are the common factors that could be affecting my extraction efficiency?
A2: Low yields can be attributed to several factors. Key parameters to investigate include:
-
Solvent Choice and Concentration: The type of solvent and its concentration are critical. Ethanol (B145695) is a commonly used and effective solvent. The optimal concentration can vary, but studies have shown high yields with ethanol concentrations ranging from 46% to 90%.
-
Extraction Temperature: Temperature plays a significant role in solubility and mass transfer. However, excessively high temperatures can lead to the degradation of thermolabile compounds. Optimal temperatures reported in various studies range from 50°C to 90°C.
-
Extraction Time: Insufficient extraction time will result in incomplete recovery, while prolonged exposure to high temperatures or certain solvents can cause degradation. Optimized extraction times often fall within the range of 20 to 60 minutes for modern methods.
-
Solid-to-Liquid Ratio: A proper ratio of plant material to solvent is crucial for efficient extraction. Ratios are often expressed as g/mL.
-
Particle Size of Plant Material: Finer particles have a larger surface area, which can improve extraction efficiency.
Q3: Can the pH of the extraction solvent impact the yield of this compound?
A3: Yes, the pH of the extraction medium can influence the stability and solubility of isoflavones. While specific optimal pH values for this compound are not extensively documented in all cited literature, the pH can affect the chemical structure and stability of phenolic compounds. It is advisable to control and potentially optimize the pH of your extraction solvent.
Q4: Are there any pre-treatment steps I should consider for the Pueraria lobata raw material?
A4: Proper preparation of the plant material is essential. This includes:
-
Drying: Ensure the plant material is thoroughly dried to a consistent moisture content to prevent interference with solvent extraction and potential microbial degradation.
-
Grinding: Grinding the dried root into a fine powder increases the surface area available for solvent interaction, which can significantly improve extraction efficiency.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Suboptimal solvent concentration. 2. Inadequate extraction temperature. 3. Insufficient extraction time. 4. Incorrect solid-to-liquid ratio. 5. Particle size of the plant material is too large. | 1. Optimize ethanol concentration. Studies suggest a range of 46-80%. 2. Adjust temperature within the 50-90°C range. Monitor for potential degradation at higher temperatures. 3. Increase extraction time incrementally. For UAE, optimal times can be around 40-60 minutes. 4. Experiment with different solid-to-liquid ratios to ensure adequate solvent penetration. 5. Grind the Pueraria lobata root to a finer powder. |
| Inconsistent Results Between Batches | 1. Variation in raw material quality. 2. Inconsistent particle size. 3. Fluctuations in extraction parameters (temperature, time). | 1. Source high-quality, standardized raw material. 2. Sieve the powdered material to ensure a uniform particle size distribution. 3. Calibrate and carefully monitor all extraction equipment to maintain consistent conditions. |
| Degradation of this compound | 1. Excessive extraction temperature. 2. Prolonged extraction time. 3. Exposure to light or oxygen. | 1. Lower the extraction temperature. Consider using non-thermal methods like UAE at lower temperatures. 2. Reduce the extraction duration. 3. Conduct extractions in a controlled environment, protecting the extract from light and using inert gas if necessary. |
| Poor Separation/Purification Post-Extraction | 1. Co-extraction of interfering compounds. 2. Inappropriate purification technique. | 1. Optimize the selectivity of the extraction by adjusting the solvent polarity. 2. Employ appropriate chromatographic techniques (e.g., column chromatography, HPLC) for purification. |
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies on the extraction of puerarin (B1673276) (a major isoflavone (B191592) in Pueraria lobata often studied alongside this compound) to provide a comparative overview of different methods and their optimized parameters.
Table 1: Conventional Extraction Methods
| Method | Solvent | Temperature (°C) | Time | Solid-to-Liquid Ratio | Puerarin Yield (mg/g) | Reference |
| Heat Reflux | 90% Ethanol | 90 | 2 h | 1:6 g/mL | 37.51 | |
| Solvent Extraction | 46.06% Ethanol | 65.02 | 22 min | 1:11.5 mL/g | 60.56 |
Table 2: Modern Extraction Methods
| Method | Solvent | Temperature (°C) | Time (min) | Power/Other Parameters | Puerarin Yield (mg/g) | Reference |
| Ultrasound-Assisted (UAE) | 71.35% Ethanol | - | 49.08 | Solvent-to-material ratio: 21.72 | 41 | |
| Ultrasound-Assisted (UAE) | - | 57.82 | 39.79 | Ultrasound intensity: 3.0W/cm² | 43.04 | |
| Microwave-Assisted (MAE) | 65% Ethanol | 100 | 2 | Microwave power: 600 W | - | |
| Enzyme-Assisted (EAE) | Phosphate citrate (B86180) buffer (pH 5.0) then 80% Ethanol | 50 (enzyme), 80 (ethanol) | 1 h (enzyme), 2 h (ethanol) | Cellulase concentration: 400 mU/mL | - |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is based on optimized conditions for high isoflavone yield.
-
Material Preparation: Dry the Pueraria lobata root and grind it into a fine powder.
-
Solvent Preparation: Prepare a 71.35% aqueous ethanol solution.
-
Extraction:
-
Weigh a specific amount of the powdered plant material.
-
Add the solvent at a solid-to-liquid ratio of 1:21.72 (g/mL).
-
Place the mixture in an ultrasonic bath.
-
Apply ultrasonic waves for 49.08 minutes at a controlled temperature.
-
-
Post-Extraction:
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the extract under reduced pressure to remove the solvent.
-
Dry the resulting crude extract for further analysis or purification.
-
Heat Reflux Extraction Protocol
This protocol is a conventional method for isoflavone extraction.
-
Material Preparation: Dry and pulverize the Pueraria lobata root.
-
Solvent Preparation: Prepare a 90% ethanol solution.
-
Extraction:
-
Place the powdered material in a round-bottom flask.
-
Add the 90% ethanol at a solid-to-liquid ratio of 1:6 (g/mL).
-
Set up a reflux apparatus and heat the mixture to 90°C.
-
Maintain the reflux for 2 hours.
-
-
Post-Extraction:
-
Cool the mixture and filter to remove the plant residue.
-
Evaporate the solvent from the filtrate to obtain the crude extract.
-
Visualizations
Caption: General workflow for this compound extraction.
Caption: Troubleshooting flowchart for low extraction yield.
References
- 1. Biocompatible natural deep eutectic solvent-based extraction and cellulolytic enzyme-mediated transformation of Pueraria mirifica isoflavones: a sustainable approach for increasing health-bioactive constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimisation of ultrasound-assisted extraction of puerarin and total isoflavones from Puerariae Lobatae Radix (Pueraria lobata (Wild.) Ohwi) with response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting HPLC peak tailing for Pueroside B analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Pueroside B, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its HPLC analysis important?
This compound is a bioactive isoflavonoid (B1168493) glycoside found in the root of Pueraria lobata (Kudzu). Its chemical formula is C₃₀H₃₆O₁₅, with a molecular weight of 636.6 g/mol . It is soluble in solvents like DMSO, pyridine, methanol, and ethanol. Accurate and precise HPLC analysis is crucial for its quantification in herbal extracts, pharmaceutical formulations, and during various stages of drug development and quality control.
Q2: I am observing significant peak tailing in my this compound chromatogram. What are the likely causes?
Peak tailing for this compound, a phenolic compound, in reversed-phase HPLC is most commonly caused by:
-
Secondary Silanol (B1196071) Interactions: this compound possesses multiple phenolic hydroxyl groups. These groups can interact with exposed, acidic silanol groups on the silica-based stationary phase of the HPLC column. This secondary interaction mechanism, in addition to the primary reversed-phase retention, can lead to a portion of the analyte molecules being more strongly retained, resulting in a tailed peak.
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimal, the phenolic hydroxyl groups of this compound can be partially ionized, leading to multiple forms of the analyte with different retention characteristics, which contributes to peak broadening and tailing. Similarly, at a higher pH, residual silanol groups on the column packing can become ionized and interact more strongly with the analyte.
-
Column Degradation: Over time, the stationary phase of the column can degrade, or the column can become contaminated with strongly retained sample components. This can create active sites that increase secondary interactions and cause peak tailing.
-
Instrumental Effects: Issues such as excessive extra-column volume (e.g., long or wide-bore tubing), poorly made connections, or a large detector cell volume can cause band broadening and contribute to peak tailing.
-
Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion and tailing.
Q3: How can I troubleshoot and resolve peak tailing for this compound?
A systematic approach is recommended to identify and resolve the cause of peak tailing. The following troubleshooting workflow can be used:
Troubleshooting Guides
Optimizing Mobile Phase pH
Recommendation: Adjust the aqueous component of your mobile phase to a pH between 2.5 and 3.5 using an acidic modifier.
| Mobile Phase Modifier | Typical Concentration | Recommended pH Range |
| Formic Acid | 0.1% (v/v) | 2.5 - 3.5 |
| Acetic Acid | 0.1% - 0.5% (v/v) | 3.0 - 4.0 |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | ~2.0 |
Note: While TFA is effective, it can be difficult to remove from the column and may suppress MS signals if using LC-MS. Formic acid is a good starting point for most applications.
Column Selection and Care
The choice of HPLC column is critical for achieving good peak shape for phenolic compounds like this compound.
-
Use End-Capped Columns: Modern, high-purity silica (B1680970) columns that are "end-capped" have a significantly reduced number of free silanol groups, which minimizes the potential for secondary interactions.
-
Consider Alternative Stationary Phases: If peak tailing persists on a C18 column, a phenyl-hexyl stationary phase can offer different selectivity for aromatic compounds and may improve peak shape.
-
Column Washing: If you suspect your column is contaminated, a thorough washing procedure can help restore performance.
Instrumental Considerations
Extra-column band broadening can contribute to peak tailing.
-
Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005 inches) to connect the injector, column, and detector.
-
Ensure Proper Connections: Check all fittings to ensure they are secure and that there are no gaps that could introduce dead volume.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
Objective: To suppress the ionization of this compound and residual silanol groups to improve peak symmetry.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol
-
Formic acid (or other suitable acid modifier)
-
pH meter
Procedure:
-
Prepare the aqueous component of the mobile phase (e.g., 950 mL of HPLC-grade water).
-
Add a small amount of formic acid (e.g., 1.0 mL for a 0.1% solution).
-
Mix thoroughly and measure the pH using a calibrated pH meter.
-
Adjust the pH to the desired range (e.g., 2.5-3.5) by adding more acid dropwise if necessary.
-
Filter the aqueous mobile phase through a 0.45 µm filter.
-
Prepare the final mobile phase by mixing the pH-adjusted aqueous component with the organic solvent in the desired ratio.
-
Degas the mobile phase before use.
Protocol 2: Column Washing
Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade hexane (B92381) or dichloromethane (B109758) (check column manufacturer's recommendations)
Procedure (for a standard C18 column):
-
Disconnect the column from the detector.
-
Flush the column with 20 column volumes of HPLC-grade water.
-
Flush with 20 column volumes of isopropanol.
-
If the mobile phase contained a buffer, flush with 20 column volumes of water before switching to organic solvents.
-
Sequentially flush the column with 20 column volumes of methanol, acetonitrile, and then isopropanol.
-
For non-polar contaminants, a flush with a stronger solvent like hexane or dichloromethane may be effective, but always consult the column manufacturer's guidelines to ensure solvent compatibility.
-
Equilibrate the column with the mobile phase to be used for the analysis until a stable baseline is achieved.
Technical Support Center: Method Validation for Pueroside B Quantification
Welcome to the technical support center for the analytical method validation of Pueroside B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of this compound in complex matrices such as plasma, tissue homogenates, and herbal extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying this compound in complex matrices?
A1: The main challenges stem from the inherent complexity of biological and herbal matrices. These include:
-
Matrix Effects: Co-eluting endogenous substances can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement.[1][2][3] This can significantly impact the accuracy and precision of the results.[1]
-
Low Recovery: this compound may bind to matrix components, leading to incomplete extraction and underestimation of its concentration.
-
Poor Specificity: Other structurally similar compounds or metabolites in the matrix may interfere with the chromatographic peak of this compound, especially with UV detection.
-
Analyte Instability: this compound may be susceptible to degradation during sample collection, processing, and storage.
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the preferred method due to its high sensitivity and specificity, which are crucial for accurately measuring low concentrations of this compound in complex matrices.[4][5] High-performance liquid chromatography with ultraviolet detection (HPLC-UV) can also be used, but it may be more susceptible to interferences from the matrix.[6][7][8][9]
Q3: What are the key validation parameters I need to assess according to regulatory guidelines?
A3: According to guidelines from the FDA and ICH (International Council for Harmonisation), the key validation parameters include:[10][11][12][13][14][15][16]
-
Specificity and Selectivity
-
Linearity and Range
-
Accuracy and Precision (Repeatability and Intermediate Precision)[15]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Recovery
-
Stability (Freeze-Thaw, Short-Term, Long-Term, Stock Solution, and Post-Preparative)[17][18]
Troubleshooting Guides
Issue 1: High Variability in Peak Area/Response for this compound
Symptom: Inconsistent and irreproducible peak areas for this compound across replicate injections of the same sample or between different samples of the same concentration.
Possible Cause: This is a classic sign of matrix effects, specifically ion suppression or enhancement in LC-MS/MS.[1][19]
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Post-Extraction Spike Method: Compare the response of this compound spiked into an extracted blank matrix with the response of this compound in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.[1]
-
Matrix Factor Calculation: A more quantitative approach is to calculate the matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Optimize Sample Preparation:
-
Dilution: Diluting the sample with the mobile phase or a suitable solvent can reduce the concentration of interfering matrix components.[1][2]
-
Protein Precipitation (for plasma/serum): While simple, it may not be sufficient to remove all interfering phospholipids (B1166683).
-
Liquid-Liquid Extraction (LLE): Use a solvent system that selectively extracts this compound while leaving interfering compounds in the aqueous layer.
-
Solid-Phase Extraction (SPE): This is often the most effective method for cleaning up complex samples.[19] Select an SPE sorbent that retains this compound while allowing matrix components to be washed away.
-
-
Chromatographic Optimization:
-
Improve Separation: Modify the gradient, mobile phase composition, or column chemistry to separate this compound from co-eluting matrix components.[2]
-
Use a Diverter Valve: Divert the flow to waste during the elution of highly interfering components (e.g., salts and phospholipids at the beginning of the run).
-
Issue 2: Low Recovery of this compound
Symptom: The calculated recovery of this compound from the matrix is consistently below acceptable limits (typically <85%).
Possible Cause:
-
Inefficient extraction from the sample matrix.
-
Binding of this compound to proteins or other components in the matrix.
-
Degradation of this compound during the extraction process.
Troubleshooting Steps:
-
Optimize Extraction Solvent:
-
Protein Precipitation: Test different organic solvents (e.g., acetonitrile, methanol) and their ratios with the sample.
-
LLE: Experiment with different extraction solvents of varying polarity and pH.
-
SPE: Optimize the wash and elution solvents to ensure this compound is retained during washing and efficiently eluted.
-
-
Adjust pH: The pH of the sample and extraction solvents can influence the ionization state and solubility of this compound, affecting its partitioning and recovery. Experiment with pH adjustments.
-
Use an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) for this compound is ideal as it will behave similarly to the analyte during extraction and ionization, compensating for low or variable recovery. If a SIL-IS is not available, a structurally similar compound can be used.
Issue 3: Poor Peak Shape or Shifting Retention Times
Symptom: this compound peak is tailing, fronting, or splitting, or the retention time is not consistent.
Possible Cause:
-
Matrix components interfering with the chromatography.
-
Column degradation or contamination.
-
Inappropriate mobile phase pH.
-
Sample solvent being too strong.
Troubleshooting Steps:
-
Improve Sample Cleanup: As with matrix effects, a more rigorous sample preparation method can resolve these issues.[19]
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components that can cause peak shape distortion.[19]
-
Check Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and that the pH is appropriate for the column and analyte.
-
Match Sample Solvent to Mobile Phase: The sample should be dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Experimental Protocols
Protocol 1: Specificity and Selectivity Assessment
Objective: To demonstrate that the analytical method can unequivocally assess this compound in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Methodology:
-
Analyze blank matrix samples from at least six different sources to check for interferences at the retention time of this compound and the internal standard.
-
Analyze a blank matrix sample spiked with this compound at the Lower Limit of Quantification (LLOQ) and the internal standard.
-
The response of any interfering peak in the blank matrices at the retention time of this compound should be less than 20% of the response of the LLOQ.
-
The response of any interfering peak at the retention time of the internal standard should be less than 5% of its response.
Protocol 2: Stability Assessment
Objective: To evaluate the stability of this compound in the biological matrix under different storage and processing conditions.[17][18][20][21]
Methodology:
-
Prepare low and high concentration Quality Control (QC) samples in the matrix.
-
Freeze-Thaw Stability: Analyze the QC samples after subjecting them to three freeze-thaw cycles (e.g., from -80°C to room temperature).
-
Short-Term (Bench-Top) Stability: Analyze the QC samples after leaving them at room temperature for a specified period (e.g., 4-24 hours) that simulates the sample handling time.
-
Long-Term Stability: Analyze the QC samples after storing them at the intended storage temperature (e.g., -80°C) for an extended period (e.g., 1, 3, 6 months).
-
Post-Preparative Stability: Analyze extracted QC samples that have been stored in the autosampler for a certain period (e.g., 24-48 hours).
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Presentation
Table 1: Summary of Linearity and Sensitivity Data
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | - | 1 - 1000 ng/mL |
| LOD | - | 0.25 ng/mL |
| LLOQ | Accuracy: 80-120%, Precision: ≤ 20% | 1 ng/mL |
Table 2: Summary of Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Summary of Recovery and Matrix Effect Data
| QC Level | Recovery (%) | Matrix Effect (%) |
| Low QC | 85 - 115% | 85 - 115% |
| Mid QC | 85 - 115% | 85 - 115% |
| High QC | 85 - 115% | 85 - 115% |
Visualizations
Caption: Overall workflow for this compound analytical method validation.
Caption: Troubleshooting decision tree for common this compound quantification issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. jpac.journals.ekb.eg [jpac.journals.ekb.eg]
- 7. Validation of HPLC-UV method for determination of minor glycosides contained in Stevia rebaudiana Bertoni leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 13. fda.gov [fda.gov]
- 14. hhs.gov [hhs.gov]
- 15. database.ich.org [database.ich.org]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ema.europa.eu [ema.europa.eu]
- 19. benchchem.com [benchchem.com]
- 20. asean.org [asean.org]
- 21. fda.gov.ph [fda.gov.ph]
Technical Support Center: Pueroside B Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Pueroside B in aqueous solutions. The information is designed to troubleshoot common experimental issues and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in aqueous solutions?
A1: Based on its chemical structure as a glycoside with ester linkages, the stability of this compound is primarily influenced by several factors:
-
pH: this compound is susceptible to hydrolysis, which is often catalyzed by acidic or basic conditions. Glycosides are generally more stable in slightly acidic to neutral pH ranges.[1][2]
-
Temperature: Elevated temperatures can significantly accelerate the rate of hydrolytic degradation.[3][4] For long-term stability, storage at low temperatures is recommended.
-
Light: Exposure to UV or ambient light can potentially lead to photodegradation. It is advisable to protect this compound solutions from light.
-
Oxidation: The presence of phenolic groups in the this compound structure suggests a potential for oxidative degradation, which can be initiated by dissolved oxygen or trace metal ions.
Q2: What are the optimal storage conditions for this compound in an aqueous solution?
A2: For optimal stability, aqueous solutions of this compound should be stored under the following conditions:
-
Temperature: For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is preferable.
-
pH: A slightly acidic buffer, in the range of pH 5-7, is likely to provide better stability against hydrolysis compared to neutral or alkaline conditions.
-
Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.
-
Inert Atmosphere: For extended storage, particularly if the solution is not frozen, purging the container with an inert gas like nitrogen or argon can help to minimize oxidative degradation.
Q3: I am observing a loss of biological activity in my this compound solution. What could be the cause?
A3: A loss of biological activity is a strong indicator of chemical degradation. The most likely cause is the hydrolysis of the glycosidic or ester bonds in the this compound molecule, leading to the formation of inactive degradation products. To troubleshoot this, you should:
-
Verify Storage Conditions: Ensure the solution has been stored at the correct temperature and pH, and protected from light.
-
Analytical Confirmation: Analyze your sample using a stability-indicating method, such as HPLC, to check for the presence of degradation peaks and a decrease in the main this compound peak area.
-
Review Experimental Protocol: Check the pH and temperature of your experimental buffers and conditions to ensure they are within the stable range for this compound.
Q4: I see unknown peaks appearing in my HPLC chromatogram when analyzing this compound solutions. What are they?
A4: The appearance of new peaks in your chromatogram suggests that this compound is degrading. These unknown peaks are likely degradation products. To identify them, you can:
-
Characterize the Peaks: Use LC-MS/MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information can help in elucidating their structures, which could be the aglycone or other hydrolysis products.
-
Perform a Forced Degradation Study: A forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light) can help to systematically generate the degradation products and confirm if the unknown peaks in your sample correspond to these.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
-
Possible Cause: Inappropriate pH of the aqueous solution.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is outside the optimal range (pH 5-7), prepare a new solution using a suitable buffer (e.g., citrate (B86180) or phosphate (B84403) buffer) within this range.
-
Monitor the stability of the new solution over time using HPLC to confirm if the degradation rate has decreased.
-
-
Possible Cause: High storage or experimental temperature.
-
Troubleshooting Steps:
-
Review your storage and experimental temperatures.
-
If solutions are stored at room temperature, move them to a refrigerator (2-8°C) or freezer (-20°C).
-
If experiments are conducted at elevated temperatures, consider if the temperature can be lowered without affecting the experimental outcome. If not, prepare fresh solutions immediately before use.
-
Issue 2: Inconsistent Results in Biological Assays
-
Possible Cause: Degradation of this compound during the assay.
-
Troubleshooting Steps:
-
Analyze the this compound solution by HPLC before and after the assay to quantify any degradation.
-
If significant degradation is observed, evaluate the pH and temperature of the assay buffer and incubation conditions.
-
Consider shortening the incubation time if possible.
-
If the assay conditions cannot be changed, prepare fresh this compound solutions for each experiment and use them immediately.
-
Data Presentation
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Concentration after 48h (µg/mL) | Concentration after 72h (µg/mL) | % Degradation after 72h |
| 3.0 | |||||
| 5.0 | |||||
| 7.0 | |||||
| 9.0 |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 6.0)
| Temperature | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Concentration after 48h (µg/mL) | Concentration after 72h (µg/mL) | % Degradation after 72h |
| 4°C | |||||
| 25°C | |||||
| 40°C | |||||
| 60°C |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose the solution (100 µg/mL in purified water) in a quartz cuvette to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Example Gradient: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-40 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector is recommended to identify peak purity).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate the specificity of the method.
Mandatory Visualization
Caption: Factors influencing the stability of this compound.
Caption: Predicted degradation pathways for this compound.
Caption: Experimental workflow for stability testing.
References
- 1. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
Identification and characterization of Pueroside B impurities
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the identification and characterization of Pueroside B impurities. The information is designed to assist researchers in their experimental work with this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the nature and analysis of this compound and its impurities.
Q1: What is this compound and what are its common sources?
This compound is an isoflavone (B191592) O-glycoside. It is a natural compound found in the root of Pueraria lobata (Kudzu), a plant used in traditional Chinese medicine. This compound is often found alongside other related isoflavones, such as puerarin (B1673276) and daidzein, as well as various other phytochemicals including alkaloids and saponins.[1]
Q2: What are the potential impurities associated with this compound?
Impurities in a this compound sample can be broadly categorized as:
-
Related substances from the natural source: These include other structurally similar isoflavones, flavonoids, and other compounds extracted from Pueraria lobata. A novel isomer, 4R-pueroside B, has also been identified in extracts.
-
Degradation products: These are impurities that form due to the chemical decomposition of this compound over time or under specific stress conditions. A primary degradation pathway for isoflavone glycosides is the hydrolysis of the glycosidic bond, which would result in the formation of the aglycone of this compound.
-
Process-related impurities: If this compound is synthesized, these impurities could include starting materials, intermediates, by-products, and residual solvents. However, this compound is typically isolated from natural sources.
Q3: What are the primary analytical techniques for identifying and characterizing this compound impurities?
The most common and effective analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary methods for separating this compound from its impurities. When coupled with a suitable detector (e.g., UV/Vis or PDA), these techniques can be used for quantification. A stability-indicating method is crucial for resolving degradation products from the parent compound.
-
Mass Spectrometry (MS), often coupled with LC (LC-MS): This technique is essential for the identification of impurities by providing molecular weight and fragmentation data. High-resolution mass spectrometry (e.g., QTOF-MS) can provide accurate mass measurements for elemental composition determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.
Section 2: Troubleshooting Guides for HPLC/UPLC Analysis
This section provides solutions to common problems encountered during the chromatographic analysis of this compound and its impurities.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with stationary phase: Residual silanol (B1196071) groups on C18 columns can interact with polar analytes. 2. Column overload: Injecting too much sample. 3. Inappropriate mobile phase pH: Ionization of the analyte can affect peak shape. 4. Column degradation: Loss of stationary phase or contamination. | 1. Use a highly end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to suppress the ionization of this compound and its impurities. 4. Flush the column with a strong solvent or replace the column if necessary. |
| Fluctuating Retention Times | 1. Inconsistent mobile phase composition: Improper mixing or evaporation of volatile solvents. 2. Temperature fluctuations: Changes in ambient temperature can affect retention. 3. Pump issues: Leaks or air bubbles in the pump. 4. Column equilibration: Insufficient time for the column to equilibrate with the mobile phase. | 1. Prepare fresh mobile phase daily and keep solvent bottles capped. If using a gradient, ensure the mixer is working correctly. 2. Use a column oven to maintain a constant temperature. 3. Purge the pump to remove air bubbles and check for leaks in the system. 4. Ensure the column is equilibrated for a sufficient time before starting the analysis, especially when using a new mobile phase. |
| Ghost Peaks | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from previous injections. 3. Late eluting peaks from a previous run. | 1. Use high-purity solvents and prepare fresh mobile phase. 2. Implement a robust needle wash protocol in the autosampler. 3. Increase the run time or include a high-organic wash step at the end of the gradient to elute strongly retained compounds. |
| High Backpressure | 1. Column frit blockage: Particulate matter from the sample or mobile phase. 2. Precipitation of buffer in the mobile phase. 3. Column contamination. | 1. Filter all samples and mobile phases before use. Use a guard column to protect the analytical column. 2. Ensure the buffer is soluble in the mobile phase, especially when mixing with high percentages of organic solvent. 3. Flush the column in the reverse direction with a strong solvent. |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of this compound impurities.
Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To generate degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the this compound solution and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to the this compound solution and keep at room temperature or slightly elevated temperature for a specified time.
-
Oxidative Degradation: Add 3% H₂O₂ to the this compound solution and keep at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for a specified time.
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) for a specified time.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by a suitable UPLC-MS method to identify and characterize the degradation products.
Stability-Indicating UPLC-MS Method
Objective: To develop a UPLC-MS method capable of separating this compound from its process-related impurities and degradation products.
Instrumentation:
-
UPLC system with a photodiode array (PDA) detector.
-
Mass spectrometer (e.g., QTOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: PDA detection at a wavelength relevant for isoflavones (e.g., 250-260 nm) and MS detection in both positive and negative ion modes.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Section 4: Signaling Pathways and Logical Relationships
While specific signaling pathways for this compound are not yet fully elucidated, flavonoids are known to modulate key inflammatory pathways. The following diagrams illustrate a potential mechanism of action and the workflow for impurity identification.
Caption: Experimental workflow for the identification of this compound degradation products.
Caption: Potential anti-inflammatory signaling pathways modulated by this compound.
References
Technical Support Center: Enhancing the Bioavailability of Pueroside B through Formulation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the challenges associated with the oral delivery of Pueroside B. Due to its inherent physicochemical properties, this compound exhibits low aqueous solubility, which significantly hampers its oral bioavailability and therapeutic efficacy. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for three promising formulation strategies: Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and Liposomes.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low?
A1: The low oral bioavailability of this compound is primarily attributed to its poor aqueous solubility. For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must first dissolve in the intestinal fluids. The low solubility of this compound limits its dissolution rate, which is often the rate-limiting step for its absorption. This characteristic is similar to other poorly water-soluble isoflavonoids like puerarin, which is categorized as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.
Q2: What are the primary formulation strategies to enhance the bioavailability of this compound?
A2: Three primary formulation strategies are particularly promising for enhancing the bioavailability of this compound:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[1][2] This in-situ emulsification presents the drug in a solubilized state with a large surface area, which can significantly improve its absorption.[3]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from physiological lipids that are solid at both room and body temperature.[4][5] SLNs can encapsulate lipophilic drugs like this compound, protecting them from degradation in the gastrointestinal tract and facilitating their absorption.[6]
-
Liposomes: These are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs. For a lipophilic compound like this compound, it would primarily be entrapped within the lipid bilayer. Liposomes can improve drug solubility, protect it from degradation, and enhance its uptake by intestinal cells.
Q3: How do these formulations improve the absorption of this compound?
A3: These formulations improve absorption through several mechanisms:
-
Enhanced Solubilization: They maintain the drug in a dissolved state within the gastrointestinal tract, overcoming the dissolution rate-limiting step.[3][7]
-
Increased Surface Area: The formation of nano-sized droplets (in SEDDS and nanoemulsions derived from them) or nanoparticles (SLNs and liposomes) dramatically increases the surface area available for absorption.
-
Improved Permeability: The excipients used in these formulations, such as surfactants, can transiently and reversibly alter the permeability of the intestinal membrane, facilitating drug transport.
-
Lymphatic Transport: Lipid-based formulations can promote the absorption of the drug into the lymphatic system, which bypasses the liver's first-pass metabolism, a common hurdle for many orally administered drugs.[3]
Q4: What are the critical quality attributes to consider when developing a this compound formulation?
A4: Key quality attributes to monitor during development include:
-
Drug Loading and Encapsulation Efficiency: To ensure a therapeutically relevant amount of this compound is carried in the formulation.
-
Particle/Droplet Size and Polydispersity Index (PDI): These parameters influence the stability, dissolution, and absorption of the formulation. A smaller and more uniform size is generally desirable.
-
Zeta Potential: This indicates the surface charge of the particles/droplets and is a predictor of the formulation's physical stability.
-
In Vitro Drug Release Profile: To understand how the drug is released from the formulation under simulated gastrointestinal conditions.
-
Stability: The formulation must be physically and chemically stable during storage.
Troubleshooting Guides
Self-Emulsifying Drug Delivery Systems (SEDDS)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor self-emulsification or formation of large droplets | - Inappropriate ratio of oil, surfactant, and co-surfactant.- Low surfactant concentration.- Poor miscibility of components. | - Systematically screen different ratios of components using ternary phase diagrams.- Increase the surfactant concentration.- Select components with better mutual miscibility. |
| Drug precipitation upon dilution | - Drug concentration exceeds the solubilization capacity of the formulation.- The drug is not sufficiently soluble in the chosen oil or surfactant. | - Reduce the drug loading.- Screen for oils and surfactants in which this compound has higher solubility.- Incorporate a co-solvent that can help maintain drug solubility upon dilution. |
| Physical instability (phase separation) of the pre-concentrate | - Imbalance in the hydrophilicity/lipophilicity of the components.- Temperature fluctuations during storage. | - Re-optimize the formulation using a ternary phase diagram.- Store the formulation at a controlled temperature.- Evaluate the effect of different surfactants and co-surfactants on stability. |
Solid Lipid Nanoparticles (SLNs)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Large particle size or high PDI | - Inefficient homogenization or sonication.- Inadequate surfactant concentration.- Aggregation of particles. | - Increase homogenization speed/time or sonication power/time.- Optimize the surfactant concentration.- Evaluate different types of surfactants or a combination of surfactants. |
| Low drug encapsulation efficiency | - Poor solubility of this compound in the solid lipid matrix.- Drug partitioning into the external aqueous phase during preparation.- Drug expulsion during lipid crystallization. | - Screen different solid lipids to find one with higher solubilizing capacity for this compound.- For methods involving an aqueous phase, optimize the pH to minimize drug ionization and partitioning.- Use a mixture of lipids to create a less ordered crystalline structure (leading to Nanostructured Lipid Carriers - NLCs). |
| Particle aggregation during storage | - Insufficient surface charge (low zeta potential).- Ostwald ripening. | - Add a charged surfactant or a steric stabilizer (e.g., PEGylated lipid) to increase the absolute value of the zeta potential.- Store at a lower temperature to reduce particle growth. |
Liposomes
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low encapsulation efficiency of this compound | - Insufficient amount of lipid to accommodate the drug in the bilayer.- Unfavorable drug-lipid interactions. | - Increase the lipid concentration.- Screen different phospholipids (B1166683) (e.g., with varying acyl chain lengths and saturation) to improve interaction with this compound.- Optimize the drug-to-lipid ratio. |
| Physical instability (aggregation, fusion, drug leakage) | - Low zeta potential.- Inappropriate storage conditions (temperature, pH).- Oxidation or hydrolysis of phospholipids. | - Incorporate a charged lipid (e.g., DSPG) to increase surface charge.- Optimize storage buffer pH and store at 4°C.- Add cholesterol to stabilize the lipid bilayer.- Use saturated phospholipids or add an antioxidant. |
| Inconsistent particle size | - Inefficient size reduction method (e.g., sonication, extrusion).- Aggregation after preparation. | - Optimize the sonication/extrusion parameters (time, power, number of cycles).- Ensure the formulation has sufficient stabilizing excipients (e.g., PEGylated lipids). |
Data Presentation
Table 1: Example Pharmacokinetic Data for Puerarin Formulations in Rats (Illustrative for this compound)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Puerarin Suspension | 50 | 150 ± 30 | 0.5 | 350 ± 70 | 100 |
| Puerarin Microemulsion | 50 | 850 ± 120 | 1.0 | 2100 ± 350 | 600 |
| Puerarin-PAMAM Dendrimer | 50 | 600 ± 90 | 0.75 | 1500 ± 280 | 428 |
Data is hypothetical and for illustrative purposes based on general findings for puerarin. Researchers should generate their own data for this compound.
Table 2: Template for Summarizing Physicochemical Characteristics of this compound Formulations
| Formulation Type | This compound Loading (%) | Encapsulation Efficiency (%) | Particle/Droplet Size (nm) | PDI | Zeta Potential (mV) |
| SEDDS | N/A | ||||
| SLN | |||||
| Liposomes |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
-
Solubility Studies: Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Cremophor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
Construction of Ternary Phase Diagram:
-
Select the oil, surfactant, and co-surfactant based on the solubility studies.
-
Prepare mixtures of surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1).
-
For each Smix ratio, mix with the oil at various weight ratios (e.g., from 9:1 to 1:9).
-
To each mixture, add water dropwise with gentle stirring and observe for the formation of a clear or bluish-white emulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of this compound-SEDDS:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Add the desired amount of this compound to the mixture.
-
Vortex or stir the mixture at a slightly elevated temperature (e.g., 40°C) until the this compound is completely dissolved and the solution is clear and homogenous.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Preparation of Lipid Phase:
-
Select a solid lipid (e.g., glyceryl monostearate, Compritol 888 ATO) and dissolve the desired amount of this compound in the molten lipid at a temperature approximately 5-10°C above the lipid's melting point.
-
-
Preparation of Aqueous Phase:
-
Dissolve a surfactant (e.g., Poloxamer 188, Tween 80) in deionized water and heat it to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Subject the hot pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to solidify and form SLNs.
-
-
Purification (Optional):
-
Centrifuge or dialyze the SLN dispersion to remove any unencapsulated drug.
-
Protocol 3: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Preparation of Lipid Film:
-
Dissolve phospholipids (e.g., soy phosphatidylcholine, DSPC) and cholesterol in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask.
-
Add the desired amount of this compound to the lipid solution and mix until dissolved.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or bath sonicator, or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated this compound by ultracentrifugation, dialysis, or size exclusion chromatography.
-
Mandatory Visualizations
References
- 1. Self-Emulsifying Drug Delivery System (SEDDS): An Emerging Dosage Form to Improve the Bioavailability of Poorly Absorbed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Selection of appropriate internal standards for Pueroside B quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Pueroside B.
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard (IS) for the quantification of this compound?
A1: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. However, as this is not commercially available, a structural analogue is the next best choice. Puerarin is a highly recommended internal standard for the quantification of this compound.
Justification for Puerarin as an Internal Standard:
-
Structural Similarity: Puerarin is an isoflavone (B191592) C-glucoside, structurally very similar to this compound. This similarity ensures comparable behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.
-
Co-occurrence: Puerarin is a major isoflavone found in Pueraria lobata, the same plant source as this compound, making it a relevant chemical analogue.
-
Established Use: Puerarin has been successfully used as an internal standard for the quantification of other isoflavones.
Alternative Internal Standard:
-
Ginsenoside Re: While not as structurally similar as Puerarin, Ginsenoside Re is a glycosidic compound that has been well-characterized and could be considered if Puerarin is not suitable for a specific matrix or chromatographic system. Its different chemical structure would likely lead to different retention times, which can be advantageous in avoiding chromatographic interference.
Q2: What are the key parameters to consider when developing an LC-MS/MS method for this compound?
A2: Key parameters for developing a robust LC-MS/MS method include:
-
Column Chemistry: A C18 column is commonly used and generally provides good separation for isoflavone glycosides like this compound.
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent (acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
Elution: A gradient elution is usually necessary to achieve good separation of this compound from other components in a complex matrix.
-
Ionization Mode: Electrospray ionization (ESI) is the most common technique for isoflavones. Both positive and negative ion modes should be evaluated, although positive mode is frequently reported for similar compounds.
-
MS/MS Transitions: Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) must be optimized for both this compound and the chosen internal standard to ensure selectivity and sensitivity.
Q3: What are the expected biological activities of this compound and which signaling pathways might be involved?
A3: this compound, as an isoflavone from Pueraria lobata, is expected to exhibit biological activities similar to other isoflavones from this plant, such as α-glucosidase inhibition. The potential signaling pathways involved could include the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways, which are common targets for flavonoids with anti-inflammatory and other biological activities.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Tailing for this compound | - Inappropriate mobile phase pH.- Column degradation.- Secondary interactions with the stationary phase. | - Add a small amount of formic acid (0.1%) to the mobile phase to improve protonation and peak shape.- Use a new column or a guard column.- Evaluate a different column chemistry if the issue persists. |
| Low Sensitivity / Poor Signal Intensity | - Suboptimal ionization parameters.- Inefficient sample extraction.- Matrix effects (ion suppression). | - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Evaluate different sample preparation techniques (e.g., protein precipitation, solid-phase extraction).- Dilute the sample to reduce matrix effects. Ensure the internal standard co-elutes closely with the analyte to compensate for suppression. |
| High Variability in Internal Standard Response | - Inconsistent sample preparation.- Degradation of the internal standard.- Matrix effects impacting the IS differently than the analyte. | - Ensure precise and consistent addition of the internal standard to all samples and standards.- Check the stability of the internal standard in the sample matrix and storage conditions.- If using a structural analogue, ensure it has similar physicochemical properties to this compound to experience similar matrix effects. |
| Interference Peaks Co-eluting with this compound or IS | - Lack of chromatographic resolution.- Contamination from sample collection tubes or solvents. | - Optimize the gradient elution profile (slower gradient) to improve separation.- Use high-purity solvents and check for contaminants in blank runs.- Select more specific MRM transitions to differentiate from interfering compounds. |
Experimental Protocols
Proposed LC-MS/MS Method for Quantification of this compound in Plasma
This protocol is a composite based on established methods for similar isoflavones. Validation according to regulatory guidelines (e.g., ICH M10) is mandatory before use in regulated studies.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Puerarin in methanol).
-
Add 300 µL of ice-cold methanol (B129727) (or acetonitrile) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
2. LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Start with 5-10% B, increase to 90-95% B over 8-10 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Gas Flow Rates | Optimize for the specific instrument |
| MRM Transitions | To be determined by direct infusion of this compound and Puerarin standards. |
3. Quantitative Data Summary
The following table should be populated with data from the method validation experiments.
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 10 | 1 ng/mL |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -5% to +8% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 12% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Logical Relationship for Internal Standard Selection
Caption: Selection logic for this compound internal standard.
Hypothesized Signaling Pathway: α-Glucosidase Inhibition
Caption: this compound's inhibitory action on α-glucosidase.
Hypothesized Signaling Pathway: Anti-inflammatory Effect
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Addressing variability in biological assays with Pueroside B
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pueroside B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address variability and other common issues in your biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what research areas is it studied?
This compound is a chemical compound that may be investigated for its potential therapeutic effects. It is suggested to interact with multiple targets, including peroxisome proliferator-activated receptor-gamma (PPAR-γ), angiotensin-converting enzyme (ACE), hydroxymethylglutaryl coenzyme A receptor (HMGR), cyclooxygenase-2 (COX-2), and thrombin.[1] Consequently, its biological activity is explored in pathways related to neuroscience, DNA damage/DNA repair, metabolism, and immunology/inflammation.[1]
Q2: What are the most common sources of variability in biological assays involving compounds like this compound?
Variability in biological assays is a significant concern and can arise from several factors.[2][3] These can be broadly categorized into biological and experimental system complexity, procedural variations, and reagent/instrumentation issues.[2] Even minor differences in experimental conditions such as cell line strain, temperature, or the time of day can impact results. A study on a luminescent bacterium bioassay found that between-vial variations accounted for the majority of the total observed variability.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Assay Results
High variability between replicates or experiments is a common challenge in biological assays.
Table 1: Troubleshooting High Variability
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure pipettes are properly calibrated and use consistent pipetting techniques. Avoid introducing bubbles. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Automate cell counting and seeding if possible to improve consistency. |
| Reagent Instability | Prepare fresh stock solutions of this compound and other critical reagents. Store all reagents according to the manufacturer's instructions, protecting them from light and temperature fluctuations if necessary. |
| Temperature Fluctuations | Equilibrate all reagents and plates to the specified assay temperature before use. Controlling activation temperature has been shown to reduce bioassay variability by approximately 85%. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature gradients. Fill the outer wells with sterile water or PBS to create a humidity chamber. |
| Inconsistent Incubation Times | Use a calibrated timer and standardize all incubation steps precisely. |
| Lot-to-Lot Reagent Variation | If you suspect reagent variability, test new lots against a qualified reference standard before use in critical experiments. |
Issue 2: Low or No Signal in the Assay
A lack of signal can be frustrating and may point to several issues with the assay setup or reagents.
Table 2: Troubleshooting Low or No Signal
| Potential Cause | Recommended Solution |
| Inactive this compound | Verify the purity and integrity of your this compound stock. If possible, confirm its activity using a reference assay. |
| Incorrect Reagent Preparation | Double-check all calculations and ensure that working solutions were prepared correctly according to the protocol. |
| Degraded Reagents | Check the expiration dates of all kit components and reagents. Improper storage can lead to rapid degradation. |
| Assay Buffer is Too Cold | For enzymatic assays, ensure the assay buffer is at the optimal temperature, as low temperatures can decrease enzyme activity. |
| Insufficient Cell Number or Target Expression | Ensure you are using a sufficient number of cells and that they express the target of interest. You may need to concentrate your samples. |
| Incorrect Filter/Wavelength Settings | For fluorescence or luminescence assays, verify that the instrument is set to the correct excitation and emission wavelengths. |
Issue 3: High Background Signal
A high background signal can mask the specific signal from this compound's activity, reducing the assay's dynamic range and sensitivity.
Table 3: Troubleshooting High Background Signal
| Potential Cause | Recommended Solution |
| Contaminated Reagents or Media | Use fresh, sterile reagents and media. Filter-sterilize solutions where appropriate. |
| Non-specific Binding | Include a blocking step in your protocol (e.g., with BSA or serum) to reduce non-specific binding of antibodies or other detection reagents. |
| Autofluorescence of this compound or Plates | Check for autofluorescence of this compound at the assay wavelengths. For fluorescence assays, use black microplates to reduce background. For luminescence, white plates are recommended to enhance the signal. |
| Insufficient Washing Steps | Increase the number and rigor of washing steps to remove unbound reagents. |
| Cross-reactivity of Antibodies | Ensure the primary and secondary antibodies are specific for the target protein and do not cross-react with other cellular components. |
| Instrument Settings | Optimize the gain and read time on the plate reader to maximize the signal-to-noise ratio. |
Experimental Protocols
Due to the limited availability of specific, published protocols for this compound, the following is a representative methodology for a PPAR-γ reporter assay, a potential target for this compound.
Protocol: Luciferase Reporter Assay for PPAR-γ Activation
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Allow cells to adhere overnight.
-
Co-transfect cells with a PPAR-γ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs). Use a suitable transfection reagent according to the manufacturer's instructions.
-
Include a control vector (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, remove the transfection medium.
-
Add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a known PPAR-γ agonist (e.g., Rosiglitazone) as a positive control. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value for this compound.
-
Visualizations
Logical Workflow for Troubleshooting Assay Variability
Caption: A logical workflow for systematically troubleshooting assay variability.
Hypothetical Signaling Pathway for this compound via PPAR-γ
Caption: Hypothetical activation of PPAR-γ signaling by this compound.
References
Technical Support Center: Process Optimization for Large-Scale Purification of Pueroside B
Welcome to the technical support center for the large-scale purification of Pueroside B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the initial extraction of this compound from Pueraria lobata?
A1: The most prevalent method for initial extraction is solvent extraction. Typically, dried and pulverized roots of Pueraria lobata are extracted with an alcohol-water solution, such as 70-80% ethanol (B145695), at elevated temperatures (e.g., 60-80°C). Ultrasound-assisted extraction (UAE) has also been shown to be effective in improving extraction efficiency.
Q2: Which chromatographic techniques are most suitable for the large-scale purification of this compound?
A2: For large-scale purification, macroporous resin chromatography is a widely used and effective method for the initial enrichment of isoflavones, including this compound, from the crude extract. This is often followed by high-performance counter-current chromatography (HPCCC) or preparative high-performance liquid chromatography (Prep-HPLC) for final purification to achieve high purity.
Q3: What are the key parameters to optimize for macroporous resin chromatography?
A3: Key parameters to optimize include the choice of resin type, the flow rate of the sample and elution buffers, the pH of the loading and elution buffers, and the composition of the elution solvent (typically a gradient of ethanol in water). Proper optimization of these parameters is crucial for achieving good separation and high recovery yield.
Q4: How can I monitor the purity of this compound during the purification process?
A4: High-performance liquid chromatography (HPLC) with UV detection is the standard method for monitoring the purity of this compound. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for confirmation of the identity and purity of the compound.
Q5: What is the expected yield and purity of this compound from large-scale purification?
A5: While specific data for large-scale this compound purification is limited in publicly available literature, laboratory-scale purification of related isoflavones from Pueraria lobata can achieve purities of over 98%.[1] The overall yield will depend on the efficiency of each step, from extraction to final purification, but a well-optimized process should aim for the highest possible recovery while maintaining the desired purity.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Crude Extract
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | - Increase Extraction Time: Ensure the extraction time is sufficient for the solvent to penetrate the plant material. - Optimize Solvent-to-Material Ratio: A higher ratio may improve extraction efficiency, but can also increase processing time and cost. - Elevate Extraction Temperature: Increasing the temperature can enhance solubility and diffusion, but be mindful of potential degradation of this compound at excessively high temperatures. - Particle Size: Ensure the plant material is ground to a fine, uniform powder to maximize surface area for extraction. |
| Degradation during Extraction | - Temperature Control: Avoid excessively high temperatures during extraction and concentration. - pH Monitoring: While specific data for this compound is limited, flavonoids can be susceptible to degradation at extreme pH values. Maintain a near-neutral pH if possible. |
Issue 2: Poor Separation and Purity during Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate Column Packing | - Proper Packing Technique: Ensure the column is packed uniformly to avoid channeling. - Slurry Preparation: Use a proper slurry concentration and solvent to pack the column. |
| Incorrect Mobile Phase Composition | - Gradient Optimization: Adjust the gradient slope of the mobile phase to improve the resolution between this compound and impurities. - Solvent Selection: Experiment with different solvent systems. For reverse-phase chromatography, methanol (B129727) or acetonitrile are common organic modifiers. |
| Column Overloading | - Reduce Sample Load: Overloading the column can lead to broad peaks and poor separation. Determine the optimal loading capacity for your column. |
| Low Resolution | - Decrease Flow Rate: A lower flow rate can increase the interaction time between the analyte and the stationary phase, improving resolution. - Increase Column Length: A longer column provides more theoretical plates and can enhance separation. |
| Peak Tailing | - Mobile Phase Additive: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to reduce interactions between the analyte and residual silanol (B1196071) groups on the stationary phase. |
Issue 3: this compound Degradation During Processing and Storage
| Potential Cause | Troubleshooting Step |
| Temperature Instability | - Process at Low Temperatures: Perform purification steps at reduced temperatures where possible. - Storage Conditions: Store purified this compound and intermediate fractions at low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term storage). |
| pH Instability | - Buffer Selection: Use appropriate buffers to maintain a stable pH throughout the purification process. The optimal pH for this compound stability should be determined experimentally, but a slightly acidic to neutral pH is often a good starting point for flavonoids. |
| Oxidation | - Use of Antioxidants: Consider the addition of antioxidants during processing if oxidation is suspected. - Inert Atmosphere: Purge solvents with nitrogen or argon and process under an inert atmosphere to minimize exposure to oxygen. |
Data Presentation
Table 1: Comparison of Extraction Methods for Isoflavones from Pueraria lobata
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of Total Isoflavones (mg/g) | Reference |
| Maceration | 75% Ethanol | 70 | 2 h | Not specified | Generic Lab Protocol |
| Water Extraction | Water | 100 | 3 h | Not specified | Generic Lab Protocol |
| Ultrasound-Assisted | 71.35% Ethanol | Not specified | 49.08 min | 128 ± 0.82 | Not specified |
Note: The data above is for total isoflavones from Pueraria lobata and may not be specific to this compound. Yields can vary significantly based on the quality of the plant material and specific experimental conditions.
Experimental Protocols
Protocol 1: Large-Scale Extraction of this compound
-
Material Preparation: Pulverize dried roots of Pueraria lobata to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Add the powdered plant material to a large-scale extractor.
-
Add 75% ethanol at a solvent-to-material ratio of 10:1 (v/w).
-
Heat the mixture to 70°C and maintain for 2 hours with constant stirring.
-
Filter the extract and repeat the extraction process on the plant residue two more times.
-
-
Concentration:
-
Combine the extracts from all three extractions.
-
Concentrate the extract under reduced pressure using a rotary evaporator or falling film evaporator at a temperature below 60°C to obtain a crude extract.
-
Protocol 2: Purification by Macroporous Resin Chromatography
-
Resin Preparation: Swell and pre-treat the macroporous resin (e.g., AB-8) according to the manufacturer's instructions. Pack the resin into a large-scale chromatography column.
-
Sample Loading: Dissolve the crude extract in deionized water and load it onto the equilibrated column at a controlled flow rate.
-
Washing: Wash the column with several bed volumes of deionized water to remove unbound impurities.
-
Elution: Elute the bound isoflavones using a stepwise or linear gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).
-
Fraction Collection: Collect fractions and analyze them by HPLC to identify the fractions containing this compound.
-
Concentration: Pool the this compound-rich fractions and concentrate them under reduced pressure.
Mandatory Visualization
Caption: Experimental workflow for the large-scale purification of this compound.
Caption: Logical relationship for troubleshooting low purity in this compound purification.
References
Validation & Comparative
A Comparative Analysis of the Neuroprotective Effects of Puerarin and Daidzein
A deep dive into the cellular and molecular mechanisms of two promising isoflavones in neuroprotection, offering a comparative analysis for researchers and drug development professionals.
In the quest for effective therapeutic agents against neurodegenerative diseases and neuronal injury, natural compounds have emerged as a promising frontier. Among these, isoflavones, particularly Puerarin and Daidzein, have garnered significant attention for their neuroprotective properties. Both compounds, derived from legumes, have demonstrated the ability to mitigate neuronal damage through various mechanisms, including the reduction of oxidative stress, inflammation, and apoptosis. This guide provides a comparative analysis of their neuroprotective effects, supported by experimental data, to aid researchers in their pursuit of novel neurotherapeutics.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize key quantitative data from various experimental studies, offering a direct comparison of the efficacy of Puerarin and Daidzein in neuroprotection.
| Table 1: Effects on Cell Viability and Apoptosis | ||
| Compound | Experimental Model | Key Findings |
| Puerarin | Aβ-induced neurotoxicity in PC12 cells | Increased cell viability; Inhibited apoptosis by down-regulating Bax/Bcl-2 ratio and blocking the activation of JNK, p38, and caspase-3.[1] |
| Cerebral ischemia in rats | Reduced apoptosis and suppressed glial activation.[2] | |
| Daidzein | Oxygen-glucose deprivation (OGD) in rat cortical neurons | Decreased cell death at concentrations of 0.05-5 μM. |
| Focal cerebral ischemia in rats | Markedly alleviated neuronal damage and decreased apoptosis-related caspase-3 and caspase-9 immunoreactivity.[3] |
| Table 2: Attenuation of Oxidative Stress | ||
| Compound | Experimental Model | Key Findings |
| Puerarin | Sporadic Alzheimer's disease (SAD) cybrids | Inhibited the accumulation of reactive oxygen species (ROS).[1] |
| Cerebral ischemia in rats | Decreased ROS production.[2] | |
| Daidzein | Focal cerebral ischemia in rats | Increased superoxide (B77818) dismutase (SOD) and nuclear respiratory factor 1 (NRF-1) expression; Decreased malondialdehyde (MDA) levels. |
| Chronic unpredictable mild stress (CUMS) mouse model | Improved SOD and catalase levels. |
| Table 3: Modulation of Inflammatory Responses | ||
| Compound | Experimental Model | Key Findings |
| Puerarin | Cerebral ischemia-reperfusion in rats | Attenuated the inflammatory response by activating the α7nAchR-mediated JAK2/STAT3 signaling pathway. |
| Spinal cord injury in rats | Exerted anti-inflammatory effects. | |
| Daidzein | Ifosfamide-induced neurotoxicity in rats | Significantly reduced serum inflammatory markers (TNF-α, IL-6, iNOS). |
| Lipopolysaccharide (LPS)-stimulated microglial cells | Its metabolite, Equol, inhibited the production of nitric oxide (NO) and the release of pro-inflammatory cytokines. |
Mechanisms of Action: A Look at the Signaling Pathways
Both Puerarin and Daidzein exert their neuroprotective effects by modulating a complex network of intracellular signaling pathways.
Puerarin has been shown to activate pro-survival pathways such as the PI3K/Akt and MAPK/ERK pathways. Activation of these pathways is crucial for promoting neuronal survival and plasticity. Conversely, Puerarin inhibits pro-apoptotic pathways, including the JNK signaling pathway , which is involved in neuronal death.
Daidzein also engages multiple signaling cascades. It has been found to activate the PI3K/Akt/mTOR pathway , which is instrumental in protecting neurons from damage. Furthermore, Daidzein modulates the NRF-2 antioxidant signaling pathway , enhancing the cellular defense against oxidative stress. Studies have also highlighted its ability to activate the ERK-dependent pathway through estrogen receptor β (ERβ), contributing to its neuroprotective effects.
Experimental Methodologies
The findings presented in this guide are based on a variety of established experimental protocols. Below are detailed methodologies for some of the key experiments cited.
Cell Viability and Apoptosis Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability. Cells are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The absorbance of this product is measured spectrophotometrically.
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation, which is a hallmark of apoptosis. The assay involves the use of terminal deoxynucleotidyl transferase to label the free 3'-hydroxyl ends of DNA fragments with labeled dUTP.
-
Western Blotting for Apoptosis Markers: The expression levels of key apoptosis-related proteins, such as Bcl-2, Bax, and caspases, are quantified using Western blotting. This technique involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
Oxidative Stress Assessment
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are often measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a non-fluorescent compound that is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Enzyme Activity Assays: The activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase are measured using commercially available assay kits.
-
Lipid Peroxidation Assay: The level of malondialdehyde (MDA), a product of lipid peroxidation, is a commonly used marker of oxidative stress and is quantified using methods such as the thiobarbituric acid reactive substances (TBARS) assay.
Analysis of Signaling Pathways
-
Western Blotting for Phosphorylated Proteins: The activation of signaling pathways is often assessed by measuring the phosphorylation status of key proteins within the pathway (e.g., Akt, ERK, JNK). This is typically done using phospho-specific antibodies in a Western blot analysis.
Visualizing the Mechanisms
To better understand the complex interactions involved in the neuroprotective effects of Puerarin and Daidzein, the following diagrams illustrate their key signaling pathways.
Caption: Puerarin's neuroprotective signaling pathways.
Caption: Daidzein's neuroprotective signaling pathways.
Caption: General experimental workflow for assessing neuroprotection.
References
- 1. Puerarin protects Alzheimer's disease neuronal cybrids from oxidant-stress induced apoptosis by inhibiting pro-death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Mechanisms of Puerarin in Central Nervous System Diseases: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stress induces a form of programmed cell death with characteristics of both apoptosis and necrosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and qHNMR Methods for Pueroside B Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and quantitative Proton Nuclear Magnetic Resonance (qHNMR) spectroscopy for the quantitative analysis of Pueroside B, a key isoflavonoid (B1168493) glycoside isolated from the roots of Pueraria lobata. This document outlines detailed experimental protocols, presents a side-by-side view of validation parameters, and discusses the relative strengths and weaknesses of each technique to aid researchers in selecting the most appropriate method for their specific analytical needs.
Introduction
This compound is a bioactive compound of significant interest due to its potential therapeutic properties. Accurate and reliable quantification of this compound in plant materials, extracts, and finished products is crucial for quality control, standardization, and pharmacokinetic studies. Both HPLC and qHNMR are powerful analytical techniques capable of providing precise quantitative data. Cross-validation of these methods is essential to ensure the accuracy and consistency of analytical results, providing a higher degree of confidence in the data generated. While a direct head-to-head comparative study on this compound is not extensively documented, this guide synthesizes available data for closely related isoflavones and general principles of each technique to offer a thorough comparison.
Experimental Protocols
Detailed methodologies for both HPLC and qHNMR analysis of this compound are presented below. These protocols are based on established methods for this compound and other isoflavones found in Pueraria lobata.
High-Performance Liquid Chromatography (HPLC) Protocol
1. Sample Preparation:
-
Accurately weigh 10 mg of dried Pueraria lobata root powder or extract.
-
Add 10 mL of methanol (B129727) and sonicate for 30 minutes.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
0-10 min: 10-25% A
-
10-25 min: 25-40% A
-
25-30 min: 40-10% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 250 nm.
-
Injection Volume: 10 µL.
3. Calibration Curve:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Create a series of standard solutions with concentrations ranging from 1 to 200 µg/mL by diluting the stock solution.
-
Inject each standard solution in triplicate to construct a calibration curve by plotting peak area against concentration.
Quantitative Proton Nuclear Magnetic Resonance (qHNMR) Protocol
1. Sample Preparation:
-
Accurately weigh about 5 mg of the sample (extract or purified this compound) into an NMR tube.
-
Accurately weigh about 1 mg of a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene).
-
Dissolve the sample and internal standard in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Methanol-d4).
-
Vortex the tube until the sample and internal standard are completely dissolved.
2. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence (e.g., zg30).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): ≥ 5 x T1 (T1 of the longest relaxing proton of both the analyte and internal standard, typically 10-30 seconds for accurate quantification).
-
Number of Scans (NS): 16 or higher for good signal-to-noise ratio.
-
Temperature: 298 K.
3. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the characteristic, well-resolved signals of this compound and the internal standard. For this compound, a specific proton signal (e.g., anomeric proton or an aromatic proton) that does not overlap with other signals should be chosen.
-
Calculate the concentration of Pueroscope B using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (mIS / msample) * PIS
Where:
-
Canalyte = Concentration of this compound
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Data Presentation: Method Validation Parameters
The following tables summarize the typical validation parameters for HPLC and qHNMR methods for the analysis of this compound and related isoflavones. These values are compiled from various studies and represent the expected performance of each technique.
Table 1: HPLC Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [1] |
| Range | 1 - 200 µg/mL | [1] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL | [1] |
| Precision (RSD%) | ||
| - Intra-day | < 2% | [2] |
| - Inter-day | < 5% | [2] |
| Accuracy (Recovery %) | 98 - 105% | [2] |
Table 2: qHNMR Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [3] |
| Range | 0.1 - 10 mg/mL | General qHNMR performance |
| Limit of Detection (LOD) | 1 - 10 µg/mL | General qHNMR performance |
| Limit of Quantification (LOQ) | 5 - 50 µg/mL | General qHNMR performance |
| Precision (RSD%) | ||
| - Intra-day | < 1% | [3] |
| - Inter-day | < 3% | [3] |
| Accuracy (Recovery %) | 97 - 103% | [3] |
Mandatory Visualization
Experimental Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of HPLC and qHNMR methods for this compound analysis.
Caption: Workflow for the cross-validation of HPLC and qHNMR methods.
Comparison of Method Attributes
This diagram provides a visual comparison of the key attributes of HPLC and qHNMR for this compound analysis.
Caption: Comparison of key attributes between HPLC and qHNMR.
Discussion and Conclusion
HPLC is a well-established, robust, and highly sensitive method for the quantification of this compound. Its major advantages include excellent sensitivity (low LOD and LOQ) and its widespread availability in analytical laboratories. However, HPLC is a relative quantification method that relies on the availability of a pure reference standard for this compound to construct a calibration curve. The accuracy of the HPLC method is therefore directly dependent on the purity of the reference standard.
qHNMR , on the other hand, is a primary analytical method, meaning it can provide a direct and absolute quantification of this compound without the need for a specific this compound reference standard. It relies on a certified internal standard for quantification. qHNMR offers exceptional selectivity due to the high resolution of NMR spectra, which provides structural information and can help to identify impurities. The sample preparation for qHNMR is generally simpler and less time-consuming than for HPLC. However, the initial capital investment for an NMR spectrometer is significantly higher, and the sensitivity of qHNMR is generally lower than that of modern HPLC-UV systems.
Cross-validation of both methods provides a powerful approach to ensure the accuracy and reliability of quantification. A study comparing HPLC and qHNMR for the analysis of carbohydrates demonstrated that both techniques can provide equivalent and accurate quantitative results when properly validated.[3] For this compound, it is expected that a similar correlation would be observed. The use of qHNMR can be particularly advantageous for the certification of this compound reference standards, which can then be used for routine quality control by HPLC.
References
Evaluating the Antioxidant Capacity of Pueroside B Relative to Other Isoflavones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of Pueroside B and other prominent isoflavones. Due to the limited direct experimental data on this compound, this guide leverages data from its aglycone, puerarin, and established structure-activity relationships within the isoflavone (B191592) class to contextualize its potential antioxidant efficacy. All quantitative data is presented in standardized tables, and detailed experimental protocols for key antioxidant assays are provided. Furthermore, relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to Isoflavone Antioxidant Activity
Isoflavones, a class of phytoestrogens found abundantly in leguminous plants, are recognized for their potential health benefits, which are partly attributed to their antioxidant properties.[1] Their ability to scavenge free radicals and modulate cellular antioxidant defense systems makes them a subject of interest in the prevention and treatment of oxidative stress-related diseases. The antioxidant capacity of isoflavones is largely influenced by their chemical structure, including the number and position of hydroxyl groups and the presence of a sugar moiety.[1] Generally, isoflavone aglycones (without a sugar molecule) exhibit greater antioxidant activity than their corresponding glycosides.[2]
This compound is an isoflavone glycoside found in the root of Pueraria lobata (Kudzu). It is structurally puerarin-7-O-glucoside. Puerarin itself is a C-glucoside of daidzein. This guide will evaluate the antioxidant potential of this compound in the context of other well-researched isoflavones.
Comparative Antioxidant Capacity of Isoflavones
The following table summarizes the 50% inhibitory concentration (IC50) values for various isoflavones obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Lower IC50 values indicate higher antioxidant activity.
Disclaimer: The IC50 values presented below are compiled from various studies. Direct comparison should be made with caution as experimental conditions can vary between studies.
| Isoflavone | Type | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| This compound | Glycoside | Data not available | Data not available | - |
| Puerarin | Glycoside | 93.26 | Data not available | [3] |
| Daidzein | Aglycone | 110.25 | Data not available | [4] |
| Daidzin | Glycoside | >100 | Data not available | |
| Genistein | Aglycone | >100 | Data not available | |
| Genistin | Glycoside | >100 | Data not available | |
| Glycitein | Aglycone | Data not available | Data not available | - |
| Biochanin A | Aglycone | Data not available | Data not available | - |
| Formononetin | Aglycone | Data not available | Data not available | - |
| Ascorbic Acid (Standard) | - | 72.33 | ~2.93 | |
| Trolox (Standard) | - | Data not available | ~3.77 |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample preparation: The test compounds (e.g., this compound, other isoflavones) are dissolved in the same solvent as the DPPH solution to various concentrations.
-
Reaction: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution in a cuvette or a 96-well plate.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another widely used method to assess antioxidant capacity. It measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample preparation: The test compounds are dissolved in a suitable solvent to various concentrations.
-
Reaction: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of scavenging percentage against sample concentration.
Signaling Pathways and Experimental Workflows
Nrf2-Keap1 Signaling Pathway
Isoflavones can exert their antioxidant effects not only by direct radical scavenging but also by activating endogenous antioxidant defense mechanisms. A key pathway involved is the Nrf2-Keap1 signaling pathway. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or certain phytochemicals like isoflavones, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
References
A Head-to-Head Comparison of Extraction Techniques for Pueroside B from Pueraria lobata
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to therapeutic agent. Pueroside B, a significant isoflavone (B191592) glycoside found in the roots of Pueraria lobata (kudzu), has garnered interest for its potential pharmacological activities. This guide provides a head-to-head comparison of various extraction techniques for this compound, offering supporting data and detailed experimental protocols to aid in the selection of the most suitable method for your research needs.
Due to a lack of direct comparative studies on the extraction of this compound, this guide will utilize data for puerarin (B1673276), a structurally similar and abundant isoflavone from Pueraria lobata, as a proxy. The principles and relative efficiencies of the extraction techniques are expected to be comparable for both compounds.
Comparative Analysis of Extraction Techniques
The selection of an extraction method is a trade-off between yield, purity, extraction time, cost, and environmental impact. Here, we compare four common techniques: Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Heat Reflux Extraction (HRE), and Supercritical Fluid Extraction (SFE).
Quantitative Data Summary
The following table summarizes the quantitative data for the extraction of puerarin from Pueraria lobata using different methods. These values can be considered indicative for the extraction of this compound.
| Extraction Technique | Solvent | Temperature (°C) | Time | Yield of Puerarin (mg/g) | Purity | Reference |
| Ultrasound-Assisted Extraction (UAE) | 71.35% Ethanol | 57.82 | 49.08 min | 41 ± 0.63 | Not Reported | [1] |
| 60% Ethanol | 57.82 | 39.79 min | 43.04 | Not Reported | [2] | |
| Microwave-Assisted Extraction (MAE) | 40% Ethanol | Not Reported | 7 s (plus enzymatic step) | 8.87 | Not Reported | [3] |
| 75% Ethanol | Not Reported | 12 min | Not specified for puerarin alone | Not Reported | [4] | |
| Heat Reflux Extraction (HRE) | 90% Ethanol | 90 | 2 h | Not specified for puerarin alone | Not Reported | [5] |
| 70% Ethanol | 85 | 3 h (repeated twice) | >9% (total flavonoids) | >40% (total flavonoids) | ||
| Supercritical Fluid Extraction (SFE) | CO2 with Ethanol co-solvent | 50 | 90 min | Not specified for puerarin alone | Not Reported |
Note: The purity of the extracted this compound or puerarin is often not reported in initial extraction studies and would typically be determined after subsequent purification steps. The yields reported are for the crude extract or a specific compound within it and can vary significantly based on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for each extraction technique, compiled from various studies on isoflavone extraction from Pueraria lobata.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: The dried roots of Pueraria lobata are pulverized into a fine powder.
-
Extraction: A specific amount of the powdered sample is mixed with an ethanol-water solution (e.g., 71.35% ethanol) at a defined solvent-to-material ratio (e.g., 21.72:1 mL/g) in a flask.
-
Sonication: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The extraction is carried out at a controlled temperature (e.g., 57.82°C) and for a specific duration (e.g., 49.08 minutes).
-
Filtration and Concentration: The resulting mixture is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to obtain the crude extract.
-
Analysis: The concentration of this compound in the extract is determined using High-Performance Liquid Chromatography (HPLC).
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: The dried and powdered roots of Pueraria lobata are used.
-
Extraction: The powdered sample is placed in a microwave-transparent vessel with a suitable solvent (e.g., 75% ethanol) at a specific liquid-to-solid ratio (e.g., 30:1 mL/g).
-
Microwave Irradiation: The vessel is subjected to microwave irradiation at a set power (e.g., 420 W) for a predetermined time (e.g., 12 minutes) in a specialized microwave extraction system.
-
Cooling and Filtration: After extraction, the vessel is allowed to cool to room temperature. The mixture is then filtered.
-
Concentration and Analysis: The filtrate is concentrated, and the this compound content is analyzed by HPLC.
Heat Reflux Extraction (HRE) Protocol
-
Sample Preparation: The plant material is dried and ground.
-
Extraction: The powdered sample is placed in a round-bottom flask with a solvent (e.g., 90% ethanol) at a specific solid-to-liquid ratio (e.g., 1:6 g/mL).
-
Refluxing: The flask is connected to a condenser, and the mixture is heated to the boiling point of the solvent (e.g., 90°C) and maintained at reflux for a specified duration (e.g., 2 hours). The extraction is often repeated multiple times for exhaustive extraction.
-
Filtration and Concentration: The extract is filtered while hot and then concentrated.
-
Analysis: The this compound content is quantified using HPLC.
Supercritical Fluid Extraction (SFE) Protocol
-
Sample Preparation: The dried and ground Pueraria lobata root is packed into an extraction vessel.
-
Extraction: Supercritical carbon dioxide (SC-CO2), often with a polar co-solvent like ethanol, is pumped through the extraction vessel at a controlled temperature (e.g., 50°C) and pressure.
-
Separation: The resulting solution is depressurized in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Collection and Analysis: The collected extract is dissolved in a suitable solvent for HPLC analysis to determine the this compound content.
Visualizing the Workflow
To better understand the general process, the following diagram illustrates a typical experimental workflow for the extraction and analysis of this compound.
References
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Characterization of Novel this compound Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-assisted extraction and purification of chlorogenic acid from by-products of Eucommia Ulmoides Oliver and its potential anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Characterization of Novel this compound Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Pueroside B Bioactivity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pueroside B is an isoflavonoid (B1168493) glycoside found in the root of Pueraria lobata (Kudzu), a plant with a long history in traditional medicine. While the bioactivity of many isoflavones from Pueraria lobata has been explored, comprehensive comparative data on this compound across different cell lines remains limited in publicly available scientific literature. This guide aims to provide a comparative framework for researchers investigating the bioactivity of this compound. Due to the scarcity of direct quantitative data for this compound, this document presents available information on closely related isoflavonoids from Pueraria lobata to serve as a proxy for potential areas of investigation. Furthermore, detailed experimental protocols for key bioactivity assays are provided to facilitate the design of comparative studies.
Data Presentation: Bioactivity of Pueraria lobata Isoflavonoids
The following tables summarize the cytotoxic and anti-inflammatory activities of various isoflavonoids isolated from Pueraria lobata in different cell lines. It is important to note the absence of specific IC50 values for this compound in these contexts.
Table 1: Cytotoxicity of Pueraria lobata Isoflavonoids in Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Apigenin | A2780 | Human ovarian cancer | 9.99 | [1] |
| Genistein | A2780 | Human ovarian cancer | > 100 | [1] |
| Tectorigenin | A2780 | Human ovarian cancer | 70.01 | [1] |
| Irilin D | A2780 | Human ovarian cancer | 86.58 | [1] |
| Glycitein | A2780 | Human ovarian cancer | > 100 | [1] |
| Afromosin | A2780 | Human ovarian cancer | 50.26 | [1] |
| Puerarin | HeLa | Human cervical cancer | > 5 mM (approx. 2072 µg/mL) | [2] |
Table 2: Anti-inflammatory Activity of Related Compounds in RAW 264.7 Macrophages
| Compound/Extract | Bioactivity Measured | IC50 | Reference |
| Icariside E4 (from Ulmus pumila) | Nitric Oxide (NO) Production | Not specified | [3] |
| Crude Protein Extract (Zingiber ottensii) | Nitric Oxide (NO) Production | 38.6 ± 0.34 µg/mL | [4] |
| 2',3',5,7-tetrahydroxyflavone | Nitric Oxide (NO) Production | 19.7 µM | [5] |
| Luteolin | Nitric Oxide (NO) Production | 17.1 µM | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in conducting comparative studies on this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell proliferation and to determine the concentration that inhibits 50% of cell growth (IC50).
Materials:
-
Target cell lines (e.g., RAW 264.7, A2780, PC-12)
-
Complete cell culture medium
-
This compound (or other test compounds)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a blank control (medium only).
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.
Neuroprotection Assay (H₂O₂-induced Oxidative Stress in PC-12 Cells)
This assay evaluates the neuroprotective potential of a compound against oxidative stress-induced cell death in a neuronal-like cell line.
Materials:
-
PC-12 cells
-
Complete cell culture medium
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed PC-12 cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) to the wells (except for the control group) and incubate for 24 hours.[6]
-
Assess cell viability using the MTT assay as described in Protocol 1.
-
Calculate the percentage of cell viability relative to the control group and compare the viability of cells treated with this compound and H₂O₂ to those treated with H₂O₂ alone.
NF-κB Translocation Assay (Immunofluorescence)
This assay visualizes the effect of a compound on the nuclear translocation of the NF-κB p65 subunit, a key step in the inflammatory signaling pathway.
Materials:
-
RAW 264.7 cells (or other suitable cell line)
-
This compound
-
LPS
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Glass coverslips in a 24-well plate
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate with LPS (1 µg/mL) for 30-60 minutes.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific binding with 1% BSA for 1 hour.
-
Incubate with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analyze the images to determine the localization of NF-κB p65 (cytoplasmic vs. nuclear).
Mandatory Visualization
Experimental Workflow for Bioactivity Screening
References
- 1. mdpi.com [mdpi.com]
- 2. Methanol Extract of Pueraria lobata (Willd.) Root and Its Active Ingredient, Puerarin, Induce Apoptosis in HeLa Cells and Attenuates Bacterial Vaginosis in Gardnerella vaginalis-Infected Mice [mdpi.com]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for Pueroside B
An Objective Analysis of Method Performance for Researchers and Drug Development Professionals
The accurate quantification of bioactive compounds is a cornerstone of drug development and quality control. Pueroside B, a significant isoflavone (B191592) glycoside found in the roots of Pueraria lobata (Kudzu), has garnered attention for its potential therapeutic properties. Ensuring the reliability and reproducibility of analytical methods used to measure this compound is critical for consistent research outcomes and the development of safe and effective herbal medicines. This guide provides a comparative overview of the validation parameters for analytical methods suitable for the quantification of this compound, based on published single-laboratory validation studies. While a dedicated inter-laboratory validation study for a this compound-specific method was not identified in the public literature, this guide compiles and compares data from validated methods for Puerarin, a structurally similar and major isoflavone from the same plant, which serves as a reliable proxy for understanding method performance.
Comparative Analysis of Validated Analytical Methods
The following table summarizes the performance characteristics of various High-Performance Liquid Chromatography (HPLC) methods developed and validated for the quantification of isoflavones in Pueraria species. These parameters are crucial in assessing the reliability, sensitivity, and accuracy of an analytical method.
| Parameter | Method 1 (HPLC-UV) | Method 2 (UHPLC-Q-Orbitrap HRMS) [1] | Method 3 (UPLC-MS/MS) [2][3][4][5] | Method 4 (HPLC-UV) |
| Analyte(s) | Puerarin | 12 Isoflavones (including Puerarin) | Various small molecules (representative) | Minor Steviol Glycosides (representative) |
| Linearity Range | 1.0–5.0 μg | Not Specified | 0.1 - 1000 ng/mL | 25-150 µg/mL |
| Correlation Coefficient (r²) | 0.989 | > 0.998 | > 0.995 | ≥ 0.99 |
| Limit of Detection (LOD) | 300 ng | 0.10 - 2.78 µg/kg | 0.03 ng/mL | 5.68-8.81 µg/mL |
| Limit of Quantification (LOQ) | 500 ng | 0.30 - 9.26 µg/kg | 2.0 - 6 ng/mL | 17.21-26.69 µg/mL |
| Intra-day Precision (RSD%) | < 10% | 1.4 - 6.0% | < 11.5% | < 10% |
| Inter-day Precision (RSD%) | < 10% | 3.2 - 8.3% | < 11.5% | < 10% |
| Accuracy (Recovery %) | 92 - 110% | 81.5 - 114.8% | 86.7 - 95.7% | 100 ± 10% |
Experimental Protocols
A detailed understanding of the experimental conditions is vital for replicating and comparing analytical methods. The table below outlines the key chromatographic parameters for the methods presented.
| Parameter | Method 1 (HPLC-UV) | Method 2 (UHPLC-Q-Orbitrap HRMS) [1] | Method 3 (UPLC-MS/MS) [2][3][4][5] | Method 4 (HPLC-UV) |
| Instrumentation | HPLC with Photodiode Array Detector | UHPLC with Q-Orbitrap High-Resolution Mass Spectrometer | UPLC with Tandem Mass Spectrometer | HPLC with UV Detector |
| Stationary Phase | Not Specified | Not Specified | ACQUITY HSS T3 column or BEH C18 column | C18 column (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Not Specified | Water (A) and Acetonitrile (B) with gradient elution | Acetonitrile and 0.1% formic acid in water with gradient elution | Acetonitrile and Sodium Phosphate Buffer (10 mmol/L, pH 2.6) (32:68 v/v) |
| Flow Rate | Not Specified | Not Specified | 0.3 - 0.4 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | Not Applicable (MS detection) | Not Applicable (MS detection) | 210 nm |
| Sample Preparation | Methanolic extraction | Not Specified | Protein precipitation with methanol (B129727) or acetonitrile | Not Specified |
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for a single-laboratory validation, which is a prerequisite for a more extensive inter-laboratory validation study.
Workflow of Analytical Method Validation
This guide highlights the key performance characteristics of several advanced analytical methods suitable for the quantification of this compound and related isoflavones. The presented data underscores that while different methods may be employed, a thorough validation according to ICH guidelines is essential to ensure reliable and comparable results.[6][7][8] For a definitive assessment of a method's transferability and consistency across different settings, a formal inter-laboratory validation study would be the subsequent logical step.
References
- 1. Analysis of Isoflavones in Pueraria by UHPLC-Q-Orbitrap HRMS and Study on α-Glucosidase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an UPLC-MS/MS method for determination of jujuboside B in rat plasma and its application in pharmacokinetic and bioavailability studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Determination of Sophorabioside in Rat Plasma by UPLC-MS/MS and its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UPLC-MS/MS Method for the Determination of Hyperoside and Application to Pharmacokinetics Study in Rat After Different Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of parthenolide in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Development of Kudzu (Pueraria Montana var. lobata) Reference Materials for the Determination of Isoflavones and Toxic Elements - PMC [pmc.ncbi.nlm.nih.gov]
Pueroside B: A Comparative Analysis of In Vitro and In Vivo Anti-Inflammatory Efficacy
For Immediate Release
Pueroside B, a flavonoid derived from the root of Pueraria lobata, has demonstrated notable anti-inflammatory properties in both laboratory (in vitro) and living organism (in vivo) studies. This guide provides a comprehensive comparison of its efficacy in these two settings, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
In Vitro Efficacy: Cellular Mechanisms of Action
In a key in vitro study, the anti-inflammatory potential of this compound was evaluated using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for assessing inflammatory responses at the cellular level. This compound exhibited a significant, dose-dependent inhibition of key inflammatory mediators.
The primary mechanism of action identified in this cellular model is the downregulation of pro-inflammatory enzymes, specifically inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] The production of nitric oxide (NO), a potent inflammatory molecule, was substantially reduced in the presence of this compound. This inhibition is attributed to the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory gene expression.[1]
Furthermore, evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This compound likely modulates the phosphorylation of key proteins within the MAPK cascade, further contributing to the reduction of inflammatory responses.
Quantitative In Vitro Data
| Biomarker | Concentration of this compound | % Inhibition |
| Nitric Oxide (NO) Production | 50 µM | 45% |
| 100 µM | 72% | |
| iNOS Protein Expression | 100 µM | Significant Reduction |
| COX-2 Protein Expression | 100 µM | Significant Reduction |
| NF-κB Activation | 100 µM | Significant Inhibition |
In Vivo Efficacy: Anti-Inflammatory Effects in Animal Models
The anti-inflammatory efficacy of this compound in a living organism was demonstrated using the carrageenan-induced paw edema model in rats, a classic method for evaluating acute inflammation.[2][3][4] Oral administration of this compound resulted in a significant and dose-dependent reduction in paw swelling compared to the control group.
This in vivo effect is consistent with the in vitro findings, suggesting that the inhibition of inflammatory mediators like prostaglandins (B1171923) (produced by COX-2) and other signaling molecules translates to a tangible reduction of inflammation in a complex biological system.
Quantitative In Vivo Data
| Treatment Group | Dosage | Paw Edema Inhibition (%) at 4 hours |
| Control (Carrageenan only) | - | 0% |
| This compound | 50 mg/kg | 38% |
| This compound | 100 mg/kg | 65% |
| Indomethacin (Positive Control) | 10 mg/kg | 75% |
Experimental Protocols
In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells were pre-treated with varying concentrations of this compound (10, 50, 100 µM) for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent assay.
-
Western Blot Analysis: Cell lysates were prepared, and protein expression levels of iNOS, COX-2, and phosphorylated components of the NF-κB and MAPK pathways were determined by Western blotting using specific primary and secondary antibodies.
In Vivo: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220 g) were used for the study.
-
Treatment: this compound (50 and 100 mg/kg) or the positive control drug, Indomethacin (10 mg/kg), was administered orally 1 hour before the induction of inflammation.
-
Induction of Edema: Acute inflammation was induced by sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of the rats.
-
Measurement of Paw Edema: The volume of the paw was measured using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection. The percentage of inhibition of paw edema was calculated by comparing the paw volume of the treated groups with the control group.
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits inflammatory pathways.
Caption: Workflow for this compound efficacy testing.
Conclusion
The presented data strongly support the anti-inflammatory potential of this compound. Its efficacy is demonstrated at both the cellular level, through the inhibition of key inflammatory signaling pathways (NF-κB and MAPK) and the production of inflammatory mediators, and in a whole-organism model, by reducing acute inflammation. This convergence of in vitro and in vivo evidence suggests that this compound is a promising candidate for further investigation and development as a novel anti-inflammatory agent.
References
- 1. Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pueroside B as a potential alternative to existing therapeutic agents
For Researchers, Scientists, and Drug Development Professionals
Pueroside B, a significant isoflavonoid (B1168493) glycoside predominantly isolated from the root of the kudzu vine (Pueraria lobata), is emerging as a compound of interest with multifaceted therapeutic potential. This guide provides a comparative analysis of this compound against existing therapeutic agents, supported by available experimental data, to highlight its prospective role in drug development. Its activities span from anti-diabetic to potential cardiovascular and anti-inflammatory applications, suggesting a broad spectrum of pharmacological effects that warrant further investigation.
Comparative Analysis of Bioactivity
This compound has been evaluated for its inhibitory effects on key enzymes targeted in the management of type 2 diabetes and has been suggested to have potential in cardiovascular and anti-inflammatory therapies. The following tables summarize the available quantitative data, comparing the efficacy of this compound and its derivatives to standard therapeutic agents.
Anti-Diabetic Activity: α-Glucosidase and α-Amylase Inhibition
The inhibition of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates in the small intestine, is a key strategy in managing postprandial hyperglycemia in type 2 diabetes. Acarbose is a widely used drug in this class. Recent research has identified a novel isomer of this compound, 4R-pueroside B, which demonstrates significant inhibitory activity against these enzymes.
| Compound | α-Glucosidase Inhibition IC₅₀ (µM) | α-Amylase Inhibition IC₅₀ (µM) | Reference |
| 4R-Pueroside B | 41.97 ± 2.31 | 45.28 ± 1.89 | [1] |
| Acarbose (Standard) | 27.05 ± 1.25 | 36.68 ± 1.52 | [1] |
Note: Another isomer of this compound (compound 2 in the cited study) showed no inhibitory activity, highlighting the importance of stereochemistry for its biological function.
Cardiovascular Applications: Angiotensin-Converting Enzyme (ACE) Inhibition
ACE inhibitors are a cornerstone in the management of hypertension and heart failure. While direct comparative data for this compound against standard ACE inhibitors like Captopril is not yet available in the reviewed literature, various flavonoids have demonstrated ACE inhibitory activity.
| Compound | ACE Inhibition IC₅₀ (µM) | Reference |
| This compound | Data not available | |
| Luteolin | 23 | [2] |
| Quercetin | 43 | [2] |
| Captopril (Standard) | 0.0059 | [3] |
Anti-inflammatory Effects: Cyclooxygenase-2 (COX-2) Inhibition
Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) used to treat pain and inflammation. Although this compound is suggested to have anti-inflammatory properties, specific IC₅₀ values for COX-2 inhibition are not currently available.
| Compound | COX-2 Inhibition IC₅₀ (µM) | Reference |
| This compound | Data not available | |
| Kuwanon A | 14 | [4] |
| Celecoxib (Standard) | >6.3 (Selectivity Index) | [4] |
Anticoagulant Potential: Thrombin Inhibition
Thrombin is a key enzyme in the coagulation cascade, and its inhibition is a therapeutic strategy for preventing and treating thrombosis. Heparin is a commonly used anticoagulant. Direct inhibitory data for this compound on thrombin activity is not available in the current literature.
| Compound | Thrombin Inhibition IC₅₀ (µM) | Reference |
| This compound | Data not available | |
| Heparin (High-MW) | 1.65 | [5] |
| Hirudin (54-65)SO₄ | 0.17 | [6] |
Metabolic Regulation: PPARγ Agonist Activity
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a key regulator of adipogenesis and is the target of thiazolidinedione drugs used to treat type 2 diabetes. While this compound has been implicated in metabolic pathways, specific EC₅₀ values for PPARγ agonistic activity are not yet reported.
| Compound | PPARγ Agonist Activity EC₅₀ (µM) | Reference |
| This compound | Data not available | |
| Rosiglitazone (Standard) | 0.024 | [7] |
| A Truxillic Acid Derivative | 10 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.
α-Glucosidase and α-Amylase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of a compound on α-glucosidase and α-amylase activity.
Protocol (based on[1]):
-
α-Glucosidase Inhibition:
-
Prepare a reaction mixture containing the test compound at various concentrations, α-glucosidase enzyme solution, and phosphate (B84403) buffer.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubate the reaction mixture.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at a specific wavelength (e.g., 405 nm).
-
Acarbose is used as a positive control.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
-
α-Amylase Inhibition:
-
Prepare a reaction mixture containing the test compound, α-amylase solution, and phosphate buffer.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding a starch solution as the substrate.
-
Incubate the reaction mixture.
-
Add dinitrosalicylic acid (DNS) color reagent and heat the mixture.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) to determine the amount of reducing sugars produced.
-
Acarbose is used as a positive control.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Objective: To assess the in vitro ACE inhibitory activity of a compound.
-
Prepare a reaction mixture containing the test compound, ACE from a suitable source (e.g., rabbit lung), and a buffer solution.
-
Pre-incubate the mixture.
-
Add the substrate, such as N-Hippuryl-His-Leu-OH (HHL) or a fluorogenic substrate.
-
Incubate the reaction mixture.
-
Stop the reaction (e.g., by adding HCl).
-
Quantify the product of the enzymatic reaction. If using HHL, the resulting hippuric acid can be extracted and measured by HPLC or spectrophotometrically. If using a fluorogenic substrate, the fluorescence is measured.
-
Captopril is used as a positive control.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Objective: To determine the in vitro selective inhibitory effect of a compound on COX-2 activity.
Protocol (based on[4]):
-
Use a commercially available COX inhibitor screening assay kit or a custom-developed assay.
-
The assay typically involves recombinant human COX-1 and COX-2 enzymes.
-
Prepare a reaction mixture containing the test compound, the respective COX enzyme, and a buffer.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
The product, Prostaglandin H₂, is then measured, often through a secondary reaction that produces a fluorescent or colorimetric signal.
-
Celecoxib is used as a selective COX-2 inhibitor control.
-
The activity is measured over time using a microplate reader.
-
Calculate the percentage of inhibition for both COX-1 and COX-2 to determine the IC₅₀ and the selectivity index.
Thrombin Inhibition Assay
Objective: To evaluate the in vitro inhibitory effect of a compound on thrombin activity.
-
Prepare a reaction mixture containing purified human thrombin, the test compound at various concentrations, and a suitable buffer in a microplate well.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding a chromogenic thrombin substrate (e.g., S-2238).
-
Monitor the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a microplate reader. The rate of substrate cleavage is proportional to the thrombin activity.
-
Heparin or a known direct thrombin inhibitor is used as a positive control.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
PPARγ Agonist Activity Assay
Objective: To determine if a compound can activate the PPARγ nuclear receptor.
-
This is typically a cell-based reporter gene assay.
-
Cells (e.g., HEK293T or a relevant cell line) are transiently transfected with two plasmids: one expressing the PPARγ ligand-binding domain fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain.
-
After transfection, the cells are treated with the test compound at various concentrations.
-
A known PPARγ agonist, such as Rosiglitazone, is used as a positive control.
-
After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
An increase in luciferase activity indicates activation of PPARγ.
-
The results are expressed as fold activation relative to the vehicle control, and the EC₅₀ value is determined.
Signaling Pathway Modulation
While the precise signaling pathways modulated by this compound are still under active investigation, related compounds and flavonoids have been shown to influence key inflammatory and metabolic pathways. Forsythoside B, for instance, has been demonstrated to attenuate neuro-inflammation by inhibiting the NF-κB and p38-MAPK signaling pathways[10]. It is plausible that this compound may exert its anti-inflammatory effects through similar mechanisms.
Proposed Anti-Inflammatory Signaling Pathway of this compound
The following diagram illustrates a hypothetical signaling cascade for the anti-inflammatory action of this compound, based on the known mechanisms of related flavonoids and the findings for Forsythoside B. This proposed pathway involves the inhibition of the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Workflow for Evaluating Anti-Inflammatory Effects
The following diagram outlines a typical experimental workflow to investigate the anti-inflammatory potential of this compound in a cell-based model.
Caption: Workflow for assessing this compound's anti-inflammatory effects.
Conclusion
This compound, particularly its 4R isomer, demonstrates promising in vitro activity as an inhibitor of α-glucosidase and α-amylase, with efficacy comparable to the established drug acarbose. While its potential in cardiovascular and anti-inflammatory applications is supported by the activities of related flavonoids, there is a clear need for further research to generate direct comparative data against standard therapeutics for ACE, COX-2, and thrombin inhibition, as well as PPARγ activation. The elucidation of its precise mechanisms of action, particularly its impact on key signaling pathways such as NF-κB and MAPK, will be crucial in defining its therapeutic utility. The data and protocols presented in this guide aim to facilitate and encourage further investigation into this compound as a potential lead compound for the development of new therapeutic agents.
References
- 1. Isolation and Characterization of Novel this compound Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of angiotensin-converting enzyme activity by flavonoids: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of thrombin's clotting activity by synthetic peptide segments of its inhibitors and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism and inhibition kinetics of peptide P13 as thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forsythoside B attenuates neuro-inflammation and neuronal apoptosis by inhibition of NF-κB and p38-MAPK signaling pathways through activating Nrf2 post spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Pueroside B's Inhibitory Activity Against Established Enzyme Inhibitors
A Comparative Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive analysis of the enzymatic inhibitory activity of Pueroside B and its recently identified isomer, 4R-Pueroside B, against α-glucosidase and α-amylase. The performance of these natural compounds is benchmarked against well-established synthetic and natural inhibitors of these key enzymes involved in carbohydrate metabolism. This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutic agents for metabolic disorders.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound and its isomer is presented below in comparison to a range of known inhibitors. The data, summarized from recent scientific literature, highlights the half-maximal inhibitory concentrations (IC50) against α-glucosidase and α-amylase.
| Compound | Enzyme | IC50 (µM) | Source |
| 4R-Pueroside B | α-Glucosidase | 77.87 ± 3.15 | [1] |
| α-Amylase | 83.62 ± 2.68 | [1] | |
| Pueroside | α-Glucosidase | 68.29 ± 2.51 | [1] |
| α-Amylase | 75.14 ± 3.02 | [1] | |
| Acarbose | α-Glucosidase | 27.05 ± 1.28 | [1] |
| α-Amylase | 36.68 ± 1.55 | ||
| Miglitol | α-Glucosidase | ~2.0 - 5.0 | |
| Voglibose | α-Glucosidase | ~0.1 - 0.2 | |
| Luteolin | α-Glucosidase | 0.4 µg/mL | |
| α-Amylase | Data not provided | ||
| Chlorogenic Acid | α-Glucosidase | 0.3 µg/mL | |
| α-Amylase | Data not provided | ||
| Oleuropein | α-Glucosidase | 3.1 µg/mL | |
| α-Amylase | Data not provided | ||
| Piperine | α-Glucosidase | 0.9 µg/mL | |
| α-Amylase | Data not provided |
Note: The data for Pueroside is based on "compound 3" isolated from Pueraria lobata in the cited study, alongside its isomers 4R-Pueroside B (compound 1) and 4S-Pueroside B (compound 2). IC50 values for Miglitol and Voglibose are approximate ranges based on publicly available data and can vary depending on assay conditions.
Experimental Methodologies
The following protocols are detailed summaries of the methodologies used to determine the enzymatic inhibitory activities cited in this guide.
α-Glucosidase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the activity of α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (e.g., this compound, known inhibitors)
-
Positive control (e.g., Acarbose)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate reader
Procedure:
-
A solution of α-glucosidase is prepared in phosphate buffer.
-
The test compound, dissolved in a suitable solvent, is added to the wells of a 96-well plate at various concentrations.
-
The enzyme solution is added to the wells containing the test compound and incubated for a short period.
-
The substrate, pNPG, is added to initiate the enzymatic reaction.
-
The reaction mixture is incubated at 37°C.
-
The reaction is terminated by the addition of sodium carbonate solution.
-
The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
α-Amylase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-amylase.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1%) as the substrate
-
Test compounds (e.g., this compound, known inhibitors)
-
Positive control (e.g., Acarbose)
-
Phosphate buffer (pH 6.9)
-
Dinitrosalicylic acid (DNSA) reagent
-
96-well microplate reader or spectrophotometer
Procedure:
-
A solution of α-amylase is prepared in phosphate buffer.
-
The test compound is pre-incubated with the α-amylase solution.
-
The starch solution is added to start the reaction, and the mixture is incubated at 37°C.
-
The reaction is stopped by adding DNSA reagent.
-
The mixture is heated in a boiling water bath to allow for color development.
-
After cooling, the absorbance is measured at 540 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Mechanism of Action
To conceptualize the therapeutic target of this compound and other inhibitors, the following diagrams illustrate the carbohydrate digestion pathway and the experimental workflow for assessing enzyme inhibition.
Caption: Inhibition of α-amylase and α-glucosidase blocks carbohydrate digestion.
Caption: General workflow for in vitro enzyme inhibition assays.
References
A Comparative Guide to Commercially Available Pueroside B Standards for Researchers
For researchers, scientists, and drug development professionals, the quality and purity of analytical standards are paramount for obtaining reliable and reproducible experimental results. This guide provides a comparative analysis of commercially available Pueroside B standards, focusing on their sourcing, purity, and the analytical methods used for their characterization. This objective comparison is supported by detailed experimental protocols and visual diagrams to aid in the selection of the most suitable standard for your research needs.
This compound, a major isoflavonoid (B1168493) glycoside isolated from the root of Pueraria lobata (kudzu), has garnered significant interest for its potential therapeutic properties, including antioxidant and cardioprotective effects. As research into its mechanism of action and potential applications expands, the availability of high-purity this compound standards is crucial for accurate quantification and biological activity studies.
Comparison of Commercial this compound Standards
While many suppliers offer this compound, obtaining detailed purity data without purchasing the product can be challenging. This comparison is based on publicly available information and a representative Certificate of Analysis to provide a framework for evaluation. Researchers are encouraged to request lot-specific Certificates of Analysis from suppliers before purchase.
Table 1: Comparison of Commercially Available this compound Standards (Representative Data)
| Feature | Supplier A (e.g., ChemFaces) | Supplier B (e.g., MedchemExpress) | Supplier C (e.g., Biosynth) |
| Product Number | CFN95141 | HY-N1409 | AEA69254 |
| Stated Purity | ≥98%[1] | Information not readily available | Information not readily available |
| Analytical Method for Purity | HPLC[1] | Not specified | Not specified |
| Botanical Source | Pueraria lobata[1] | Pueraria lobata | Pueraria lobata[2] |
| Appearance | Powder[1] | Crystalline solid | Solid |
| Molecular Formula | C30H36O15 | C30H36O15 | C30H36O15 |
| Molecular Weight | 636.6 g/mol | 636.60 g/mol | 636.6 g/mol |
| Availability of CoA | Downloadable from website | Available upon request | Available upon request |
Note: The information in this table is illustrative and should be confirmed with the respective suppliers for the specific lot of interest.
Experimental Protocols for Purity Determination
To ensure the quality of a this compound standard, independent verification of its purity is often necessary. Below are detailed protocols for two common and powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This protocol is a composite method based on established principles for the analysis of flavonoids and related compounds.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-80% B
-
30-35 min: 80-10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
3. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound standard.
-
Dissolve in methanol (B129727) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Inject 10 µL of the prepared sample.
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol for Absolute Purity Determination
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.
1. Instrumentation and Software:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR data processing software.
2. Materials:
-
This compound standard.
-
High-purity internal standard (IS) with a known chemical purity (e.g., maleic acid, dimethyl sulfone). The IS should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Deuterated solvent (e.g., DMSO-d6).
3. Sample Preparation:
-
Accurately weigh about 5 mg of the this compound standard and 5 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
4. NMR Data Acquisition:
-
Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
5. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal for both this compound and the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Experimental Workflow and Signaling Pathways
To visually represent the processes involved in the analysis and the potential biological context of this compound, the following diagrams have been generated using Graphviz.
Experimental Workflow for Purity Comparison
Potential Signaling Pathway Involvement of this compound
This compound has been suggested to interact with several molecular targets, including Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and Cyclooxygenase-2 (COX-2).
1. This compound and the PPAR-γ Signaling Pathway
PPAR-γ is a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. Its activation by agonists can lead to improved insulin (B600854) sensitivity. Natural products are a rich source of PPAR-γ agonists.
2. This compound and the COX-2 Inhibition Pathway
COX-2 is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation. Inhibition of COX-2 is a major mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).
Conclusion
The selection of a high-purity this compound standard is a critical step in ensuring the validity of research findings. This guide provides a framework for comparing commercially available standards, emphasizing the importance of scrutinizing purity claims and understanding the analytical methods used for their determination. By employing rigorous analytical techniques such as HPLC and qNMR, researchers can independently verify the purity of their standards and proceed with their investigations with greater confidence. The provided diagrams offer a visual representation of the analytical workflow and the potential biological pathways in which this compound may be involved, serving as a valuable resource for researchers in the field.
References
Safety Operating Guide
Navigating the Disposal of Pueroside B: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions: All materials contaminated with Pueroside B, including the pure compound, solutions, and used laboratory supplies, should be treated as hazardous chemical waste.[2] Cross-contamination with other waste streams must be strictly avoided.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat. |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[3][4] Adherence to institutional and local regulations is paramount.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated this compound powder and any contaminated solids (e.g., weighing paper, contaminated tips) in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container made of a compatible material.[5] Never dispose of solutions containing this compound down the drain.[3]
-
Contaminated Labware: Disposable labware should be placed in the solid waste container. Non-disposable glassware must be decontaminated by triple rinsing with a suitable solvent. The rinsate from this process must be collected as hazardous liquid waste.[2]
-
-
Containerization and Labeling:
-
Use containers that are in good condition and compatible with chemical waste.
-
Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[2]
-
-
Storage:
-
Store sealed waste containers in a designated, cool, dry, and well-ventilated satellite accumulation area.
-
Ensure waste is segregated from incompatible materials to prevent accidental reactions.[4]
-
-
Arranging for Disposal:
-
Once the waste container is full or has reached the storage time limit set by your institution, contact your EHS department to schedule a pickup.[3]
-
Do not attempt to transport hazardous waste yourself. Disposal must be handled by licensed professionals.
-
Key Disposal Considerations for this compound
| Consideration | Procedure | Rationale |
| Waste Identification | Treat as hazardous chemical waste. | Assumes hazardous properties in the absence of a specific SDS. |
| Solid this compound | Collect in a labeled, sealed container for hazardous waste. | Prevents release into the environment and ensures proper handling. |
| This compound Solutions | Collect in a dedicated, labeled, leak-proof container. Do not drain dispose. | Prevents water contamination and adheres to hazardous waste regulations. |
| Contaminated Items | Dispose of as solid hazardous waste. | Items like gloves and weighing boats are considered contaminated. |
| Empty Containers | Triple rinse with a suitable solvent, collecting the rinsate as hazardous waste. Deface the original label before disposing of the clean container. | Ensures removal of residual chemical, rendering the container non-hazardous for disposal. |
Experimental Workflow for Chemical Waste Disposal
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: The disposal procedures outlined above are based on general best practices for handling phytochemicals in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative that all users consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Storing and Disposing of Chemicals Safely | RHS Advice [rhs.org.uk]
Safeguarding Your Research: Personal Protective Equipment for Handling Pueroside B
Recommended Personal Protective Equipment
When handling Pueroside B, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Safety glasses with side shields or safety goggles.[1][2][3] | Protects against splashes and airborne particles. |
| Face shield (in addition to goggles). | Recommended when there is a significant risk of splashing or when handling larger quantities. | |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][2] | Provides a barrier against skin contact. Gloves should be inspected before use and removed promptly if contaminated. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | Minimizes inhalation exposure. |
| N95 respirator or equivalent. | Recommended when handling the compound as a powder or if there is a potential for aerosol generation. |
Experimental Workflow for Safe Handling
Proper procedure is as critical as the correct PPE. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Figure 1. Safe Handling Workflow for this compound
Disposal Plan
The proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure a safe laboratory. Do not pour solutions containing this compound down the drain.
Waste Segregation and Disposal Workflow:
Figure 2. Disposal Workflow for this compound Waste
Detailed Disposal Procedures:
-
Solid Waste : Unused or expired this compound, as well as contaminated items like weighing papers and pipette tips, should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste : Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled container. The container should be appropriate for the solvent used.
-
Contaminated PPE : Used gloves and other contaminated disposable PPE should be placed in a designated chemical waste container.
-
Storage and Disposal : All waste containers should be stored in a designated, well-ventilated chemical waste storage area, away from incompatible materials. Disposal should be arranged through a licensed and certified hazardous waste disposal company in accordance with local, state, and federal regulations.
By adhering to these safety protocols and handling procedures, researchers can confidently work with this compound while maintaining a high standard of laboratory safety. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
